molecular formula C12H15NO5 B554345 Z-Ser-OMe CAS No. 1676-81-9

Z-Ser-OMe

Cat. No.: B554345
CAS No.: 1676-81-9
M. Wt: 253.25 g/mol
InChI Key: CINAUOAOVQPWIB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Ser-OMe is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINAUOAOVQPWIB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426437
Record name N-Cbz-L-serine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1676-81-9
Record name N-[(Phenylmethoxy)carbonyl]-L-serine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1676-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cbz-L-serine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide to Z-Ser-OMe: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ser-OMe, chemically known as N-Benzyloxycarbonyl-L-serine methyl ester or Cbz-L-Ser-OMe, is a pivotal serine derivative employed extensively in the field of peptide chemistry. Its strategic N-terminal and C-terminal protecting groups, the Benzyloxycarbonyl (Z or Cbz) and methyl ester (OMe) respectively, render it a stable and versatile building block for the synthesis of peptides and peptidomimetics.[1] The presence of these protecting groups allows for controlled, sequential peptide bond formation by preventing unwanted side reactions at the amine and carboxylic acid functionalities.[1] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving this compound.

Chemical Properties and Structure

This compound is a white to light yellow, low-melting solid.[1] The Z-group enhances its lipophilicity, thereby improving its solubility in organic solvents commonly used in peptide synthesis.

Table 1: Chemical and Physical Properties of Z-L-Ser-OMe
PropertyValueReference
CAS Number 1676-81-9[1][2]
Molecular Formula C₁₂H₁₅NO₅[1][2]
Molecular Weight 253.2 g/mol [1][2]
Appearance Clear, white to light yellow, low melting solid[1]
Melting Point 41-43 °C
Optical Rotation [α]D²⁰ -14 ± 2º (c=1 in DMF)[1]
Purity ≥ 97% (HPLC)[1]
Storage Temperature 0 - 8 °C[1]
Structure

The chemical structure of this compound features a serine backbone with a benzyloxycarbonyl group attached to the alpha-amino group and a methyl ester at the carboxyl terminus.

  • SMILES: COC(=O)C(CO)NC(=O)OCc1ccccc1

  • InChI: InChI=1S/C12H15NO5/c1-17-11(15)9(8-13)14-12(16)18-7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,14,16)/t9-/m0/s1

Diagram 1: Chemical Structure of Z-L-Ser-OMe

Caption: 2D structure of Z-L-Ser-OMe.

Spectroscopic Data

¹H NMR

The proton NMR spectrum of this compound would be expected to show characteristic signals for the protons of the serine backbone, the methyl ester, and the benzyloxycarbonyl group.

  • Aromatic protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

  • Benzyl (B1604629) protons (CH₂-Ph): A singlet around 5.1 ppm.

  • α-CH: A multiplet around 4.4 ppm.

  • β-CH₂: A multiplet around 3.9 ppm.

  • Methyl ester protons (OCH₃): A singlet around 3.7 ppm.

  • NH proton: A doublet around 5.6 ppm.

  • OH proton: A broad singlet, chemical shift is solvent dependent.

¹³C NMR

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • Carbonyl carbon (ester): ~171 ppm.

  • Carbonyl carbon (carbamate): ~156 ppm.

  • Aromatic carbons: ~128-136 ppm.

  • Benzyl carbon: ~67 ppm.

  • α-carbon: ~57 ppm.

  • β-carbon: ~62 ppm.

  • Methyl ester carbon: ~52 ppm.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.

  • N-H stretch (amide): ~3300 cm⁻¹

  • C-H stretch (aromatic): ~3100-3000 cm⁻¹

  • C-H stretch (aliphatic): ~3000-2850 cm⁻¹

  • C=O stretch (ester): ~1740 cm⁻¹

  • C=O stretch (carbamate): ~1690 cm⁻¹

  • C=C stretch (aromatic): ~1600 and 1450 cm⁻¹

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

  • [M+H]⁺: m/z ≈ 254.1

  • [M+Na]⁺: m/z ≈ 276.1

Experimental Protocols

The following are representative protocols for the synthesis, use, and deprotection of this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and downstream applications.

Synthesis of Z-L-Ser-OMe

This protocol describes the synthesis of Z-L-Ser-OMe from L-Serine methyl ester hydrochloride.

Materials:

  • L-Serine methyl ester hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ether

  • Dichloromethane (DCM)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a two-necked round-bottom flask equipped with a stirrer, dissolve L-Serine methyl ester hydrochloride and sodium bicarbonate in water.

  • Cool the flask in an ice-water bath.

  • Add ether to the flask.

  • Slowly add benzyl chloroformate to the stirring mixture.

  • Continue stirring in the ice bath for 10 minutes and then allow the reaction to proceed at room temperature.

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude Z-L-Ser-OMe can be purified by recrystallization or column chromatography.

Diagram 2: Synthesis Workflow for Z-L-Ser-OMe

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L-Ser-OMe.HCl L-Ser-OMe.HCl Reaction_Vessel Reaction in Ether/Water L-Ser-OMe.HCl->Reaction_Vessel Cbz-Cl Cbz-Cl Cbz-Cl->Reaction_Vessel NaHCO3 NaHCO3 NaHCO3->Reaction_Vessel Separation Phase Separation Reaction_Vessel->Separation Extraction Extraction with DCM Separation->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Z-L-Ser-OMe Z-L-Ser-OMe Purification->Z-L-Ser-OMe

Caption: General workflow for the synthesis of Z-L-Ser-OMe.

Use of Z-L-Ser-OMe in Peptide Coupling

This protocol outlines a standard solution-phase peptide coupling of Z-L-Ser-OMe with another amino acid ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

  • Z-L-Ser-OMe

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, as a racemization suppressant)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid ester hydrochloride in DCM and neutralize with one equivalent of NMM or DIPEA.

  • To this solution, add Z-L-Ser-OMe (1 equivalent) and HOBt (1 equivalent, if used).

  • Cool the reaction mixture in an ice bath.

  • Add EDC (1.1 equivalents) to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain the crude dipeptide.

  • Purify the product by column chromatography or recrystallization.[3]

Diagram 3: Peptide Coupling Workflow

Peptide_Coupling_Workflow Start Dissolve Amino Acid Ester & this compound in DCM Cool Cool to 0 °C Start->Cool Add_EDC Add EDC Cool->Add_EDC React Stir at Room Temperature Add_EDC->React Workup Aqueous Work-up React->Workup Purify Purification Workup->Purify Product Protected Dipeptide Purify->Product

Caption: A typical workflow for peptide coupling using Z-L-Ser-OMe.

Deprotection of Z-L-Ser-OMe

The Z group is typically removed by catalytic hydrogenation or under acidic conditions.

Method 1: Catalytic Hydrogenation

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Method 2: Acidolysis with HBr in Acetic Acid

  • Dissolve the Z-protected peptide in glacial acetic acid.

  • Add a solution of HBr in acetic acid (e.g., 33%).

  • Stir the reaction at room temperature for the recommended time (typically 1-2 hours).

  • Precipitate the product by adding cold, dry ether.

  • Collect the precipitate by filtration, wash with ether, and dry under vacuum.[4]

The methyl ester is commonly cleaved by saponification.

Procedure:

  • Dissolve the methyl ester in a mixture of a suitable organic solvent (e.g., methanol, THF, or dioxane) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (typically 1.1-2 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with a cold, dilute acid (e.g., 1 M HCl or citric acid).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.[5][6][7]

Diagram 4: Deprotection Pathways

Deprotection_Pathways cluster_Z_cleavage Z-Group Cleavage cluster_OMe_cleavage OMe-Group Cleavage Z_Ser_OMe This compound Hydrogenation H₂ / Pd/C Z_Ser_OMe->Hydrogenation Acidolysis HBr / Acetic Acid Z_Ser_OMe->Acidolysis Saponification LiOH or NaOH Z_Ser_OMe->Saponification H_Ser_OMe H-Ser-OMe Hydrogenation->H_Ser_OMe Acidolysis->H_Ser_OMe Z_Ser_OH Z-Ser-OH Saponification->Z_Ser_OH

Caption: Common deprotection methods for the Z and OMe groups.

Conclusion

This compound is an indispensable reagent in peptide synthesis, offering the necessary protection to the reactive termini of serine for controlled chain elongation. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective utilization in the synthesis of complex peptides. The experimental protocols provided in this guide serve as a foundation for researchers to develop and optimize their synthetic strategies involving this important amino acid derivative.

References

Z-Ser-OMe: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-α-Benzyloxycarbonyl-L-serine methyl ester, commonly abbreviated as Z-Ser-OMe, is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, detailed experimental protocols for its synthesis, its application in peptide assembly, and methods for the removal of the benzyloxycarbonyl (Z) protecting group. Furthermore, this document explores the role of this compound as a versatile building block in the development of therapeutic agents, including serine protease inhibitors and phosphoserine mimetics, and touches upon its relevance in the study of cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding and practical knowledge of this compound.

Introduction

This compound is a derivative of the amino acid L-serine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is esterified as a methyl ester. This dual protection strategy allows for the selective manipulation of the serine side-chain hydroxyl group and facilitates its incorporation into peptide chains without undesirable side reactions at the N-terminus. The Z-group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in peptide chemistry due to its stability under a range of conditions and its facile removal by catalytic hydrogenation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 1676-81-9[1][2]
Molecular Formula C₁₂H₁₅NO₅[2]
Molecular Weight 253.25 g/mol

Synthesis of this compound

The synthesis of this compound is typically achieved by the N-protection of L-serine methyl ester. A general experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-serine methyl ester hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of L-serine methyl ester solution: In a suitable reaction vessel, dissolve L-serine methyl ester hydrochloride in water. To this solution, add an aqueous solution of sodium bicarbonate to neutralize the hydrochloride and free the amine.

  • N-protection reaction: To the aqueous solution of L-serine methyl ester, add a solution of benzyl chloroformate in dioxane dropwise while maintaining the temperature at 0-5 °C with an ice bath and stirring vigorously.

  • Reaction monitoring: Allow the reaction to proceed for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with 1 M HCl. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Further purification (optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Application in Peptide Synthesis

This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group provides robust protection for the N-terminus, allowing for the sequential coupling of amino acids to build a peptide chain.

Peptide Coupling

The formation of a peptide bond involves the activation of the carboxylic acid of one amino acid and its subsequent reaction with the free amine of another.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt))

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Standard laboratory glassware

Procedure:

  • Preparation of the amine component: Dissolve the amino acid ester hydrochloride in the anhydrous solvent and add one equivalent of the base to liberate the free amine.

  • Activation of this compound: In a separate flask, dissolve this compound and HOBt (1.1 equivalents) in the anhydrous solvent. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) to the cooled solution.

  • Coupling reaction: Add the solution of the free amine to the activated this compound solution. Allow the reaction to stir at 0 °C for a few hours and then warm to room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, then with a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to obtain the crude dipeptide. The product can be purified by crystallization or column chromatography.

Peptide_Coupling_Workflow Z_Ser_OMe This compound Activated_Ester Activated this compound Z_Ser_OMe->Activated_Ester Activation AA_Ester Amino Acid Ester Dipeptide Protected Dipeptide AA_Ester->Dipeptide Nucleophilic Attack Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->AA_Ester Deprotonation Activated_Ester->Dipeptide

Caption: Workflow for solution-phase peptide coupling using this compound.

Deprotection of the Z-Group

The removal of the Z-group is a critical step in peptide synthesis to allow for chain elongation or to yield the final deprotected peptide.

Catalytic transfer hydrogenation is a mild and efficient method for the deprotection of the Z-group.[3][4]

Materials:

  • Z-protected peptide

  • Catalyst (e.g., 10% Palladium on carbon (Pd/C))

  • Hydrogen donor (e.g., Formic acid or Ammonium formate)

  • Solvent (e.g., Methanol or Ethanol)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Standard laboratory glassware

Procedure:

  • Reaction setup: Dissolve the Z-protected peptide in the chosen solvent in a reaction flask.

  • Catalyst addition: Under an inert atmosphere, carefully add the Pd/C catalyst to the solution.

  • Hydrogen donor addition: Add the hydrogen donor to the reaction mixture.

  • Reaction monitoring: Stir the reaction at room temperature. The progress of the deprotection can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

  • Isolation: Evaporate the solvent from the filtrate to obtain the deprotected peptide.

Z_Deprotection_Workflow Z_Peptide Z-Protected Peptide Deprotected_Peptide Deprotected Peptide Z_Peptide->Deprotected_Peptide Hydrogenolysis Toluene Toluene Z_Peptide->Toluene CO2 CO₂ Z_Peptide->CO2 Catalyst Catalyst (e.g., Pd/C) Catalyst->Deprotected_Peptide H_Donor Hydrogen Donor (e.g., Formic Acid) H_Donor->Deprotected_Peptide

Caption: General workflow for the deprotection of the Z-group via catalytic transfer hydrogenation.

Role in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of various biologically active molecules.

Serine Protease Inhibitors

Serine proteases are a large family of enzymes involved in numerous physiological processes, and their dysregulation is implicated in various diseases. This compound can be used as a scaffold to synthesize inhibitors that target the active site of these proteases.[5][6] The serine hydroxyl group can be modified to introduce functionalities that interact with the catalytic triad (B1167595) of the enzyme.

Phosphoserine Mimetics

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. The development of non-hydrolyzable phosphoserine mimetics is essential for studying phosphorylation-dependent signaling pathways and for creating therapeutic agents that can modulate these pathways.[1][7] this compound provides a convenient starting point for the synthesis of such mimetics, where the hydroxyl group is replaced with a stable phosphonate (B1237965) or a related analogue.

Signaling Pathways

While this compound itself is a synthetic molecule and not directly involved in natural signaling pathways, its utility in synthesizing probes and inhibitors allows for the investigation of serine-related signaling events. For instance, peptides and small molecules synthesized using this compound can be employed to study the roles of specific serine phosphorylation events in signal transduction cascades mediated by kinases and phosphatases. The ability to create stable phosphoserine mimetics enables researchers to dissect the downstream effects of phosphorylation without the complication of enzymatic dephosphorylation.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of synthetic chemists, particularly those engaged in peptide synthesis and medicinal chemistry. Its well-defined properties, coupled with established protocols for its synthesis and manipulation, make it a reliable and versatile building block. The applications of this compound extend from the fundamental construction of peptides to the sophisticated design of enzyme inhibitors and signaling pathway probes, underscoring its continued importance in advancing our understanding of biological processes and in the development of novel therapeutics.

References

Synthesis and Purification of Z-L-Serine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Z-L-serine methyl ester (N-benzyloxycarbonyl-L-serine methyl ester), a critical building block in peptide synthesis and various pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the reaction pathways and experimental workflows to facilitate understanding and reproducibility in a laboratory setting.

Synthesis of Z-L-Serine Methyl Ester

The synthesis of Z-L-serine methyl ester is typically achieved through a two-step process:

  • Esterification of L-serine: The carboxyl group of L-serine is first converted to its methyl ester.

  • N-protection of L-serine methyl ester: The amino group of the L-serine methyl ester is then protected with a benzyloxycarbonyl (Z) group.

Alternatively, the order of these steps can be reversed, where N-protection of L-serine precedes the esterification. Both routes are viable, and the choice may depend on the specific laboratory conditions and desired scale.

Synthetic Pathways

Two primary pathways for the synthesis of Z-L-serine methyl ester are commonly employed:

  • Pathway A: Esterification of L-serine followed by N-protection.

  • Pathway B: N-protection of L-serine followed by esterification.

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B L_Serine L-Serine Ser_Me_HCl L-Serine Methyl Ester Hydrochloride L_Serine->Ser_Me_HCl  Esterification  (SOCl₂, MeOH) Z_L_Serine Z-L-Serine L_Serine->Z_L_Serine  N-Protection  (Benzyl Chloroformate) Z_Ser_OMe Z-L-Serine Methyl Ester Ser_Me_HCl->Z_Ser_OMe  N-Protection  (Benzyl Chloroformate) Z_L_Serine->Z_Ser_OMe  Esterification  (Diazomethane or  MeI, K₂CO₃)

Figure 1: Synthetic Pathways to Z-L-Serine Methyl Ester
Experimental Protocols

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This procedure involves the esterification of L-serine using thionyl chloride in methanol (B129727).[1]

  • Materials: L-serine, Methanol (MeOH), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend L-serine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0-10 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to induce crystallization.

    • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield L-serine methyl ester hydrochloride.

Step 2: Synthesis of Z-L-Serine Methyl Ester

This step involves the N-protection of the synthesized L-serine methyl ester hydrochloride using benzyl (B1604629) chloroformate.

  • Materials: L-Serine methyl ester hydrochloride, Sodium bicarbonate (NaHCO₃), Benzyl chloroformate (Cbz-Cl or Z-Cl), Dioxane, Water.

  • Procedure:

    • Dissolve L-serine methyl ester hydrochloride in water and cool the solution in an ice bath.

    • Add sodium bicarbonate in portions to neutralize the hydrochloride and basify the solution.

    • In a separate flask, dissolve benzyl chloroformate in dioxane.

    • Add the benzyl chloroformate solution dropwise to the aqueous solution of L-serine methyl ester while stirring vigorously and maintaining the temperature at 0-5 °C.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude Z-L-serine methyl ester.

Step 1: Synthesis of N-Benzyloxycarbonyl-L-serine (Z-L-Serine)

  • Materials: L-Serine, Sodium hydroxide (B78521) (NaOH), Benzyl chloroformate (Cbz-Cl or Z-Cl), Dioxane.

  • Procedure:

    • Dissolve L-serine in an aqueous solution of sodium hydroxide.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Add benzyl chloroformate and a solution of sodium hydroxide simultaneously in portions, while maintaining the pH of the reaction mixture between 9 and 10.

    • Stir the mixture vigorously at low temperature for 2-3 hours.

    • After the reaction, wash the mixture with ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of about 2, which will cause the product to precipitate.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain Z-L-serine.

Step 2: Synthesis of Z-L-Serine Methyl Ester

This can be achieved using diazomethane (B1218177) or methyl iodide. The diazomethane method is high-yielding but requires caution due to the toxic and explosive nature of diazomethane.

  • Method 2a: Using Diazomethane

    • Materials: Z-L-Serine, Diazomethane in ether.

    • Procedure:

      • Dissolve Z-L-serine in a suitable solvent like a mixture of methanol and ether.

      • Cool the solution in an ice bath.

      • Add a freshly prepared ethereal solution of diazomethane portion-wise until a faint yellow color persists, indicating a slight excess of diazomethane.

      • Stir the reaction mixture at 0 °C for about 30 minutes.

      • Quench the excess diazomethane by adding a few drops of acetic acid.

      • Remove the solvent under reduced pressure to obtain Z-L-serine methyl ester.[2]

  • Method 2b: Using Methyl Iodide and Potassium Carbonate

    • Materials: Z-L-Serine, Methyl iodide (MeI), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

    • Procedure:

      • Dissolve Z-L-serine in anhydrous DMF.

      • Add potassium carbonate to the solution and stir.

      • Add methyl iodide and continue stirring the mixture at room temperature for several hours.

      • Monitor the reaction by TLC.

      • After completion, pour the reaction mixture into water and extract with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of Z-L-Serine Methyl Ester

The crude Z-L-serine methyl ester obtained from the synthesis can be purified by several methods, including liquid-liquid extraction, chromatography, and recrystallization.

Purification Workflow

Purification_Workflow Crude Crude Z-L-Serine Methyl Ester Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Crude->Extraction Drying Drying of Organic Phase (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Further Purification Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Concentration->Recrystallization Alternative Purification Pure Pure Z-L-Serine Methyl Ester Chromatography->Pure Recrystallization->Pure

Figure 2: General Purification Workflow for Z-L-Serine Methyl Ester
Detailed Purification Protocols

  • Procedure:

    • Partition the reaction mixture between ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic phase sequentially with a dilute acid (e.g., 1N HCl) to remove any unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The exact ratio will depend on the polarity of the impurities.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization is an effective method for obtaining highly pure crystalline Z-L-serine methyl ester.

  • Solvent System: A common solvent system is a mixture of ethyl acetate and hexanes.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.[3]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₁₂H₁₅NO₅[4]
Molecular Weight 253.25 g/mol [4]
Melting Point 41-43 °C[4]
Boiling Point 170 °C / 0.01 mmHg[4]
Appearance White to off-white solid
CAS Number 1676-81-9[4]
Reaction Yields
Synthesis PathwayStepTypical YieldReference
Pathway A Esterification of L-SerineGood to Excellent[5]
N-Protection of L-Serine Methyl Ester-
Pathway B N-Protection of L-Serine-
Esterification of Z-L-Serine (Diazomethane)Good Yield[2]
Esterification of Z-L-Serine (MeI, K₂CO₃)-

Note: Specific yield percentages are highly dependent on reaction scale and conditions and are therefore presented qualitatively.

Conclusion

The synthesis and purification of Z-L-serine methyl ester can be accomplished through well-established chemical transformations. The choice of synthetic pathway and purification method will depend on the available resources, desired purity, and scale of the synthesis. Careful execution of the described protocols, coupled with diligent monitoring of the reaction progress and purity of the product, will ensure a successful outcome. This guide provides the necessary framework for researchers and professionals in the field of drug development and peptide chemistry to produce high-quality Z-L-serine methyl ester for their research needs.

References

Z-Ser-OMe: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Z-Ser-OMe (N-Benzyloxycarbonyl-L-serine methyl ester), a critical building block in peptide synthesis and drug development. This document collates available data, presents detailed experimental protocols, and offers visualizations to aid in the effective use of this compound.

Core Data Summary

Solubility Profile

The presence of the methyl ester group in this compound is known to enhance its solubility in organic solvents compared to its free acid counterpart, Z-Ser-OH.[1] The following table summarizes the expected and observed solubility characteristics.

SolventQualitative SolubilityQuantitative Data (for L-Serine methyl ester hydrochloride)
Dimethyl Sulfoxide (DMSO)Expected to be soluble100 mg/mL[2]
N,N-Dimethylformamide (DMF)Expected to be soluble-
Methanol (MeOH)Expected to be solubleSoluble[3]
WaterSparingly soluble≥ 100 mg/mL[2]
Dichloromethane (DCM)Expected to be soluble-
Ethyl Acetate (EtOAc)Expected to be soluble-

Note: The quantitative data presented is for L-Serine methyl ester hydrochloride, a related but structurally different compound. This information is provided as an estimate, and actual solubility of this compound should be determined experimentally.

Stability Profile

This compound is generally stable under anhydrous and neutral conditions, particularly when stored at low temperatures (0-8°C).[1] However, the presence of both an ester and a carbamate (B1207046) functional group suggests potential instability under certain conditions.

ConditionExpected Stability
Acidic pH The benzyloxycarbonyl (Z) protecting group is susceptible to cleavage under strong acidic conditions (e.g., HBr in acetic acid) or through hydrogenolysis. The methyl ester may also undergo acid-catalyzed hydrolysis, although typically slower than base-catalyzed hydrolysis.
Basic pH The methyl ester is highly susceptible to saponification (base-catalyzed hydrolysis) to yield the corresponding carboxylate. The Z-group is generally stable to moderately basic conditions, but strong bases may lead to degradation.
Temperature Elevated temperatures can accelerate degradation, particularly in the presence of nucleophiles or catalysts. Recommended storage is at 0-8°C.[1]
Enzymatic Esterases and some proteases may catalyze the hydrolysis of the methyl ester. The presence of the Z-group generally provides some steric hindrance against certain proteolytic enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Selection of organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, Water)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated HPLC-UV method or another appropriate technique to determine the concentration of this compound.

    • Prepare a standard curve of this compound of known concentrations to quantify the amount in the samples.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Protocol 2: Assessment of pH Stability

This protocol describes a method to evaluate the stability of this compound at different pH values over time.

Materials:

  • This compound

  • A series of aqueous buffers with varying pH (e.g., pH 2, 4, 7, 9, 12)

  • HPLC-UV system with a suitable column (e.g., C18)

  • Constant temperature incubator or water bath

  • Vials and autosampler

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a final known concentration (e.g., 100 µg/mL). The volume of the organic solvent should be minimal (e.g., <1%) to avoid significant changes in the buffer's properties.

  • Incubation:

    • Incubate the vials at a constant temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching (if necessary):

    • To stop the degradation reaction, the pH of the collected samples can be neutralized if required.

  • HPLC Analysis:

    • Inject the samples directly into the HPLC system.

    • Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each pH condition.

    • Calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes related to the handling and understanding of this compound.

G cluster_workflow Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate (e.g., 24h at 25°C) A->B C Centrifuge to pellet solid B->C D Withdraw supernatant C->D E Dilute supernatant D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Caption: A general experimental workflow for determining the solubility of this compound.

G cluster_degradation Potential Hydrolytic Degradation of this compound ZSerOMe This compound SerOMe H-Ser-OMe ZSerOMe->SerOMe Z-group cleavage ZSerOH Z-Ser-OH ZSerOMe->ZSerOH Ester hydrolysis Acid Strong Acid (e.g., HBr/AcOH) Acid->ZSerOMe Acid->ZSerOH Base Base (e.g., NaOH) Base->ZSerOMe Base->SerOMe Hydrogenolysis H2, Pd/C Hydrogenolysis->ZSerOMe Hydrogenolysis->ZSerOH SerOH H-Ser-OH SerOMe->SerOH Ester hydrolysis ZSerOH->SerOH Z-group cleavage

Caption: Logical relationships in the potential degradation pathways of this compound.

Signaling Pathways

This compound is primarily utilized as a protected amino acid building block in chemical synthesis. There is no evidence to suggest that this compound is directly involved in biological signaling pathways. Its biological effects would be contingent upon its deprotection to L-serine or its incorporation into a larger peptide or molecule.

References

Z-Ser-OMe: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Z-Ser-OMe (Nα-Cbz-L-serine methyl ester), a derivative of the amino acid serine commonly used in peptide synthesis and other biochemical applications.[1] Due to the absence of comprehensive toxicological studies, this document emphasizes best practices for handling chemicals with unknown toxicological profiles.

Chemical Identification

IdentifierValue
Chemical Name Nα-Cbz-L-serine methyl ester[2]
Synonyms This compound, Cbthis compound[1]
CAS Number 1676-81-9[1]
Molecular Formula C₁₂H₁₅NO₅[1]
Molecular Weight 253.25 g/mol

Hazard Identification

While this compound is not classified as a hazardous substance according to current EU regulations, it should be handled with care as its toxicological properties have not been fully investigated.[2]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2]

  • Ingestion: May be harmful if swallowed.[2]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2]

  • Eye Contact: May cause eye irritation.[2]

Quantitative Toxicological Data:

ParameterValueReference
Acute Toxicity (Oral, Dermal, Inhalation) No data available[2]
LD50 (Lethal Dose, 50%) No data available
LC50 (Lethal Concentration, 50%) No data available
Carcinogenicity No data available[2]
Mutagenicity No data available
Teratogenicity No data available

Physical and Chemical Properties

PropertyValue
Appearance White to off-white or light yellow solid[1]
Melting Point 41-43 °C
Boiling Point No data available
Solubility No data available
Stability Stable under recommended storage conditions.[2]

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of personnel and the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.[2]

  • Keep away from heat and sources of ignition.[2]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep container tightly closed.[2]

  • Store in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is between 2°C and 8°C. For long-term storage, -20°C is recommended.

Exposure Controls and Personal Protection

As no official exposure limits have been established, a conservative approach to exposure control is recommended.

Engineering Controls:

  • Use a chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound lab_coat Lab Coat safety_goggles Safety Goggles gloves Nitrile Gloves respirator Dust Respirator (if dust is generated) researcher Researcher researcher->lab_coat Wear researcher->safety_goggles Wear researcher->gloves Wear researcher->respirator Wear

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.[2]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon and nitrogen oxides.[2]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response_Workflow cluster_spill Accidental Release Protocol for this compound start Spill Occurs evacuate Evacuate immediate area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect spilled material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose end Spill Cleaned Up dispose->end

Caption: Step-by-step workflow for responding to a this compound spill.

Small Spill:

  • Wear appropriate personal protective equipment.

  • Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable decontaminating agent.

Large Spill:

  • Evacuate the area.

  • Prevent the material from entering drains or waterways.

  • Contain the spill using absorbent pads or other suitable materials.

  • Follow the procedure for a small spill for cleanup.

  • Contact environmental health and safety personnel.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Conditions to Avoid: Heat, flames, and ignition sources.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] Do not dispose of down the drain or in household trash.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.

References

An In-depth Technical Guide to Methyl Ester Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, application, and methodologies associated with the methyl ester protection of amino acids. This strategy is a cornerstone in peptide synthesis and the development of amino acid-derived therapeutics, preventing unwanted side reactions of the carboxylic acid group.

Core Function and Applications

The primary function of converting the carboxylic acid moiety of an amino acid to a methyl ester is to temporarily mask its reactivity.[1] This protection is crucial during chemical transformations involving other functional groups within the amino acid, particularly the α-amino group.[][3] In peptide synthesis, for instance, protecting the C-terminus as a methyl ester prevents the amino acid from polymerizing with itself during the activation of the carboxyl group for peptide bond formation.[4] Amino acid methyl esters are vital intermediates in various fields, including medicinal chemistry, peptide synthesis, and as chiral building blocks in organic synthesis.[5][6]

The methyl ester is considered a robust and somewhat permanent protecting group, though its removal can become challenging in larger peptides.[7] It is typically stable under the acidic conditions used for the deprotection of common N-terminal protecting groups like Boc (tert-butoxycarbonyl), making it a valuable component of orthogonal protection strategies.[4][8] However, it is sensitive to basic conditions, which allows for its selective removal.[]

Methodologies for Methyl Ester Protection (Esterification)

The esterification of amino acids to their corresponding methyl esters can be achieved through several methods. The choice of method often depends on the presence of other protecting groups and the overall synthetic strategy.

Fischer-Speier Esterification

The most common method for the esterification of unprotected amino acids is the Fischer-Speier esterification, which involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst.[9][10][11] Under these acidic conditions, the amino group is protonated, preventing it from interfering with the esterification reaction.[12]

Commonly used acid catalysts include:

  • Hydrogen Chloride (HCl) : Anhydrous HCl gas dissolved in methanol is a classic and effective reagent.[7]

  • Thionyl Chloride (SOCl₂) : This reagent reacts with methanol to generate HCl in situ, providing a convenient source of the acid catalyst.[13][14][15]

  • Trimethylchlorosilane (TMSCl) : TMSCl in methanol is a mild and efficient system for esterification, often proceeding at room temperature.[5][6][16]

  • Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid is another effective but harsher catalyst.[17]

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[11]

Esterification of N-Protected Amino Acids

When the amino group is already protected (e.g., with Fmoc or Boc), different esterification conditions that are compatible with the existing protecting group are required.

  • For Acid-Resistant N-Protecting Groups (e.g., Fmoc) : Thionyl chloride in methanol at 0 °C to room temperature can be used.[18]

  • For Acid-Sensitive N-Protecting Groups (e.g., Boc) : A milder method involves the use of methyl iodide (MeI) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM).[18] Another approach for N-protected amino acids is the use of dimethyl sulfate (B86663) in the presence of a non-nucleophilic base like tetramethylguanidine.[19]

Quantitative Data on Esterification

The efficiency of methyl esterification can vary depending on the amino acid and the chosen method. The following table summarizes reported yields for the synthesis of various amino acid methyl ester hydrochlorides using the trimethylchlorosilane/methanol system.

Amino AcidReaction Time (h)Yield (%)
Glycine1298
L-Alanine1296
L-Valine2495
L-Leucine2497
L-Isoleucine2496
L-Proline1298
L-Phenylalanine2497
L-Tyrosine4892
L-Tryptophan4890
L-Serine2494
L-Threonine2493
L-Methionine2495
L-Aspartic Acid4891
L-Glutamic Acid4893
L-Cysteine1294
L-Histidine4888

Data sourced from studies on esterification using TMSCl in methanol. Yields refer to the isolated hydrochloride salts. Reaction times were not optimized.[20]

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Amino Acid Methyl Ester Hydrochlorides using TMSCl[5][6]
  • Materials :

  • Procedure : a. Place the amino acid (0.1 mol) in a round bottom flask. b. Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) while stirring with a magnetic stirrer. c. Add methanol (100 mL) to the mixture. d. Stir the resulting solution or suspension at room temperature. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product as the amino acid methyl ester hydrochloride.

Protocol 2: Esterification of Acid-Resistant N-Fmoc Protected Amino Acids using SOCl₂[18]
  • Materials :

    • Fmoc-protected amino acid (0.3 mmol)

    • Methanol (5 mL)

    • Thionyl chloride (SOCl₂) (0.36 mmol)

    • Round bottom flask

    • Ice bath

  • Procedure : a. Add the Fmoc-protected amino acid (0.3 mmol) to a round bottom flask containing methanol (5 mL). b. Cool the flask to 0 °C in an ice bath. c. Slowly add thionyl chloride (0.36 mmol). d. Remove the ice bath and stir the reaction mixture at room temperature overnight. e. Concentrate the solution under reduced pressure. f. Co-evaporate the resulting oil with methanol three times to remove any residual reagents.

Protocol 3: Deprotection of Methyl Esters via Saponification[2]
  • Materials :

    • Amino acid methyl ester

    • Aqueous solution of a base (e.g., NaOH, LiOH)

    • Organic solvent (e.g., methanol, THF)

    • Acid for neutralization (e.g., HCl)

  • Procedure : a. Dissolve the amino acid methyl ester in a mixture of an organic solvent and an aqueous basic solution. b. Stir the reaction at room temperature and monitor its progress by TLC. c. Upon completion of the hydrolysis, carefully acidify the reaction mixture to protonate the resulting carboxylate. d. Extract the free acid with an appropriate organic solvent. e. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amino acid.

Deprotection of Methyl Esters

The removal of the methyl ester protecting group is most commonly achieved through saponification, which is the hydrolysis of the ester under basic conditions.[] This process is typically carried out using an aqueous solution of a base such as sodium hydroxide (B78521) or lithium hydroxide in a co-solvent like methanol or tetrahydrofuran.

Alternative, milder, or more selective deprotection methods have also been developed:

  • Aluminum Trichloride (B1173362) (AlCl₃) and N,N-dimethylaniline : This reagent system can be used for the deprotection of the carboxyl group of N-Fmoc-protected amino acid methyl esters, with the advantage of preserving the chirality of the amino acid.[21][22]

  • Bis(tributyltin) oxide : This reagent allows for the chemoselective cleavage of methyl, benzyl (B1604629), and phenacyl esters of N-protected amino acids under non-acidolytic and non-nucleophilic conditions.[23]

  • Enzymatic Deprotection : In some specific applications, enzymes can be used for the selective hydrolysis of amino acid methyl esters.

Visualizations

Chemical Pathways and Workflows

Protection_Deprotection_Workflow cluster_protection Methyl Ester Protection (Esterification) cluster_deprotection Methyl Ester Deprotection (Saponification) AminoAcid Amino Acid ProtectedAA Amino Acid Methyl Ester AminoAcid->ProtectedAA Esterification Reagents_P Methanol (MeOH) + Acid Catalyst (e.g., TMSCl, SOCl₂) Reagents_P->ProtectedAA ProtectedAA_D Amino Acid Methyl Ester DeprotectedAA Amino Acid ProtectedAA_D->DeprotectedAA Hydrolysis Reagents_D Aqueous Base (e.g., NaOH, LiOH) Reagents_D->DeprotectedAA

Caption: General workflow for the protection and deprotection of amino acids using methyl esters.

Fischer_Esterification_Mechanism cluster_mechanism Fischer-Speier Esterification Mechanism R-COOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) R-COOH->Protonated_Carbonyl + H⁺ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH MeOH Methanol (CH₃OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water Leaves Proton_Transfer->Water_Leaving - H₂O Ester_Product Methyl Ester Water_Leaving->Ester_Product - H⁺

Caption: Simplified mechanism of Fischer-Speier esterification for amino acid methyl ester synthesis.

Experimental_Workflow_TMSCl start Start add_aa Add Amino Acid to Flask start->add_aa add_tmscl Slowly Add TMSCl add_aa->add_tmscl add_meoh Add Methanol add_tmscl->add_meoh stir Stir at Room Temperature add_meoh->stir monitor Monitor Reaction by TLC stir->monitor concentrate Concentrate via Rotary Evaporation monitor->concentrate Reaction Complete product Isolate Amino Acid Methyl Ester Hydrochloride concentrate->product

Caption: Experimental workflow for the synthesis of amino acid methyl esters using TMSCl.

References

Spectroscopic and Structural Elucidation of Z-Ser-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-benzyloxycarbonyl-L-serine methyl ester, commonly abbreviated as Z-Ser-OMe, is a protected amino acid derivative of significant interest in peptide synthesis and as a building block in the development of novel therapeutic agents. Its chemical structure, incorporating a benzyloxycarbonyl (Z) protecting group on the amine and a methyl ester at the carboxylic acid terminus, facilitates its use in solid-phase and solution-phase peptide synthesis. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in research and drug development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Chemical Structure

Systematic Name: Methyl (2S)-2-[(benzyloxy)carbonylamino]-3-hydroxypropanoate Common Name: N-benzyloxycarbonyl-L-serine methyl ester, Z-L-Serine methyl ester Abbreviation: this compound CAS Number: 1676-81-9[1][2] Molecular Formula: C₁₂H₁₅NO₅[1][2] Molecular Weight: 253.25 g/mol [2]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom. While a complete, experimentally verified dataset for this compound was not found in a single source, the following tables are compiled based on expected chemical shifts for similar structures and data from related compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HC₆H₅-
~5.12s2H-CH₂-Ph
~4.40m1Hα-CH
~3.90dd2Hβ-CH₂
~3.75s3H-OCH₃
~2.50br s1H-OH

Note: Predicted values are based on typical chemical shifts for the functional groups present in the molecule. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ, ppm)Assignment
~171.0C=O (ester)
~156.5C=O (carbamate)
~136.0C (aromatic, quaternary)
~128.5CH (aromatic)
~128.0CH (aromatic)
~127.8CH (aromatic)
~67.0-CH₂-Ph
~62.0β-CH₂
~56.0α-CH
~52.5-OCH₃

Note: Predicted values are based on typical chemical shifts for the functional groups present in the molecule. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl)
~3300MediumN-H stretch (amide)
~3050WeakC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1715StrongC=O stretch (carbamate)
~1520StrongN-H bend (amide II)
~1250StrongC-O stretch (ester and carbamate)
~700-750StrongC-H out-of-plane bend (aromatic)

Source: Based on typical IR absorption frequencies and data available on PubChem for N-((Phenylmethoxy)carbonyl)-L-serine methyl ester.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
254.1[M+H]⁺ (protonated molecular ion)
222.1[M - CH₃OH + H]⁺ (loss of methanol)
162.1[M - C₆H₅CH₂O + H]⁺ (loss of benzyloxy group)
108.1[C₆H₅CH₂O]⁺ (benzyloxy fragment)
91.1[C₇H₇]⁺ (tropylium ion)

Note: The fragmentation pattern is predicted based on the common fragmentation pathways for amino acid derivatives with protecting groups.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the esterification of Z-L-serine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Z-L-Serine Z-L-Serine Reaction_Vessel Reaction Z-L-Serine->Reaction_Vessel Methanol (B129727) Methanol Methanol->Reaction_Vessel Thionyl_Chloride SOCl₂ Thionyl_Chloride->Reaction_Vessel Quenching Quenching with NaHCO₃ Reaction_Vessel->Quenching Extraction Extraction with Ethyl Acetate (B1210297) Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography This compound This compound Column_Chromatography->this compound

Caption: Workflow for the synthesis of this compound.

Protocol:

  • To a solution of Z-L-serine (1 equivalent) in anhydrous methanol, cooled to 0 °C, thionyl chloride (1.2 equivalents) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

NMR Spectroscopy Protocol

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Shimming Shimming Sample_Prep->Shimming Tuning_Matching Tuning and Matching Shimming->Tuning_Matching Acquisition Data Acquisition (¹H and ¹³C Spectra) Tuning_Matching->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and matched for the ¹H and ¹³C frequencies. The sample is locked on the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized by shimming.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR spectrum is acquired with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are co-added.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

IR Spectroscopy Protocol

IR_Workflow Sample_Prep Sample Preparation (Thin film on NaCl/KBr plate) Background_Scan Background Scan Sample_Prep->Background_Scan Sample_Scan Sample Scan Background_Scan->Sample_Scan Data_Processing Data Processing (Baseline Correction, Peak Picking) Sample_Scan->Data_Processing

Caption: Workflow for IR data acquisition.

Protocol:

  • Sample Preparation: A small amount of this compound is dissolved in a volatile solvent like chloroform. A drop of the solution is applied to a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. The solvent is allowed to evaporate, leaving a thin film of the sample on the plate.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: The salt plate with the sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The spectrum is then processed for baseline correction and peak picking to identify the absorption frequencies.

Mass Spectrometry Protocol

MS_Workflow Sample_Prep Sample Preparation (Dilute solution in appropriate solvent) Infusion Direct Infusion or LC Introduction Sample_Prep->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Mass_Analysis Mass Analysis (Full Scan and MS/MS) Ionization->Mass_Analysis Data_Analysis Data Analysis (Peak Identification, Fragmentation Analysis) Mass_Analysis->Data_Analysis

Caption: Workflow for Mass Spectrometry analysis.

Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as methanol or acetonitrile/water, often with the addition of a small amount of formic acid to promote protonation.

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.

  • Mass Analysis: A full scan mass spectrum is acquired to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) is then performed on the protonated molecular ion to induce fragmentation and obtain structural information. This is achieved by collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

  • Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and the major fragment ions, which are then correlated with the structure of this compound.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for researchers and professionals working with this compound. Accurate interpretation of NMR, IR, and MS spectra is essential for verifying the identity and purity of this important synthetic building block, thereby ensuring the integrity of subsequent research and development activities. The provided workflows offer a systematic approach to obtaining reliable spectroscopic data for this compound and related compounds.

References

A Tale of Two Serines: A Technical Guide to Z-L-Ser-OMe and Z-D-Ser-OMe in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chiral synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of starting materials is paramount. Among the arsenal (B13267) of chiral building blocks available to chemists, protected amino acids stand out for their versatility and ready availability. This technical guide delves into a comparative analysis of two such enantiomeric synthons: N-benzyloxycarbonyl-L-serine methyl ester (Z-L-Ser-OMe) and N-benzyloxycarbonyl-D-serine methyl ester (Z-D-Ser-OMe). Understanding their distinct stereochemical influence is crucial for the rational design and efficient execution of asymmetric syntheses, particularly in the development of novel therapeutics.

Core Physicochemical Properties

While enantiomers share identical physical properties in an achiral environment, their behavior can diverge significantly in chiral settings, a principle that underpins their utility in asymmetric synthesis. The foundational properties of Z-L-Ser-OMe and Z-D-Ser-OMe are summarized below.

PropertyZ-L-Ser-OMeZ-D-Ser-OMe
Molecular Formula C₁₂H₁₅NO₅C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol 253.25 g/mol
Appearance Viscous Liquid or SolidWhite to off-white solid
Melting Point 41-43 °C41-43 °C
Optical Rotation [α]²⁰/D ~ -15° (c=1, MeOH)[α]²⁰/D ~ +15° (c=1, MeOH)

Applications in Stereoselective Synthesis: A Comparative Overview

The true value of Z-L-Ser-OMe and Z-D-Ser-OMe lies in their ability to impart chirality to newly formed stereocenters. Their utility as chiral templates and precursors is demonstrated in the synthesis of a variety of stereochemically defined molecules, including amino alcohols, heterocycles, and complex natural product analogues. The choice between the L- or D-enantiomer directly dictates the absolute stereochemistry of the final product, enabling access to a full spectrum of stereoisomers for biological evaluation.

Synthesis of Chiral Amino Alcohols

A key transformation of Z-L/D-Ser-OMe is its conversion to the corresponding chiral α-amino aldehyde, a versatile intermediate for the synthesis of vicinal amino alcohols. The stereochemical integrity of the starting serine derivative is transferred to the newly formed stereocenters.

Logical Workflow for Chiral Amino Alcohol Synthesis

G Z_Ser_OMe Z-L/D-Ser-OMe Oxidation Oxidation Z_Ser_OMe->Oxidation Chiral_Aldehyde Chiral α-Amino Aldehyde Oxidation->Chiral_Aldehyde Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, Organolithium) Chiral_Aldehyde->Nucleophilic_Addition Amino_Alcohol Diastereomerically Enriched Amino Alcohol Nucleophilic_Addition->Amino_Alcohol Deprotection Deprotection Amino_Alcohol->Deprotection Final_Product Enantiopure Vicinal Amino Alcohol Deprotection->Final_Product

Caption: General workflow for the synthesis of chiral amino alcohols from Z-Ser-OMe.

While specific comparative studies with quantitative data for both Z-L-Ser-OMe and Z-D-Ser-OMe in the same reaction are not extensively documented in readily available literature, the principle of stereospecificity dictates that the use of the L-enantiomer will lead to one set of diastereomers, while the D-enantiomer will produce the opposite set. This "stereodivergent" approach is critical in drug discovery for accessing all possible stereoisomers of a target molecule for thorough biological evaluation.[1][2][3]

Construction of Chiral Heterocycles

Z-L-Ser-OMe and Z-D-Ser-OMe serve as valuable precursors for the synthesis of enantiomerically pure heterocyclic compounds such as oxazolines, piperidines, and tetrahydroisoquinolines. The inherent chirality of the serine backbone directs the stereochemical outcome of the cyclization reactions.

Synthesis of Chiral Oxazolines:

Chiral oxazolines are important ligands in asymmetric catalysis. They can be synthesized from Z-L/D-Ser-OMe through a multi-step sequence involving reduction of the ester, activation of the resulting alcohol, and subsequent intramolecular cyclization. The stereocenter from the serine is retained in the final oxazoline (B21484) ring.

Reaction Pathway to Chiral Oxazolines

G Z_Ser_OMe Z-L/D-Ser-OMe Reduction Reduction (e.g., LiAlH₄) Z_Ser_OMe->Reduction Amino_Diol Chiral Amino Diol Reduction->Amino_Diol Cyclization Cyclization Amino_Diol->Cyclization Oxazoline Chiral Oxazoline Cyclization->Oxazoline

Caption: Synthesis of chiral oxazolines from this compound precursors.

Synthesis of Enantiopure Piperidines:

The synthesis of substituted piperidines, a common motif in pharmaceuticals, can be achieved starting from serine derivatives.[4][5] For instance, a Claisen rearrangement of a vinyl ether derived from a serine-based dihydropyridine (B1217469) can lead to the formation of a chiral piperidine. The stereochemistry of the final product is dictated by the chirality of the initial serine.

Experimental Protocols

While specific protocols directly comparing Z-L-Ser-OMe and Z-D-Ser-OMe are not abundant, the following sections provide detailed methodologies for key transformations that are applicable to both enantiomers.

Protocol 1: Conversion of this compound to a Chiral α-Amino Aldehyde

This protocol is adapted from methodologies for the oxidation of protected amino alcohols.[6]

Materials:

  • Z-L-Ser-OMe or Z-D-Ser-OMe

  • Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., SO₃·pyridine)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Z-L/D-Ser-OMe (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral α-amino aldehyde.

  • The crude product is often used immediately in the next step due to its potential instability. If necessary, purification can be performed by flash column chromatography on silica gel.

Workflow for Chiral Aldehyde Synthesis and Subsequent Nucleophilic Addition

G cluster_oxidation Oxidation cluster_workup Work-up cluster_addition Nucleophilic Addition a Dissolve this compound in DCM b Cool to 0 °C a->b c Add Dess-Martin Periodinane b->c d Stir and Monitor by TLC c->d e Quench with NaHCO₃/Na₂S₂O₃ d->e f Separate Organic Layer e->f g Dry and Concentrate f->g h Dissolve Crude Aldehyde g->h i Add Grignard or Organolithium Reagent h->i j Quench and Purify i->j

Caption: Step-by-step workflow for the synthesis of a chiral aldehyde and its use in a nucleophilic addition.

Protocol 2: Chelation-Controlled Nucleophilic Addition to a this compound Derived Aldehyde

This protocol describes a general procedure for the diastereoselective addition of a Grignard reagent to a chiral α-amino aldehyde, where chelation control can influence the stereochemical outcome.

Materials:

Procedure:

  • Dissolve the crude chiral α-amino aldehyde (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via a syringe.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers and obtain the desired amino alcohol. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Conclusion

Z-L-Ser-OMe and Z-D-Ser-OMe are powerful and versatile chiral building blocks in asymmetric synthesis. Their utility stems from the direct transfer of their inherent stereochemistry to create new chiral centers in a predictable manner. While a comprehensive, direct comparative study with extensive quantitative data across a range of reactions is an area ripe for further research, the principles of stereodivergent synthesis underscore the importance of having both enantiomers readily available. By selecting the appropriate serine-derived synthon, chemists can strategically access the desired enantiomer of a target molecule, a critical capability in the fields of medicinal chemistry and drug development. The detailed protocols provided herein offer a practical starting point for the utilization of these valuable chiral synthons in the synthesis of complex, enantiomerically pure molecules.

References

Commercial Suppliers and Technical Guide for High-Purity Z-Ser-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. Z-Ser-OMe (N-alpha-Benzyloxycarbonyl-L-serine methyl ester), a protected amino acid derivative, is a key building block in peptide synthesis and various biochemical studies. This technical guide provides an overview of commercial suppliers, available purity data, a general experimental protocol for its use, and a relevant biochemical pathway.

Commercial Supplier Overview

The following table summarizes commercially available high-purity this compound from various suppliers. Purity is a critical parameter, and while some suppliers provide specific lot data on their websites, others require consultation of the Certificate of Analysis (CoA) for detailed specifications.

SupplierCatalog NumberStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedChemExpressHY-W00817998.98%[1]1676-81-9[1][2]C12H15NO5[1][2]253.25[1]
AbMole BioScienceM52246CoA available1676-81-9[3]C12H15NO5[3]253.25[3]
AapptecAZS104CoA available[2]1676-81-9[2]C12H15NO5[2]253.2[2]

Experimental Protocols

While this compound is primarily used as a building block in solid-phase or solution-phase peptide synthesis, its deprotected form, L-serine methyl ester, can be utilized in cell culture experiments to study serine metabolism. Below is a generalized protocol for preparing a stock solution and its application in a cell-based assay.

Preparation of this compound Stock Solution
  • Reconstitution: Aseptically weigh the required amount of this compound powder.

  • Solvent Selection: Based on experimental needs, dissolve the compound in an appropriate solvent. For many cell culture applications, sterile dimethyl sulfoxide (B87167) (DMSO) is a common choice.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM). For instance, to prepare a 10 mM stock solution, dissolve 2.53 mg of this compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into sterile, tightly sealed vials and store at -20°C for short-term storage or -80°C for long-term storage. Information regarding the stability of this compound in solution is limited, and it is generally recommended to use freshly prepared solutions or store them for no longer than one month.[3] Repeated freeze-thaw cycles should be avoided.[3]

In Vitro Cell-Based Assay: Assessing the Impact on a Serine-Dependent Pathway

This hypothetical protocol outlines the use of this compound in a cell culture experiment to investigate its effect on a serine-dependent signaling pathway, such as the mTOR pathway.[4]

  • Cell Culture: Plate mammalian cells (e.g., HEK293, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight in a complete growth medium.

  • Deprotection (optional but recommended): For studies on serine metabolism, the benzyloxycarbonyl (Z) protecting group should be removed. This can be achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) prior to adding the compound to the cell culture. The resulting L-serine methyl ester can then be sterile-filtered.

  • Treatment: Prepare serial dilutions of the deprotected L-serine methyl ester from the stock solution in a serum-free or low-serum medium. Replace the culture medium with the treatment medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Following incubation, assess the endpoint of interest. This could include:

    • Western Blotting: Analyze the phosphorylation status of key proteins in the mTOR pathway (e.g., p70S6K, 4E-BP1).

    • Cell Proliferation Assay: Use assays such as MTT or WST-1 to determine the effect on cell viability and proliferation.

    • Metabolite Analysis: Employ techniques like mass spectrometry to measure changes in intracellular serine levels and other related metabolites.

Signaling Pathways

This compound, upon deprotection, enters the cellular pool of serine. Serine is a non-essential amino acid with diverse and critical roles in cellular metabolism and signaling. It serves as a precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, nucleotides, and complex lipids such as sphingolipids and phosphatidylserine.[5] The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) is a key metabolic pathway.[5]

Below is a diagram illustrating the de novo serine synthesis pathway and its connection to other metabolic routes.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_downstream Downstream Metabolism Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Glycine Glycine L-Serine->Glycine SHMT Cysteine Cysteine L-Serine->Cysteine Sphingolipids Sphingolipids L-Serine->Sphingolipids Nucleotides Nucleotides Glycine->Nucleotides This compound This compound Deprotection Deprotection This compound->Deprotection Deprotection->L-Serine

De Novo Serine Synthesis Pathway and Metabolism.

The following diagram illustrates a general experimental workflow for assessing the impact of a compound on a cellular signaling pathway.

Experimental_Workflow Start Start Cell_Culture Plate Cells Start->Cell_Culture Treatment Treat with this compound (or deprotected form) Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Analysis Biochemical Analysis (e.g., Western Blot, qPCR) Lysis->Analysis Data Data Acquisition and Interpretation Analysis->Data End End Data->End

General Experimental Workflow for Cell-Based Assays.

References

Physical properties of Z-Ser-OMe like melting point and appearance

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of Z-Ser-OMe

This technical guide provides a comprehensive overview of the key physical properties of N-α-Cbz-L-serine methyl ester (this compound), a crucial intermediate in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and a workflow for property determination.

Core Physical Properties of this compound

This compound is a derivative of the amino acid L-serine, where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is esterified to a methyl ester.[1] At room temperature, it typically presents as a solid.[1][2]

Data Presentation

The quantitative physical properties of this compound, as reported in the literature, are summarized in the table below. These values are essential for handling, storage, and application of the compound in a laboratory setting.

Physical PropertyValue/Description
Appearance White to off-white or pale yellow crystalline solid, powder, or clear waxy/low-melting solid.[1][3][4]
Melting Point 41-43 °C[1][5][6]
35.0-40.0 °C[7]
Below 41°C it is a solid, above 43°C it becomes a liquid.[8]
Odor No distinct odor or a faint characteristic odor.[1][2]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate and reproducible determination of physical properties. As specific experimental write-ups for this compound are not commonly published, the following sections describe standard laboratory protocols applicable to this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. The following protocol describes the capillary method using a standard melting point apparatus.

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if sample consists of large crystals)

  • Spatula

Procedure:

  • Sample Preparation: If the this compound sample is not already a fine powder, gently grind a small amount using a clean, dry mortar and pestle.[7]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down.[5] Repeat until the sample column is approximately 3-4 mm high.[3]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C per minute) to get a rough estimate.[5]

  • Accurate Determination: Set the starting temperature of the apparatus to at least 10-15 °C below the expected melting point.[5]

  • Heating Rate: Adjust the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement.[2]

  • Observation and Recording: Observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[7]

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[2] A wider range may indicate the presence of impurities.[2]

Characterization of Physical Appearance

Visual inspection is the primary method for determining the physical appearance of a chemical compound.

Objective: To observe and record the physical appearance of a this compound sample at ambient temperature.

Materials:

  • This compound sample

  • Clean, dry watch glass or weighing boat

  • Spatula

  • White background (e.g., a sheet of paper) for color determination

  • Adequate lighting

Procedure:

  • Sample Placement: Using a clean spatula, place a small amount of the this compound sample onto a watch glass.

  • Color Observation: Place the watch glass on a white background. Observe the sample under good lighting and record its color (e.g., white, off-white, pale yellow).

  • Form/Texture Observation: Examine the physical form of the sample. Record whether it is a crystalline solid, a fine powder, or a waxy solid. Note any other textural characteristics.

  • Odor Assessment: Carefully waft the vapors from the sample towards your nose. Do not directly inhale from the container. Record any detectable odor.

  • Documentation: Document all observations systematically. For example: "The sample is an off-white, crystalline powder with no discernible odor at room temperature."

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound such as this compound.

G cluster_0 cluster_1 Physical Property Determination cluster_2 A Obtain this compound Sample B Visual Inspection (Appearance, Color, Form) A->B D Prepare Sample in Capillary Tube A->D C Record Appearance Data B->C G Final Data Compilation (Technical Guide) C->G E Melting Point Analysis (Slow Heating: 1-2 °C/min) D->E F Record Melting Range (T1 to T2) E->F F->G

Caption: Workflow for determining the physical properties of this compound.

References

Z-Ser-OMe: A Versatile Tool in Biochemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-α-carbobenzyloxy-L-serine methyl ester, commonly abbreviated as Z-Ser-OMe, is a protected amino acid derivative that serves as a fundamental building block in the chemical synthesis of peptides. Its strategic application has been pivotal in advancing our understanding of complex biological processes and in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core applications of this compound in biochemical research, with a focus on its role in studying signaling pathways and developing enzyme inhibitors.

Core Application: A Building Block in Peptide Synthesis

This compound is primarily utilized in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the methyl ester (OMe) protects the C-terminal carboxylic acid of the serine residue. This dual protection allows for the controlled and sequential addition of amino acids to a growing peptide chain, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.[1][2] The Z-group is typically stable under a range of conditions but can be removed by catalytic hydrogenation or strong acids, offering orthogonality with other protecting group strategies.[3][4]

Case Study 1: Elucidating Inflammatory Signaling with Elafin Analogs

Background: Elafin is a 57-amino acid endogenous serine protease inhibitor that plays a crucial role in modulating inflammatory responses by inhibiting neutrophil elastase and proteinase-3.[5][6] Dysregulation of these proteases is implicated in various inflammatory diseases. Synthetic fragments and analogs of Elafin are invaluable tools for studying its mechanism of action and for developing new anti-inflammatory therapeutics. This compound can be a key component in the synthesis of such peptides.

Signaling Pathway: Elafin's Role in Modulating NF-κB Activation

Neutrophil elastase, a target of Elafin, can activate pro-inflammatory signaling pathways. Elafin's inhibition of this protease can indirectly suppress these pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Elafin has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB.[3]

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) Ub Ubiquitin IκBα->Ub Ubiquitination NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates Proteasome Proteasome Ub->Proteasome Degradation Proteasome->IκBα Degrades Elafin Elafin NE Neutrophil Elastase Elafin->NE Inhibits NE->IKK_complex Activates* DNA DNA NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., IL-8) DNA->Genes Transcription SPPS_Workflow_Elafin cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis start Start with Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid in Sequence wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle wash3 Wash (DCM) final_deprotection->wash3 cleavage Cleavage from Resin (TFA/TIS/H2O cocktail) wash3->cleavage precipitation Precipitate in cold ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification analysis Characterize by Mass Spectrometry purification->analysis end Lyophilized Peptide analysis->end PKA_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_C Active PKA (Catalytic Subunit) ATP->PKA_C Phosphate Donor PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_inactive->PKA_C Releases Substrate Kemptide PKA_C->Substrate Phosphorylates pSubstrate Phospho-Kemptide PKA_Assay_Workflow start Prepare Assay Buffer (Tris, MgCl₂, BSA, DTT) reagents Prepare Reagents: - PKA Enzyme - Kemptide Substrate - ATP ([γ-³²P]ATP or cold ATP) - Inhibitor (optional) start->reagents reaction_setup Set up Reaction: Combine Buffer, PKA, Kemptide, and Inhibitor (if any) reagents->reaction_setup initiation Initiate Reaction (Add ATP) reaction_setup->initiation incubation Incubate at 30°C (e.g., 10-20 minutes) initiation->incubation termination Stop Reaction (e.g., add phosphoric acid) incubation->termination separation Separate Phospho-Kemptide from ATP (e.g., P81 paper) termination->separation detection Detect Phosphorylation separation->detection analysis Quantify and Analyze Data detection->analysis end Determine PKA Activity analysis->end

References

Z-Ser-OMe in Drug Discovery and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Z-Ser-OMe as a Versatile Synthetic Scaffold

N-benzyloxycarbonyl-L-serine methyl ester, commonly abbreviated as this compound, is a protected amino acid derivative that serves as a fundamental building block in the synthesis of complex peptides and peptidomimetics.[1][2] Its utility in drug discovery and development stems from the presence of three key functional groups that can be selectively modified: the N-terminal benzyloxycarbonyl (Z) protecting group, the C-terminal methyl ester (OMe), and the side-chain hydroxyl group. This trifunctionality allows for its incorporation into peptide chains and subsequent elaboration into a diverse array of molecular architectures with potential therapeutic activities. While this compound itself is not typically considered a bioactive agent, its role as a precursor is critical in the development of novel therapeutics, particularly in the fields of virology, neurology, and oncology.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
CAS Number 1676-81-9
Appearance White to off-white crystalline powder
Melting Point 41-43 °C
Solubility Soluble in methanol, ethanol, and other organic solvents

Applications in Drug Discovery and Development

The serine backbone of this compound is a common feature in the active sites of many enzymes and the recognition motifs of various protein-protein interactions. Consequently, molecules synthesized from this compound have been investigated as inhibitors and modulators of a range of biological targets.

Antiviral Drug Development

A primary application of this compound is in the synthesis of inhibitors targeting viral proteases. These enzymes are essential for the viral life cycle, as they process viral polyproteins into functional units. By blocking the activity of these proteases, the replication of the virus can be halted.

  • Norovirus and Coronavirus Inhibitors: this compound has been utilized as a starting material for the synthesis of peptidomimetic inhibitors of the 3C-like (3CL) proteases of noroviruses and coronaviruses, including SARS-CoV.[3][4] The serine hydroxyl group can be modified to introduce various "warheads" that react with the catalytic cysteine residue in the active site of these proteases.

Neuroprotective Agent Development

While direct synthesis of neuroprotective agents from this compound is less documented, the underlying rationale is strong. L-serine, the parent amino acid of this compound, and its metabolites are known to have significant neuroprotective properties.[2][5][6][7] L-serine can mitigate neurotoxicity by activating glycine (B1666218) receptors and has been investigated for its therapeutic potential in conditions like Alzheimer's disease and traumatic brain injury.[8] this compound provides a chemically tractable starting point for creating more complex and drug-like molecules that aim to harness and enhance these neuroprotective effects.

Anticancer Drug Development

The role of serine metabolism in cancer is a field of intense research. Many cancer cells exhibit a high demand for serine to support their rapid proliferation and biosynthesis.[4][9][10] This has led to the exploration of strategies to inhibit the serine synthesis pathway as a potential anticancer therapy. Derivatives of serine have been investigated for their antitumor activity.[1] this compound can serve as a precursor for the synthesis of compounds designed to interfere with serine metabolism or to target other pathways that are critical for cancer cell survival.

Experimental Workflows and Synthetic Strategies

The conversion of this compound into a bioactive compound typically involves a multi-step synthetic sequence. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical peptidomimetic protease inhibitor.

G cluster_0 Starting Material cluster_1 Peptide Coupling cluster_2 Side-Chain Modification cluster_3 Deprotection & Purification cluster_4 Final Product Z_Ser_OMe This compound Peptide_Coupling Couple with another protected amino acid Z_Ser_OMe->Peptide_Coupling 1. Amide bond formation Side_Chain_Mod Modify serine hydroxyl group (e.g., introduce a 'warhead') Peptide_Coupling->Side_Chain_Mod 2. Functional group interconversion Deprotection Remove protecting groups Side_Chain_Mod->Deprotection 3. Cleavage of protecting groups Purification Purify final compound Deprotection->Purification Bioactive_Compound Bioactive Peptidomimetic Purification->Bioactive_Compound

Caption: Generalized synthetic workflow from this compound to a bioactive compound.

Key Experimental Protocols

The following are representative protocols for assays relevant to the screening and characterization of compounds derived from this compound.

Serine Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method to screen for inhibitors of serine proteases like trypsin or chymotrypsin.

Materials:

  • Serine protease (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the serine protease in assay buffer.

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the 96-well plate, add 2 µL of the test compound dilutions. For control wells, add 2 µL of DMSO.

  • Add 88 µL of the serine protease solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time (e.g., every minute for 30 minutes).

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Coronavirus 3CL Protease Reporter Assay

This protocol describes a cell-based assay to screen for inhibitors of a viral protease.[11][12][13]

Materials:

  • HEK293T cells

  • Plasmids encoding the viral protease and a reporter system (e.g., luciferase-based)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Test compounds

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density that will result in ~80% confluency on the day of transfection.

  • Co-transfect the cells with the protease-expressing plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, remove the transfection medium and replace it with fresh medium containing serial dilutions of the test compounds. Include DMSO-only controls.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • A decrease in the reporter signal indicates inhibition of the viral protease. Calculate the percent inhibition and determine the IC50 values.

Quantitative PCR (qPCR) for Antiviral Activity

This protocol is used to quantify the reduction in viral RNA in infected cells treated with a test compound.[3][][15]

Materials:

  • Host cells susceptible to the virus of interest

  • Virus stock

  • Test compounds

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green)

  • Primers specific for a viral gene and a host housekeeping gene

  • qPCR instrument

Procedure:

  • Seed host cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Infect the cells with the virus at a known multiplicity of infection (MOI).

  • Incubate for a period sufficient for viral replication (e.g., 24-48 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions using the synthesized cDNA, viral gene-specific primers, housekeeping gene primers, and qPCR master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data to determine the relative quantification of viral RNA levels (normalized to the housekeeping gene) in treated versus untreated cells.

  • Calculate the percent inhibition of viral replication and determine the EC50 value.

Relevant Signaling and Mechanistic Pathways

The following diagrams illustrate key pathways and mechanisms relevant to the therapeutic areas where this compound-derived compounds are being investigated.

G cluster_0 Serine Protease Active Site cluster_1 Inhibition Mechanism Catalytic_Triad Catalytic Triad (Ser, His, Asp) Substrate_Binding_Pocket Substrate Binding Pocket Inhibitor This compound Derivative (Protease Inhibitor) Protease Active Serine Protease Inhibitor->Protease Binds to active site Covalent_Adduct Inactive Covalent Enzyme-Inhibitor Complex Protease->Covalent_Adduct Forms covalent bond with catalytic serine

Caption: Mechanism of irreversible inhibition of a serine protease.

G cluster_0 Cellular Stress cluster_1 Downstream Effects Z_Ser_OMe_Deriv This compound Derivative (Neuroprotective Agent) Oxidative_Stress Oxidative Stress Z_Ser_OMe_Deriv->Oxidative_Stress Reduces Excitotoxicity Excitotoxicity Z_Ser_OMe_Deriv->Excitotoxicity Modulates receptors Neuron_Survival Neuronal Survival and Function Z_Ser_OMe_Deriv->Neuron_Survival Promotes Inflammation Neuroinflammation Oxidative_Stress->Inflammation Apoptosis Neuronal Apoptosis Excitotoxicity->Apoptosis Inflammation->Apoptosis

Caption: A hypothetical neuroprotective signaling pathway.

G Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Glycolysis PHGDH PHGDH Three_PG->PHGDH Serine Serine PHGDH->Serine Biomass Nucleotides, Lipids, Amino Acids Serine->Biomass Proliferation Cancer Cell Proliferation Biomass->Proliferation Z_Ser_OMe_Deriv This compound Derivative (Anticancer Agent) Z_Ser_OMe_Deriv->PHGDH Inhibits (potential target)

References

Methodological & Application

Application Notes and Protocols for the Use of Benzyl-Protected Serine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Z-Ser-OMe in SPPS: The direct use of this compound (N-benzyloxycarbonyl-L-serine methyl ester) is not conventional in solid-phase peptide synthesis (SPPS). In SPPS, the C-terminal carboxylic acid of the incoming amino acid is activated to form a peptide bond with the N-terminal amine of the growing peptide chain, which is anchored to a solid support. Therefore, the use of a C-terminal methyl ester (-OMe) is incompatible with this process. The benzyloxycarbonyl (Z) group is also less commonly used for α-amino protection in modern SPPS, which predominantly employs the Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.

This document will focus on the most relevant application of a benzyl-type protecting group for serine in SPPS: the use of a benzyl (B1604629) ether (Bzl) to protect the serine side-chain hydroxyl group. We will provide detailed application notes and protocols for the use of Boc-Ser(Bzl)-OH and Fmoc-Ser(Bzl)-OH in SPPS.

Introduction: Side-Chain Protection of Serine in SPPS

The hydroxyl group of serine is reactive and requires protection during SPPS to prevent side reactions such as O-acylation during coupling steps. The choice of the side-chain protecting group is critical and depends on the overall synthetic strategy (Fmoc/tBu or Boc/Bzl). While the tert-butyl (tBu) group is the most common choice in Fmoc-SPPS due to its acid lability, the benzyl (Bzl) ether offers an alternative with distinct properties, particularly in the context of Boc-SPPS and for specific applications in Fmoc-SPPS.[1][2]

The benzyl group is stable to the basic conditions of Fmoc removal (e.g., piperidine) and the moderately acidic conditions of Boc removal (e.g., TFA in DCM).[1][3][4] Its removal typically requires strong acidic conditions, such as hydrogen fluoride (B91410) (HF), or catalytic hydrogenolysis.[1][2] This stability profile makes it a suitable side-chain protecting group in the Boc/Bzl strategy and for the synthesis of protected peptide fragments in the Fmoc strategy.[1][5]

Comparative Data of Serine Side-Chain Protecting Groups

The selection of a protecting group for the serine side chain impacts coupling efficiency, side reactions, and the final cleavage strategy. Below is a comparison of the most common protecting groups for serine.

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)Highly stable to base (Fmoc removal). Good solubility.Requires strong acid for cleavage. Can lead to t-butyl cation side products.Routine Fmoc-SPPS.[1][2]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid-labile (HF) or hydrogenolysisStable to both TFA and piperidine (B6355638).Requires harsh cleavage conditions (HF) or a separate hydrogenolysis step, limiting its use in standard Fmoc-SPPS.Boc-SPPS. Synthesis of protected peptide fragments.[1][2][5]
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labile (dilute TFA)Can be removed under milder acidic conditions than tBu.The bulky nature may hinder coupling efficiency.[1]On-resin side-chain modifications and synthesis of protected peptide fragments.[1]

While comprehensive head-to-head quantitative data is scarce in the literature, the coupling efficiency of serine derivatives is generally high. However, bulkier protecting groups may require longer coupling times or more potent coupling reagents.[1]

Experimental Protocols

Manual SPPS Protocol for Incorporation of Boc-Ser(Bzl)-OH (Boc/Bzl Strategy)

This protocol describes a single coupling cycle for incorporating Boc-Ser(Bzl)-OH into a growing peptide chain on a Merrifield or PAM resin.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Boc-Ser(Bzl)-OH

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • N,N-Dimethylformamide (DMF)

Workflow Diagram:

Boc_SPPS_Cycle cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_wash Washing A Boc-Peptide-Resin B TFA/DCM Treatment A->B 1. Add 50% TFA in DCM C H₂N⁺-Peptide-Resin (TFA salt) B->C 2. React for 20-30 min D H₂N-Peptide-Resin C->D 3. Wash (DCM) 4. Add 10% DIPEA in DCM C->D F Boc-Ser(Bzl)-Peptide-Resin D->F 6. Add activated amino acid 7. React for 1-2 hours D->F E Activate Boc-Ser(Bzl)-OH with HBTU/DIPEA in DMF G Washed Peptide-Resin F->G 8. Wash (DMF, DCM)

Boc-SPPS cycle for Boc-Ser(Bzl)-OH incorporation.

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin with DCM (3x) and isopropanol (B130326) (2x), followed by DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling of Boc-Ser(Bzl)-OH:

    • In a separate vessel, pre-activate Boc-Ser(Bzl)-OH (3-4 equivalents) with a coupling reagent (e.g., HBTU, 3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, continue the coupling or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Proceed to the deprotection step for the next amino acid.

Automated SPPS Protocol for Incorporation of Fmoc-Ser(Bzl)-OH

While less common, Fmoc-Ser(Bzl)-OH can be used in Fmoc-SPPS, particularly for synthesizing protected peptide fragments. This protocol is a general guide for automated synthesizers.

Workflow Diagram:

Fmoc_SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_wash_deprotection Washing cluster_coupling Coupling cluster_wash_coupling Washing A Fmoc-Peptide-Resin B Piperidine/DMF Treatment A->B 1. Add 20% piperidine in DMF C H₂N-Peptide-Resin B->C 2. React for 5 + 15 min D Washed Resin C->D 3. Wash (DMF) C->D F Fmoc-Ser(Bzl)-Peptide-Resin D->F 5. Add activated amino acid 6. React for 1-2 hours D->F E Activate Fmoc-Ser(Bzl)-OH with HBTU/DIPEA in DMF G Washed Peptide-Resin F->G 7. Wash (DMF, DCM)

Fmoc-SPPS cycle for Fmoc-Ser(Bzl)-OH incorporation.

General Automated Synthesizer Protocol:

  • Resin Loading: Load the appropriate resin into the reaction vessel.

  • Solvent Washes: The synthesizer performs a series of washes with DMF to swell the resin.

  • Fmoc Deprotection Cycle:

    • Delivery of 20% piperidine in DMF.

    • Reaction for a programmed duration (e.g., 2 x 7 minutes).

    • Washing with DMF to remove piperidine and byproducts.

  • Coupling Cycle:

    • Delivery of a solution of Fmoc-Ser(Bzl)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Reaction for the programmed time (e.g., 1-2 hours).

  • Washing Cycle: Washing with DMF and DCM to remove excess reagents.

  • Loop: The synthesizer repeats steps 3-5 for each amino acid in the sequence.

Cleavage and Deprotection

Cleavage of the Benzyl Group:

  • Boc/Bzl Strategy: The benzyl ether on the serine side chain is typically cleaved simultaneously with the peptide from the resin using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) .[3][4] This procedure requires specialized equipment and safety precautions.

  • Fmoc Strategy (for protected fragments): If the goal is to obtain a peptide with the serine side chain still protected by the benzyl group, a resin with a hyper-acid-labile linker (e.g., 2-chlorotrityl chloride resin) can be used. The peptide can be cleaved from the resin using a mild acidic cocktail (e.g., 1-5% TFA in DCM), leaving the benzyl group intact.[5]

  • Hydrogenolysis: The benzyl group can also be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). This is typically performed after the peptide has been cleaved from the resin and purified. This method is orthogonal to acid-labile protecting groups.[2]

Representative Cleavage Cocktail (for Boc/Bzl SPPS with HF):

ReagentPurposeTypical Ratio
Anhydrous HF Cleaves peptide from resin and removes Bzl and other side-chain protecting groups.90%
Anisole Scavenger to trap carbocations.5-10%
p-Cresol Scavenger.5%

Note: The exact composition of the cleavage cocktail depends on the amino acid sequence of the peptide.

Potential Side Reactions and Troubleshooting

The use of Ser(Bzl) can be associated with specific challenges:

IssuePotential CauseTroubleshooting & Mitigation
Incomplete Coupling Steric hindrance from the benzyl group. Peptide aggregation.* Extend coupling time: Increase the reaction time to 2-4 hours. * Double coupling: Perform a second coupling with fresh reagents. * Use a more potent coupling reagent: Switch to HATU or COMU. * Use structure-disrupting additives: For aggregating sequences, add chaotropic salts (e.g., LiCl) or use a different solvent system.
Racemization Over-activation of the carboxylic acid, especially with certain bases like DIPEA.* Use a less hindered base: Consider using 2,4,6-collidine instead of DIPEA, especially for hindered couplings. * Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation.
β-Elimination Base-catalyzed elimination of the side chain to form dehydroalanine, particularly during Fmoc deprotection.* While the benzyl ether is generally stable, prolonged exposure to strong bases should be avoided. * Ensure efficient washing after deprotection to remove the base completely.
Incomplete Cleavage of Bzl Group Insufficiently strong acidic conditions or incomplete hydrogenolysis.* HF Cleavage: Ensure proper time and temperature for the HF reaction. * Hydrogenolysis: Ensure the catalyst is active and the reaction goes to completion. Monitor by HPLC.

Conclusion

While not the most common choice in modern Fmoc-SPPS, the benzyl ether protection for the serine side chain remains a valuable tool, especially within the Boc/Bzl strategy and for the synthesis of protected peptide fragments. Its stability to both TFA and piperidine provides a useful orthogonality. Successful incorporation of Ser(Bzl) derivatives requires careful consideration of coupling conditions to overcome potential steric hindrance and a robust cleavage strategy to ensure complete deprotection. By understanding the properties of the benzyl protecting group and implementing the appropriate protocols, researchers can effectively utilize this strategy for the synthesis of complex peptides.

References

Application Notes and Protocols for Z-Ser-OMe Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful coupling of N-alpha-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe) in peptide synthesis. This document outlines various coupling protocols, discusses common challenges and side reactions, and offers troubleshooting strategies to optimize reaction outcomes.

Introduction to this compound Coupling

The incorporation of serine residues into a peptide sequence is a common requirement in the synthesis of bioactive peptides and proteins. This compound is a frequently used building block where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the C-terminus is a methyl ester. The hydroxyl group on the serine side chain presents a unique challenge during coupling, as it can lead to O-acylation, a significant side reaction where the incoming amino acid mistakenly attaches to the serine's hydroxyl group instead of the N-terminal amine.[1] The choice of coupling reagent and reaction conditions is therefore critical to minimize this and other side reactions, ensuring high yield and purity of the desired peptide.

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent/MethodTypical Reaction TimeTypical Yield Range (%)Purity ProfileKey Considerations
DIC/HOBt 2 - 6 hours85 - 95%Good to ExcellentCost-effective and reliable for standard couplings.[2] HOBt minimizes racemization.[3]
HBTU/DIPEA 30 - 120 minutes90 - 98%ExcellentFast and efficient, but excess HBTU can lead to guanidinylation of the N-terminus.[2]
HATU/DIPEA 20 - 60 minutes95 - 99%ExcellentHighly reactive and effective for difficult couplings with reduced racemization compared to HBTU.[4]
PyBOP/DIPEA 30 - 90 minutes92 - 98%ExcellentPhosphonium salt-based reagent that avoids the guanidinylation side reaction.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Protocol 1: DIC/HOBt Mediated Coupling of this compound

This protocol describes a standard and cost-effective method for coupling this compound.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using the Kaiser test.[5] A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: HBTU/DIPEA Mediated Coupling of this compound

This protocol utilizes a more reactive uronium salt-based coupling reagent for faster and more efficient coupling.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Preparation: Perform resin swelling, Fmoc deprotection (if necessary), and washing as described in Protocol 1.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction completion with the Kaiser test.

  • Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Mandatory Visualizations

Chemical Reaction Workflow

G Z_Ser_OMe This compound Activated_AA Activated this compound Z_Ser_OMe->Activated_AA Activation Peptide_Resin Peptide-Resin (with free N-terminus) Coupled_Product Coupled Peptide-Resin Peptide_Resin->Coupled_Product O_Acylation O-Acylation Product Peptide_Resin->O_Acylation Coupling_Reagent Coupling Reagent (e.g., HBTU, DIC) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Activated_AA->Coupled_Product N-Acylation (Desired Reaction) Activated_AA->O_Acylation O-Acylation G start Low Coupling Yield or Incomplete Reaction (Positive Kaiser Test) check_reagents Are reagents (this compound, coupling agent, base, solvents) fresh and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Are reaction time and temperature adequate? yes_reagents->check_conditions replace_reagents Replace with fresh, anhydrous reagents. no_reagents->replace_reagents yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_coupling_reagent Is the coupling reagent strong enough? yes_conditions->check_coupling_reagent increase_time_temp Increase reaction time. Consider gentle heating (e.g., 30-40°C). no_conditions->increase_time_temp yes_reagent_strong Yes check_coupling_reagent->yes_reagent_strong Yes no_reagent_strong No check_coupling_reagent->no_reagent_strong No double_couple Perform a double coupling. yes_reagent_strong->double_couple use_stronger_reagent Switch to a more potent reagent (e.g., from DIC/HOBt to HATU or PyBOP). no_reagent_strong->use_stronger_reagent check_o_acylation Check for O-acylation by mass spectrometry. double_couple->check_o_acylation o_acylation_present O-acylation detected check_o_acylation->o_acylation_present Yes no_o_acylation No significant O-acylation check_o_acylation->no_o_acylation No protect_hydroxyl Protect the serine hydroxyl group (e.g., with a t-butyl group) for future syntheses. o_acylation_present->protect_hydroxyl consider_aggregation Consider peptide aggregation. Use structure-disrupting solvents (e.g., NMP, DMSO) or chaotropic salts. no_o_acylation->consider_aggregation

References

Application Notes and Protocols for the Deprotection of Z-Ser-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of N-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe). The methods described herein are essential for synthetic chemists working on peptide synthesis and the development of serine-containing pharmaceuticals.

Overview of Deprotection Strategies

The deprotection of this compound involves the removal of the benzyloxycarbonyl (Z) group from the amine and the methyl ester group from the carboxylic acid. The choice of deprotection method depends on the desired final product (the free amino acid, the N-protected acid, or the C-protected amino acid) and the compatibility with other functional groups in the molecule. The primary methods covered in these notes are:

  • Catalytic Hydrogenolysis and Catalytic Transfer Hydrogenation: For the selective removal of the Z-group.

  • Saponification: For the hydrolysis of the methyl ester.

  • Acidic Hydrolysis: For the simultaneous removal of both the Z-group and the methyl ester.

Deprotection of the N-Benzyloxycarbonyl (Z) Group

The Z-group is a common amine protecting group that is readily cleaved by hydrogenolysis.

Catalytic Hydrogenolysis

This method involves the use of hydrogen gas and a palladium catalyst to cleave the benzylic C-O bond of the carbamate.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727), ethanol, or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, balloon pressure).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, H-Ser-OMe.

Catalytic Transfer Hydrogenation

This is a safer and often more convenient alternative to using hydrogen gas. A hydrogen donor, such as ammonium (B1175870) formate (B1220265), is used to generate hydrogen in situ.[1][2][3][4][5][6][7]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in methanol or a mixture of methanol and another solvent like DMF.[1]

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 1/10 to 1/5 the weight of the peptide).[1]

  • Add ammonium formate (2-4 equivalents).[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often rapid.

  • Upon completion, filter the reaction mixture through Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • To remove excess ammonium formate, the residue can be taken up in an organic solvent and washed with a saturated NaCl solution, or purified by other standard methods.[1]

Quantitative Data for Z-Group Deprotection:

MethodReagentsSolventTemperatureTimeYieldReference
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium Formate (2-4 eq)MethanolRoom Temp.2 hours~88%[1]
Catalytic Hydrogenolysis10% Pd/C, H₂ (1 atm)MethanolRoom Temp.< 2 hoursHigh

Reaction Mechanism: Catalytic Hydrogenolysis of the Z-Group

G cluster_catalyst Catalyst Surface (Pd/C) p1 p2 p3 p4 Ser_OMe H-Ser-OMe p3->Ser_OMe Hydrogenolysis & Desorption Toluene Toluene p4->Toluene Desorption CO2 CO₂ p4->CO2 Desorption Z_Ser_OMe This compound Z_Ser_OMe->p1 Adsorption H2 H₂ H2->p2 Adsorption & Dissociation

Caption: Catalytic hydrogenolysis of this compound on a Pd/C surface.

Deprotection of the Methyl Ester Group (Saponification)

Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is then protonated to give the carboxylic acid. Lithium hydroxide (B78521) (LiOH) is a commonly used base for this transformation.[8]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.[8]

  • Add lithium hydroxide (LiOH) (typically 1.1-2.0 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

  • Extract the product, Z-Ser-OH, with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Quantitative Data for Methyl Ester Saponification:

SubstrateBase (eq.)SolventTemperatureTimeYieldReference
Methyl BenzoateLiOH (10)THF/H₂ORoom Temp.-88%[1]
Ethyl 2-fluoropentanoateNaOH (excess)MeOH/H₂ORoom Temp.5 hours99%
Methyl 2,6-diisopropoxybenzoateKOH (excess)MeOH/H₂O80 °C13 hours98%

Reaction Mechanism: Saponification of a Methyl Ester

G Ester R-CO-OCH₃ Intermediate [R-C(O⁻)(OH)-OCH₃] Ester->Intermediate Nucleophilic Attack Hydroxide OH⁻ Hydroxide->Intermediate Carboxylate R-COO⁻ Intermediate->Carboxylate Elimination Methanol CH₃OH Intermediate->Methanol Carboxylic_Acid R-COOH Carboxylate->Carboxylic_Acid Protonation Acid H₃O⁺ Acid->Carboxylic_Acid

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Simultaneous Deprotection of Z-Group and Methyl Ester

Acidic hydrolysis can be employed to remove both the Z-group and the methyl ester in a single step, although harsh conditions may be required which could affect other sensitive functional groups.

Experimental Protocol:

  • Dissolve this compound in a strong acid solution, such as 6 M hydrochloric acid (HCl).[9][10][11][12][13]

  • Heat the reaction mixture, for example, at 110°C for 24 hours, in a sealed tube under vacuum.[9][10][11][12][13]

  • After cooling, remove the solvent under reduced pressure.

  • The resulting product will be the hydrochloride salt of serine (H-Ser-OH·HCl).

  • The free amino acid can be obtained by neutralization, for example, by using an ion-exchange resin or by careful addition of a base.

Note: Acidic hydrolysis is a harsh method and can lead to side reactions or racemization. The conditions should be carefully optimized for the specific substrate.

Chemoselectivity

Achieving selective deprotection is crucial when only one of the protecting groups needs to be removed.

  • Z-Group Removal in the Presence of a Methyl Ester: Catalytic hydrogenolysis or catalytic transfer hydrogenation are highly chemoselective for the Z-group, leaving the methyl ester intact. The mild, neutral conditions of these reactions do not affect the ester functionality.

  • Methyl Ester Removal in the Presence of a Z-Group: Saponification with a base like LiOH at room temperature is generally selective for the methyl ester, leaving the Z-group untouched. The Z-group is stable to these basic conditions.

Experimental Workflow and Purification

A general workflow for the deprotection and purification of the resulting amino acid derivative is depicted below.

G Start This compound Deprotection Deprotection Reaction (e.g., Hydrogenolysis, Saponification) Start->Deprotection Workup Reaction Workup (Filtration, Extraction, etc.) Deprotection->Workup Purification Purification (Crystallization, Chromatography, etc.) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for deprotection and purification.

Purification: The crude product obtained after deprotection can be purified by standard laboratory techniques such as recrystallization, column chromatography on silica (B1680970) gel, or ion-exchange chromatography, depending on the properties of the final product.

These application notes provide a comprehensive guide for the deprotection of this compound. Researchers should always perform small-scale test reactions to optimize conditions for their specific needs and to ensure the desired outcome and purity of the final product.

References

Application Notes and Protocols for Z-Ser-OMe in Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe) in solution-phase peptide synthesis. This compound is a valuable building block for the synthesis of peptides and other complex organic molecules due to its protected amino and carboxyl groups, which allow for controlled, stepwise reactions.

Introduction

In solution-phase peptide synthesis, protected amino acids are sequentially coupled to form a peptide chain. This compound serves as a precursor to the N-terminally protected Z-Ser-OH, which can be coupled with another amino acid ester. The benzyloxycarbonyl (Z) group provides robust protection for the amine, while the methyl ester protects the carboxylic acid. The Z-group is stable under various coupling conditions and can be removed by catalytic hydrogenation, and the methyl ester can be deprotected through saponification.[1][2] This orthogonality allows for selective deprotection and chain elongation.

Core Applications
  • Dipeptide Synthesis: this compound is primarily used after saponification to Z-Ser-OH for coupling with an amino acid ester to form a dipeptide.

  • Chiral Building Block: Possessing a defined stereocenter, it is a key component in the stereospecific synthesis of complex molecules and pharmaceuticals.

  • Precursor to Modified Amino Acids: The protected functional groups can be selectively manipulated to synthesize non-natural amino acids and peptidomimetics.

Experimental Protocols

This section details the multi-step process for the synthesis of a model dipeptide, Z-Ser-Gly-OMe, starting from this compound. The workflow involves the saponification of this compound to Z-Ser-OH, followed by coupling with glycine (B1666218) methyl ester (H-Gly-OMe), and concluding with the deprotection of the Z-group.

Saponification of this compound to Z-Ser-OH

This protocol describes the hydrolysis of the methyl ester to a carboxylic acid, a necessary step for the subsequent coupling reaction.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₁₂H₁₅NO₅253.25Starting Material
Sodium Hydroxide (NaOH)NaOH40.00Hydrolysis Reagent
Methanol (B129727) (MeOH)CH₃OH32.04Solvent
Water (H₂O)H₂O18.02Solvent
Hydrochloric Acid (HCl)HCl36.46Acidification
Ethyl Acetate (B1210297) (EtOAc)C₄H₈O₂88.11Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of NaOH (1.1 eq).[3]

  • Stir the resulting mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield Z-Ser-OH.

Expected Yield: 90-98%[3]

Coupling of Z-Ser-OH with Glycine Methyl Ester (H-Gly-OMe)

This protocol outlines the formation of the peptide bond between Z-Ser-OH and H-Gly-OMe using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
Z-Ser-OHC₁₁H₁₃NO₅239.23N-protected Amino Acid
Glycine Methyl Ester HydrochlorideC₃H₈ClNO₂125.55C-terminal Amino Acid
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling Agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization Suppressant
Triethylamine (B128534) (TEA)C₆H₁₅N101.19Base
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Solvent

Procedure:

  • Dissolve Z-Ser-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.

  • In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM and add triethylamine (TEA) (1.0 eq) to neutralize the salt. Stir for 15 minutes.

  • Add the neutralized amino acid ester solution to the Z-Ser-OH solution.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Yield: 70-85%[4]

Deprotection of Z-Ser-Gly-OMe

This protocol describes the removal of the N-terminal Z-group by catalytic hydrogenation to yield the free dipeptide.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
Z-Ser-Gly-OMeC₁₄H₁₈N₂O₆326.30Protected Dipeptide
Palladium on Carbon (10% Pd/C)--Catalyst
Methanol (MeOH)CH₃OH32.04Solvent
Hydrogen Gas (H₂)H₂2.02Reducing Agent

Procedure:

  • Dissolve the purified Z-Ser-Gly-OMe (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).

  • Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-Ser-Gly-OMe.

Expected Yield: >90%[4]

Quantitative Data Summary

The following table summarizes the expected yields for each step in the synthesis of H-Ser-Gly-OMe from this compound.

StepReactionTypical Yield (%)
1. SaponificationThis compound → Z-Ser-OH90-98
2. Peptide CouplingZ-Ser-OH + H-Gly-OMe → Z-Ser-Gly-OMe70-85
3. Z-Group DeprotectionZ-Ser-Gly-OMe → H-Ser-Gly-OMe>90

Visualizations

Workflow for Dipeptide Synthesis

G A This compound B Saponification (NaOH, MeOH/H₂O) A->B Step 1 C Z-Ser-OH B->C D Peptide Coupling (H-Gly-OMe, DCC, HOBt) C->D Step 2 E Z-Ser-Gly-OMe D->E F Z-Group Deprotection (H₂, Pd/C) E->F Step 3 G H-Ser-Gly-OMe F->G

Caption: Solution-phase synthesis of H-Ser-Gly-OMe from this compound.

Logical Relationship of Protecting Groups

G cluster_0 This compound cluster_1 Deprotection Z-Group (Amine Protection) Z-Group (Amine Protection) B Hydrogenolysis (H₂, Pd/C) Z-Group (Amine Protection)->B Methyl Ester (Carboxyl Protection) Methyl Ester (Carboxyl Protection) A Saponification (Base) Methyl Ester (Carboxyl Protection)->A

Caption: Orthogonal deprotection strategy for this compound.

References

Z-Ser-OMe: A Versatile Building Block for the Development of Neuroactive Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-Ser-OMe (N-Cbz-L-serine methyl ester) is a protected amino acid derivative that has emerged as a valuable and versatile starting material for the synthesis of a diverse range of neuroactive compounds. Its inherent chirality and the presence of multiple functional groups—a protected amine, a methyl ester, and a hydroxyl group—provide a rich scaffold for chemical modification and the development of novel drug candidates targeting the central nervous system (CNS). This document provides an overview of the applications of this compound in neuroactive drug discovery, along with detailed protocols for the synthesis and evaluation of its derivatives.

The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is a key target for the development of neuroactive drugs. In particular, the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor, plays a crucial role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is implicated in a variety of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and schizophrenia. Consequently, the development of NMDA receptor modulators is a major focus of neuroscience research. This compound provides a chiral backbone that can be elaborated into potent and selective NMDA receptor antagonists.

Data Presentation: Quantitative Analysis of Neuroprotective Compounds

While direct quantitative data for a wide range of neuroactive drugs derived specifically from this compound is not extensively consolidated in publicly available literature, the following table summarizes representative data for neuroprotective compounds and NMDA receptor antagonists, illustrating the types of quantitative endpoints used to evaluate such molecules. This data serves as a benchmark for researchers developing novel compounds from this compound.

Compound ClassTargetAssay TypeKey ParameterValueReference
Phenylglycine DerivativesNMDA ReceptorRadioligand Binding AssayIC501-10 µM[Fictionalized Data]
PeptidomimeticsCaspase-3Enzyme Inhibition AssayKi50-200 nM[Fictionalized Data]
Heterocyclic CompoundsOxidative StressCell Viability (MTT) AssayEC500.5-5 µM[Fictionalized Data]
Natural Product AnalogsAmyloid-β AggregationThioflavin T AssayInhibition %60-90% at 10 µM[Fictionalized Data]

Note: The data presented in this table is illustrative and intended to provide a framework for the types of quantitative data that should be generated when evaluating novel neuroactive compounds synthesized from this compound.

Experimental Protocols

Protocol 1: General Synthesis of a Dipeptide Mimetic from this compound

This protocol describes a general method for the synthesis of a dipeptide mimetic, a common strategy in the development of neuroactive compounds.

Materials:

  • This compound

  • A desired amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Add the desired amino acid methyl ester hydrochloride (1.1 equivalents) and TEA (1.2 equivalents) to the solution and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol outlines a common in vitro method to assess the neuroprotective effects of a compound synthesized from this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat pups)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Glutamate solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Procedure:

  • Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.

  • Prepare serial dilutions of the test compound in culture medium.

  • Pre-treat the neurons with various concentrations of the test compound for 1-2 hours.

  • Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM. A control group without glutamate should be included.

  • Incubate the cells for 24 hours.

  • Assess cell death by measuring LDH release into the culture medium using an LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of neuroprotection relative to the glutamate-treated control.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation ZSerOMe This compound Coupling Peptide Coupling ZSerOMe->Coupling Purification Purification & Characterization Coupling->Purification Derivative This compound Derivative Purification->Derivative Treatment Compound Treatment & Glutamate Insult Derivative->Treatment Culture Neuronal Cell Culture Culture->Treatment Assay Neuroprotection Assays (LDH, MTT) Treatment->Assay Data Data Analysis Assay->Data

Caption: Experimental workflow for synthesis and in vitro evaluation.

signaling_pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity ZSerOMe_Derivative This compound Derivative ZSerOMe_Derivative->NMDA_R Antagonism

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity.

logical_relationship ZSerOMe This compound Scaffold Modification Chemical Modification ZSerOMe->Modification Library Compound Library Modification->Library SAR Structure-Activity Relationship (SAR) Library->SAR Lead Lead Compound SAR->Lead

Caption: Logical relationship in SAR-driven drug discovery.

Conclusion

This compound is a readily available and highly adaptable building block for the synthesis of novel neuroactive compounds. Its utility in constructing peptidomimetics and other small molecules with the potential to modulate key CNS targets, such as the NMDA receptor, makes it an attractive starting point for drug discovery programs aimed at treating a range of neurological disorders. The protocols and conceptual frameworks provided in this application note offer a foundation for researchers to explore the potential of this compound in their own neuropharmacology research and development efforts. Further exploration into diverse chemical modifications of the this compound scaffold is warranted to uncover new classes of potent and selective neuroprotective and neuromodulatory agents.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Z-Ser-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic peptides containing N-carbobenzyloxy-L-serine methyl ester (Z-Ser-OMe) using reverse-phase high-performance liquid chromatography (RP-HPLC). Standard C18 stationary phases with a mobile phase gradient of acetonitrile (B52724) in water, modified with 0.1% trifluoroacetic acid (TFA), are employed. This method is designed to achieve high purity of the target peptide while addressing potential challenges such as the stability of the Z-protecting group and the possibility of side reactions like β-elimination. The protocol covers method development from analytical to preparative scale, sample preparation, purification, and post-purification analysis.

Introduction

Synthetic peptides are crucial in various fields, including drug discovery, proteomics, and biomaterials science. The incorporation of protected amino acids, such as this compound, is a common strategy in peptide synthesis to achieve specific structural or functional outcomes. The N-carbobenzyloxy (Z or Cbz) group is a widely used amine protecting group, and its stability during purification is paramount. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for the purification of synthetic peptides due to its high resolution and the volatility of the mobile phases used.[1][2][3] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2] The retention of a peptide is primarily governed by its hydrophobicity.[2] This document outlines a robust protocol for the successful purification of peptides containing the this compound moiety.

Potential Challenges

Stability of the Z-Protecting Group

The benzyloxycarbonyl (Z) group is known to be labile to strong acids. However, under the typical conditions of RP-HPLC using 0.1% trifluoroacetic acid (TFA), the Z-group is generally stable for the duration of the chromatographic run. Care should be taken during the post-purification workup, as prolonged exposure to concentrated TFA during solvent evaporation can lead to cleavage of the Z-group.

β-Elimination of the Serine Side Chain

Serine derivatives are susceptible to a base-catalyzed β-elimination side reaction, which results in the formation of a dehydroalanine (B155165) residue. While this reaction is more pronounced under basic conditions, it is a potential impurity that should be monitored for during the analysis of the crude and purified peptide. The acidic conditions of the recommended HPLC protocol help to minimize this side reaction.

Experimental Protocols

Materials and Equipment
  • HPLC System: Analytical and preparative HPLC systems equipped with a UV detector.

  • Columns:

    • Analytical: C18, 4.6 x 150 mm, 5 µm particle size.

    • Preparative: C18, 21.2 x 150 mm, 5-10 µm particle size (scalable as needed).

  • Solvents:

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Sample: Crude, lyophilized this compound containing peptide.

  • Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.

  • Filtration: 0.22 µm syringe filters.

  • Lyophilizer

Method Development: Analytical HPLC
  • Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in the sample diluent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Scouting Gradient: Perform an initial run with a broad linear gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5-95% B over 30 minutes.

  • Gradient Optimization: Based on the scouting run, optimize the gradient to achieve the best resolution between the target peptide and its impurities. A shallower gradient around the elution point of the target peptide will generally improve separation. For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient could be 30-50% B over 40 minutes.

  • Flow Rate: A standard flow rate for an analytical column is 1.0 mL/min.

  • Detection: Monitor the elution profile at 214 nm and 280 nm. The peptide backbone absorbs at 214 nm, while the Z-group and any aromatic residues will absorb at higher wavelengths.

Scale-Up to Preparative HPLC
  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.

  • Sample Loading: Dissolve the crude peptide in a minimal amount of sample diluent. The loading amount will depend on the column size and the complexity of the crude mixture. For a 21.2 mm ID column, a load of 50-200 mg can be a starting point.[1]

  • Gradient and Flow Rate Adjustment: The gradient profile from the analytical method is adapted for the preparative scale. The flow rate is scaled up proportionally to the cross-sectional area of the preparative column.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.

Data Presentation

The following table presents illustrative data for a typical preparative HPLC purification of a this compound containing dipeptide.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Gradient 25-45% B over 40 min25-45% B over 40 min
Sample Load 0.1 mg150 mg
Crude Purity 65%65%
Retention Time ~25 min~25 min
Final Purity >98% (from collected fraction)>98%
Yield N/A75%
Detection Wavelength 214 nm, 280 nm214 nm, 280 nm

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & System Preparation cluster_analytical Analytical Method Development cluster_prep_hplc Preparative Purification cluster_post_purification Post-Purification crude_peptide Crude this compound Peptide dissolve Dissolve in Diluent crude_peptide->dissolve filter_sample Filter Sample (0.22 µm) dissolve->filter_sample analytical_run Analytical HPLC Run filter_sample->analytical_run load_sample Load Sample onto Prep Column filter_sample->load_sample prep_solvents Prepare Mobile Phases (A & B) degas Degas Solvents prep_solvents->degas degas->analytical_run optimize_gradient Optimize Gradient analytical_run->optimize_gradient scale_up Scale-Up Method optimize_gradient->scale_up scale_up->load_sample prep_run Preparative HPLC Run load_sample->prep_run collect_fractions Collect Fractions prep_run->collect_fractions analyze_fractions Analyze Fraction Purity collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions lyophilize Lyophilize pool_fractions->lyophilize final_product Purified Peptide Powder lyophilize->final_product

Caption: Workflow for HPLC purification of this compound peptides.

Logical Relationship of Key Parameters

logical_relationships cluster_peptide Peptide Properties cluster_hplc HPLC Parameters cluster_outcome Purification Outcome hydrophobicity Hydrophobicity mobile_phase Mobile Phase (ACN/H2O/TFA) hydrophobicity->mobile_phase influences impurities Impurities gradient Gradient Slope impurities->gradient determines need for column Column Choice (C18) resolution Resolution column->resolution mobile_phase->resolution gradient->resolution flow_rate Flow Rate flow_rate->resolution purity Purity resolution->purity yield Yield resolution->yield

Caption: Key parameters influencing HPLC purification outcome.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of peptides containing this compound using standard RP-HPLC techniques. By carefully optimizing the gradient on an analytical scale before scaling up to a preparative separation, high purity and good recovery of the target peptide can be achieved. While the Z-protecting group is generally stable under these conditions, it is important to be aware of potential side reactions and to analyze the final product thoroughly to confirm its identity and purity. This protocol serves as a valuable guide for researchers and professionals working on the synthesis and purification of modified peptides.

References

Application Notes and Protocols for the Analytical Characterization of Peptides Synthesized with Z-Ser(tBu)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe) and its side-chain protected analogues like Z-Ser(tBu)-OMe are valuable building blocks in solution-phase and solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group is a classic urethane-type protecting group for the N-terminus, typically removed by catalytic hydrogenation. The use of such building blocks necessitates rigorous analytical characterization of the final peptide to ensure its identity, purity, and structural integrity. This document provides detailed application notes and protocols for the comprehensive analytical characterization of peptides synthesized using this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

The analytical workflow is crucial for identifying and quantifying the desired peptide product and potential impurities that may arise during synthesis. These impurities can include deletion sequences, insertion sequences, products of incomplete deprotection, or side-reaction products, all of which can significantly impact the peptide's biological activity and safety profile.[1][2][3][4]

General Analytical Workflow

A multi-step, orthogonal approach is essential for the complete characterization of a synthetic peptide. The workflow typically begins with a preliminary purity assessment and molecular weight confirmation, followed by more detailed structural elucidation.

G cluster_0 Peptide Synthesis & Purification cluster_1 Primary Characterization cluster_2 Structural Verification Synthesis Peptide Synthesis (using this compound) Purification Crude Peptide Purification (e.g., Prep-HPLC) Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS Purity Purity Assessment (HPLC Peak Area) LCMS->Purity MW Molecular Weight Confirmation (MS) LCMS->MW MSMS Tandem MS (MS/MS) Sequencing MW->MSMS Sequence Amino Acid Sequence Verification MSMS->Sequence NMR NMR Spectroscopy (Structure & Conformation) Structure 3D Structure/ Conformational Analysis NMR->Structure Final Characterized Peptide Sequence->Final Structure->Final

Caption: General workflow for synthetic peptide characterization.

Application Note 1: Purity Assessment and Molecular Weight Determination by LC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the cornerstone of peptide analysis. It provides simultaneous information on the purity of the sample and the molecular weight of its components. Reversed-phase HPLC (RP-HPLC) is the most common separation technique used.[5][6][7][8]

Experimental Protocol: RP-HPLC-MS Analysis

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 5% acetonitrile (B52724) in 0.1% formic acid/water) to a final concentration of 1 mg/mL.

    • Centrifuge the sample to pellet any insoluble material.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., Vydac 218TP54, 4.6 x 250 mm).[6]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

    • Gradient: A shallow gradient is typically used for peptides, for example, 5% to 65% B over 30 minutes.[9]

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[6]

    • Column Temperature: 30-40°C to improve peak shape.

    • Detection: UV detection at 214 nm or 220 nm (peptide bond absorption).[5]

  • Mass Spectrometry Conditions (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

    • Scan Range: m/z 300–2000.[10]

    • Data Analysis: Deconvolute the resulting multi-charged ion series to determine the parent molecular weight.

Data Presentation: Example LC-MS Results

For a hypothetical peptide, Ac-Tyr-Ser-Phe-NH₂, synthesized using a Z-Ser(tBu) derivative, the expected results are summarized below.

ParameterExpected ValueObserved ValueInterpretation
Purity (HPLC @ 214 nm) >95%97.2%High purity of the target peptide.
Retention Time (min) Sequence-dependent15.8 minMain peak corresponding to the product.
Theoretical Monoisotopic Mass 444.18 Da-Calculated value for [M+H]⁺.
Observed m/z [M+H]⁺ = 445.19445.21Excellent correlation with theoretical mass.

Application Note 2: Structural Verification by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence of the synthesized peptide.[11] The parent ion of the peptide is selected, fragmented (typically via collision-induced dissociation, CID), and the resulting fragment ions are analyzed. This fragmentation primarily occurs at the peptide bonds, generating b- and y-type ions.

Caption: Peptide fragmentation resulting in b- and y-ions.

Experimental Protocol: Peptide Sequencing by MS/MS

  • Instrument Setup: Perform an LC-MS run as described above. Configure the mass spectrometer to operate in a data-dependent acquisition (DDA) mode.

  • Parent Ion Selection: The instrument automatically selects the most intense ion(s) from the survey scan (MS1) for fragmentation.

  • Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to fragment the selected parent ions.

  • MS/MS Scan: Acquire the mass spectrum (MS2) of the resulting fragment ions.

  • Data Analysis: Use sequencing software (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectrum against a theoretical fragmentation pattern of the expected peptide sequence.[10] Manual verification is also recommended.

Data Presentation: Theoretical MS/MS Fragmentation Table

For the peptide Ac-Tyr-Ser-Phe-NH₂, the theoretical monoisotopic m/z values for the primary fragment ions are:

Fragment IonSequenceCalculated m/zFragment IonSequenceCalculated m/z
b₁ Ac-Y206.08y₁ F-NH₂165.09
b₂ Ac-Y-S293.11y₂ S-F-NH₂252.12

Application Note 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[11][12][13] It is particularly useful for confirming the correct incorporation of amino acids and identifying any structural anomalies.

Experimental Protocol: 1D and 2D NMR for Peptide Characterization

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O for observing amide protons).

    • Adjust the pH to a value where the peptide is stable and soluble (typically pH 4-6).

    • Transfer the solution to an NMR tube.

  • NMR Experiments:

    • 1D ¹H NMR: Provides an overview of the proton environment. The chemical shifts of N-methyl protons, if present, typically appear between 2.5 and 3.5 ppm.[11]

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond (typically within the same amino acid residue).[14]

    • 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying entire amino acid residues.[14]

    • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing crucial information for determining the peptide's 3D structure.[11]

  • Data Analysis:

    • Assign all proton resonances using the combination of COSY, TOCSY, and NOESY spectra.

    • Compare observed chemical shifts to standard values for amino acids in random coil peptides.[14]

    • Use NOE-derived distance restraints for structure calculation if a full 3D structure is desired.

Data Presentation: Typical ¹H NMR Chemical Shift Ranges

Proton TypeTypical Chemical Shift (ppm)
Amide (NH) 7.5 - 9.0
Aromatic (Tyr, Phe) 6.5 - 8.0
Alpha (CαH) 3.5 - 5.0
Beta (CβH) 1.5 - 3.2
Serine CβH₂ ~3.9
Acetyl (CH₃) ~2.0

References

Application Notes and Protocols for Z-Ser-OMe in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe) is a key building block in the chemical synthesis of bioactive peptides. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group of serine, while the methyl ester (OMe) protects the C-terminus. This dual protection strategy is particularly advantageous in solution-phase peptide synthesis (SPPS), including fragment condensation strategies, where controlled, stepwise elongation of the peptide chain is paramount. The use of this compound allows for the incorporation of serine residues into peptide sequences while preventing unwanted side reactions. These application notes provide detailed protocols and data for the use of this compound in the synthesis of bioactive peptides, with a focus on the opioid peptide dermorphin (B549996) and its analogs.

Rationale for Using this compound in Bioactive Peptide Synthesis

The incorporation of serine residues is critical for the biological activity of many peptides, influencing their conformation, solubility, and interaction with biological targets. This compound is a preferred choice for several reasons:

  • Robust N-terminal Protection: The Z-group is stable under a wide range of coupling conditions but can be readily removed by catalytic hydrogenation, which is orthogonal to many other protecting groups used in peptide synthesis.

  • C-terminal Protection for Solution-Phase Synthesis: The methyl ester provides temporary protection of the carboxyl group, preventing its participation in coupling reactions until it is intentionally deprotected, typically by saponification. This makes this compound ideal for the synthesis of peptide fragments that will be subsequently used in fragment condensation.

  • Compatibility: this compound is compatible with a variety of common coupling reagents used in peptide synthesis.

Application: Synthesis of Dermorphin Analogs

Dermorphin, a heptapeptide (B1575542) (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), is a potent and selective µ-opioid receptor agonist originally isolated from the skin of South American frogs.[1] Its high analgesic activity has made it and its analogs important targets for synthetic peptide chemistry.[1] The synthesis of dermorphin often involves a fragment condensation strategy, where smaller peptide fragments are synthesized in solution and then coupled together. This compound can be utilized in the synthesis of the C-terminal fragment of dermorphin.

Experimental Protocols

Protocol 1: Synthesis of the Dipeptide Fragment Z-Pro-Ser-OMe

This protocol details the solution-phase synthesis of the dipeptide Z-Pro-Ser-OMe, a precursor to the C-terminal fragment of dermorphin.

Materials:

  • Z-L-Proline (Z-Pro-OH)

  • L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Neutralization of H-Ser-OMe·HCl: Dissolve H-Ser-OMe·HCl (1 equivalent) in DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1 equivalent) dropwise while stirring. Stir the mixture at 0 °C for 15 minutes.

  • Activation of Z-Pro-OH: In a separate flask, dissolve Z-Pro-OH (1 equivalent) and HOBt (1 equivalent) in DCM. Cool the solution to 0 °C. Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Add the cold, neutralized H-Ser-OMe solution from step 1 to the activated Z-Pro-OH mixture from step 2. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-Pro-Ser-OMe.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to obtain the pure dipeptide.

Workflow for Dipeptide Synthesis:

Dipeptide_Synthesis cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling & Purification H_Ser_OMe H-Ser-OMe·HCl Neutralized_Ser Neutralized H-Ser-OMe H_Ser_OMe->Neutralized_Ser 0°C, 15 min DIPEA DIPEA in DCM DIPEA->Neutralized_Ser Coupling Coupling Reaction Neutralized_Ser->Coupling Z_Pro_OH Z-Pro-OH Activated_Pro Activated Z-Pro-OH Z_Pro_OH->Activated_Pro HOBt HOBt HOBt->Activated_Pro DCC DCC in DCM DCC->Activated_Pro 0°C, 30 min Activated_Pro->Coupling Workup Aqueous Work-up Coupling->Workup Overnight, RT Purification Column Chromatography Workup->Purification Final_Product Pure Z-Pro-Ser-OMe Purification->Final_Product

Caption: Solution-phase synthesis of Z-Pro-Ser-OMe.

Protocol 2: Saponification of the Methyl Ester

To prepare the dipeptide for further coupling at its C-terminus, the methyl ester must be removed.

Materials:

Procedure:

  • Dissolve Z-Pro-Ser-OMe (1 equivalent) in methanol.

  • Cool the solution to 0 °C and add 1N NaOH (1.1 equivalents) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent to obtain Z-Pro-Ser-OH.

Protocol 3: Deprotection of the Z-Group

The N-terminal Z-group is typically removed at the final stage of the synthesis or to allow for further N-terminal elongation.

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Z-protected peptide in methanol or THF.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC until completion (typically 2-4 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Quantitative Data

The efficiency of peptide synthesis using this compound is dependent on the coupling reagents, reaction conditions, and the specific amino acids being coupled. Below is a summary of typical yields for the synthesis of dermorphin fragments.

Synthesis StepCoupling ReagentsTypical Yield (%)
Z-Pro-OH + H-Ser-OMe → Z-Pro-Ser-OMe DCC/HOBt75-85
Z-Pro-Ser-OMe → Z-Pro-Ser-OH NaOH (Saponification)90-95
Z-Tyr(Bzl)-Gly-OH + H-Phe-OMe → Z-Tyr(Bzl)-Gly-Phe-OMe DCC/HOBt80-90
Fragment Condensation & Final Deprotection Various50-70 (overall)

Biological Activity and Signaling Pathways of Dermorphin

Dermorphin is a highly potent and selective agonist for the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[2] The binding of dermorphin to the MOR initiates a signaling cascade that leads to its analgesic effects.

Signaling Pathway of Dermorphin:

Dermorphin_Signaling Dermorphin Dermorphin MOR µ-Opioid Receptor (MOR) Dermorphin->MOR Binds to Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel ↑ K+ Efflux Gi->K_channel Activates Ca_channel ↓ Ca2+ Influx Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Leads to Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Dermorphin's µ-opioid receptor signaling.

Activation of the MOR by dermorphin leads to:

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with ion channels, leading to an increase in potassium (K⁺) efflux (hyperpolarization) and a decrease in calcium (Ca²⁺) influx.

These cellular events collectively reduce neuronal excitability and inhibit the transmission of pain signals, resulting in potent analgesia.

Conclusion

This compound is a valuable and versatile building block for the synthesis of serine-containing bioactive peptides, particularly through solution-phase strategies. The protocols and data presented herein, using the synthesis of dermorphin analogs as a prime example, provide a comprehensive guide for researchers in the field of peptide chemistry and drug development. The robust protection offered by the Z and methyl ester groups, combined with well-established deprotection methods, allows for the efficient and controlled synthesis of complex peptide targets. Understanding the underlying signaling pathways of the synthesized peptides is crucial for the rational design of new and improved therapeutic agents.

References

Application Notes and Protocols: Esterification of Z-L-Serine (Z-Ser-OH) to Z-L-Serine Methyl Ester (Z-Ser-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-serine (Z-Ser-OH) is a crucial protected amino acid utilized in peptide synthesis and the development of various pharmaceuticals. The esterification of its carboxylic acid group to form N-Benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe) is a fundamental transformation that yields a versatile intermediate. This methyl ester enhances the solubility of the serine derivative in organic solvents and modifies its reactivity, making it a valuable building block for the synthesis of complex peptides and other bioactive molecules. This document provides detailed protocols for the synthesis of this compound from Z-Ser-OH, focusing on the widely used acid-catalyzed esterification method with thionyl chloride in methanol (B129727).

Physicochemical and Characterization Data

A summary of the key physicochemical properties of the starting material and the final product is provided below.

PropertyZ-L-Serine (Z-Ser-OH)Z-L-Serine Methyl Ester (this compound)
Synonyms Carbobenzyloxy-L-serine, Z-L-SerineN-Carbobenzyloxy-L-serine methyl ester, Cbthis compound
CAS Number 1145-80-8[1]1676-81-9[2][3]
Molecular Formula C₁₁H₁₃NO₅[1]C₁₂H₁₅NO₅[2][3]
Molecular Weight 239.22 g/mol [1]253.2 g/mol [2][3]
Appearance Crystals[1]Clear, white to light yellow, low melting solid[2]
Melting Point 116-119 °C[1]Not available
Optical Rotation [α]₂₀/D +5.8° (c = 2.7 in acetic acid)[1][α]₂₀/D = -14 ± 2º (c=1 in DMF)[2]
Purity ≥99%[1]≥ 97% (HPLC)[2]

Experimental Protocols

This section details a representative protocol for the esterification of Z-L-Serine using thionyl chloride and methanol. This method is widely applicable for the esterification of amino acids.

Protocol 1: Acid-Catalyzed Esterification using Thionyl Chloride in Methanol

This protocol is adapted from established methods for the esterification of amino acids.[4][5][6][7]

Materials:

  • Z-L-Serine (Z-Ser-OH)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and drying

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Z-L-Serine (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of Z-Ser-OH).

  • Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled suspension using a dropping funnel over 15-30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by flash column chromatography on silica (B1680970) gel.[8][9] A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing the polarity). The fractions containing the pure product, as determined by TLC, are collected and the solvent is evaporated to yield pure this compound.

Expected Yield:

Reaction and Workflow Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflow.

Esterification_Reaction cluster_reagents Z_Ser_OH Z-Ser-OH (N-Benzyloxycarbonyl-L-serine) Z_Ser_OMe This compound (N-Benzyloxycarbonyl-L-serine methyl ester) Z_Ser_OH->Z_Ser_OMe Esterification Reagents SOCl₂ / MeOH

Caption: Chemical transformation of Z-Ser-OH to this compound.

Experimental_Workflow start Start suspend Suspend Z-Ser-OH in anhydrous MeOH start->suspend cool Cool to 0 °C suspend->cool add_socl2 Add SOCl₂ dropwise cool->add_socl2 react Stir at room temperature (12-24h) add_socl2->react evaporate Evaporate MeOH react->evaporate dissolve Dissolve in DCM evaporate->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_water_brine Wash with water and brine wash_bicarb->wash_water_brine dry Dry with MgSO₄ wash_water_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by Flash Chromatography filter_concentrate->purify end Pure this compound purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

Concluding Remarks

The esterification of Z-L-Serine to its methyl ester is a straightforward yet critical step in the synthesis of serine-containing peptides and other complex molecules. The provided protocol offers a reliable method for this transformation. Researchers should optimize reaction conditions and purification procedures based on their specific needs and available analytical instrumentation to ensure the desired purity and yield of the final product. The resulting this compound is a valuable intermediate for further synthetic applications in drug discovery and development.

References

Application Notes and Protocols for Coupling of Protected Serine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Automated Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern drug discovery and proteomics research, enabling the rapid and efficient construction of peptide chains. The selection of appropriate coupling reagents is critical for the success of SPPS, particularly when incorporating amino acids with reactive side chains, such as serine. This document provides a detailed guide to the coupling agents and protocols for N-α-protected serine derivatives in automated peptide synthesizers.

A key consideration in automated SPPS is the choice of building blocks. The user's query specified Z-Ser-OMe. It is important to clarify that this derivative, with a protected C-terminal methyl ester (OMe) and a Z-group for N-terminal protection, is typically used in solution-phase synthesis. Automated SPPS relies on building blocks with a free carboxylic acid to enable coupling to the resin-bound N-terminal amine. The standard derivative for this process under the widely used Fmoc/tBu strategy is Fmoc-Ser(tBu)-OH . The tert-butyl (tBu) group protects the serine's side-chain hydroxyl group, preventing side reactions.[1]

This note will focus on the efficient coupling of Fmoc-Ser(tBu)-OH and other relevant protected serine derivatives in automated systems.

Overview of Common Coupling Reagents

The formation of a peptide bond requires the activation of the C-terminal carboxylic acid of the incoming amino acid.[2] This is achieved using a coupling reagent. The ideal reagent should facilitate rapid and complete coupling while minimizing side reactions, most notably racemization and, in the case of serine, O-acylation of the unprotected side-chain.[1][3]

Modern peptide synthesis primarily utilizes two classes of coupling reagents: aminium/uronium salts and carbodiimides, often used with additives.[4]

  • Aminium/Uronium Reagents: These reagents, such as HATU, HBTU, HCTU, and COMU, are highly efficient and lead to rapid coupling reactions.[4][5] They function by forming highly reactive active esters. HATU, which forms an OAt-ester, is generally considered more reactive and less prone to epimerization than HBTU, which forms a less reactive OBt-ester.[6] COMU is a newer generation reagent that incorporates the OxymaPure® additive, offering high efficiency and improved safety profiles compared to benzotriazole-based reagents.[4][7]

  • Phosphonium Salt Reagents: Reagents like PyBOP and PyAOP are also very effective, particularly for preventing racemization.[1] PyBOP is a non-carcinogenic alternative to the older BOP reagent, while PyAOP is highly effective for coupling sterically hindered or N-methylated amino acids.[1][5]

  • Carbodiimides: Diisopropylcarbodiimide (DIC) is a common choice for automated SPPS because its urea (B33335) byproduct is soluble in standard washing solvents like DMF.[4] Carbodiimides are rarely used alone due to the high risk of racemization. They are almost always paired with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or, more commonly in modern synthesis, OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate).[2][8] The DIC/Oxyma combination is highly efficient, cost-effective, and suppresses racemization effectively.[8]

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the purity and yield of the final peptide, especially for difficult sequences. The following table summarizes the performance characteristics of common coupling reagents used for serine and other challenging amino acids.

Coupling Reagent/SystemClassRelative SpeedRacemization SuppressionKey AdvantagesKey Disadvantages
HATU Aminium SaltVery Fast[6]Excellent[6]High efficiency, especially for difficult couplings.[6]Higher cost; can cause guanidinylation of the N-terminus if used in excess.[4][5]
HBTU / TBTU Aminium SaltFast[5]Good[9]Robust, widely used, and effective.[9]Less reactive than HATU; higher risk of racemization compared to HATU.[6]
HCTU Aminium SaltVery FastVery GoodGood compromise of reactivity and price; based on 6-Cl-HOBt.[7]Benzotriazole-based (potential safety concerns).[7]
COMU Uronium SaltVery Fast[4]ExcellentHighly reactive; improved safety profile (Oxyma-based); good solubility.[4][7]Higher cost.
PyBOP Phosphonium SaltFast[5]Very GoodEfficient coupling; non-carcinogenic byproducts.[5]Solutions in DMF have moderate stability.
DIC / OxymaPure® Carbodiimide (B86325) + AdditiveModerate-FastExcellent[8]Low cost, highly effective at suppressing racemization, stable.[8][10]Can be slower than onium salt methods.[11]
DIC / HOBt Carbodiimide + AdditiveModerateGood[8]Cost-effective.Less effective at suppressing racemization than Oxyma or HOAt.[8]

Experimental Protocols

The following protocols are generalized for automated peptide synthesizers using the Fmoc/tBu strategy. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and synthesizer model.

Protocol 3.1: Standard Coupling Cycle for Fmoc-Ser(tBu)-OH

This protocol outlines a single coupling cycle for adding Fmoc-Ser(tBu)-OH to a resin-bound peptide chain.

1. Resin Preparation:

  • Start with the peptide-resin in the reaction vessel following the previous Fmoc deprotection and washing steps.

  • Ensure the resin is thoroughly washed with N,N-Dimethylformamide (DMF) to remove residual piperidine.

2. Amino Acid and Reagent Preparation:

  • Prepare a stock solution of Fmoc-Ser(tBu)-OH (e.g., 0.2 M in DMF).

  • Prepare stock solutions of the chosen coupling reagent and, if required, an activator base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine). Note: The DIC/Oxyma system often does not require an external base.[11]

3. Activation and Coupling:

  • The specific activation method depends on the reagent class.

    • For Aminium/Phosphonium Reagents (e.g., HATU, PyBOP):

      • Transfer the required volume of Fmoc-Ser(tBu)-OH solution (typically 4-5 equivalents over resin loading) to the reaction vessel.

      • Add the coupling reagent (e.g., HATU, 3.9 equivalents).

      • Add the base (e.g., DIPEA, 8 equivalents).

      • Mix for the specified coupling time (e.g., 5-45 minutes). Some protocols utilize a short pre-activation step before adding the mixture to the resin.[4]

    • For Carbodiimide/Additive Systems (e.g., DIC/Oxyma):

      • Transfer the required volume of Fmoc-Ser(tBu)-OH solution (5 equivalents).

      • Add the additive solution (e.g., 1.0 M Oxyma in DMF, 5 equivalents).[10]

      • Add the carbodiimide (e.g., 1.0 M DIC in DMF, 5 equivalents).[10]

      • Mix for the specified coupling time (e.g., 20-60 minutes).

4. Washing:

  • After the coupling reaction, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove excess reagents and byproducts.

5. Monitoring (Optional but Recommended):

  • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines, which would indicate incomplete coupling.[1] If the test is positive, a second coupling (recoupling) may be necessary.

6. Capping (Optional):

  • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed using reagents like acetic anhydride.

7. Next Cycle:

  • Proceed to the Fmoc deprotection step for the newly added serine residue to prepare for the next coupling cycle.

Visualizations: Workflows and Mechanisms

Diagram 1: Automated SPPS Coupling Workflow

start Start Cycle: Peptide-Resin with Free N-Terminus wash1 Wash (DMF) start->wash1 deprotection Previous Cycle: Fmoc Deprotection (Piperidine in DMF) deprotection->start coupling Coupling Reaction: Add Fmoc-Ser(tBu)-OH + Coupling Reagent + Base (if needed) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitor Monitoring? (e.g., Kaiser Test) wash2->monitor recouple Recouple monitor->recouple Incomplete next_cycle Proceed to Next Deprotection monitor->next_cycle Complete recouple->coupling end End of Synthesis next_cycle->end Final Residue

Caption: Standard workflow for a single coupling cycle in an automated peptide synthesizer.

Diagram 2: General Mechanism of Carboxylic Acid Activation

Activation with Uronium Salt (e.g., HATU) AA Fmoc-AA-COOH (Carboxylic Acid) ActiveEster Fmoc-AA-CO-OAt (Highly Reactive Active Ester) AA->ActiveEster Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Deprotonates -COOH PeptideResin H₂N-Peptide-Resin (Free Amine) PeptideBond Fmoc-AA-CO-NH-Peptide-Resin (Peptide Bond Formed) PeptideResin->PeptideBond Nucleophilic Attack ActiveEster->PeptideBond Byproducts Byproducts (e.g., HOAt)

Caption: Generalized mechanism of peptide bond formation using an aminium/uronium salt reagent.

Diagram 3: Decision Tree for Coupling Agent Selection

start Start: Choose Coupling Reagent q1 Difficult Sequence? (e.g., Aggregation-prone, Steric Hindrance) start->q1 q2 Budget is a Primary Concern? q1->q2 No a1 Use High-Reactivity Reagent: HATU, COMU, HCTU q1->a1 Yes q3 Maximizing Speed is Critical? q2->q3 No a2 Use Cost-Effective System: DIC / OxymaPure® q2->a2 Yes a3 Use Standard Reagent: HBTU, PyBOP, or DIC / OxymaPure® q3->a3 No a4 Use Fastest Reagents: HATU, HCTU, COMU q3->a4 Yes

Caption: Decision-making guide for selecting an appropriate coupling reagent.

References

Application Notes and Protocols for the Incorporation of Z-Ser-OMe in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, particularly those with sequences prone to aggregation or containing sterically hindered residues, presents a significant challenge in medicinal chemistry and drug development. These "difficult sequences" often lead to low coupling yields, increased side reactions, and purification difficulties. The incorporation of strategically protected amino acid derivatives is a key strategy to overcome these hurdles. This document provides detailed application notes and protocols for the use of N-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe) in the synthesis of such challenging peptides.

This compound offers a unique combination of a carbamate-type N-terminal protecting group (Z-group) and a C-terminal methyl ester. The bulky Z-group can influence the conformational properties of the growing peptide chain, potentially disrupting the intermolecular hydrogen bonding that leads to aggregation.[1] Concurrently, the methyl ester provides protection for the C-terminus during solution-phase synthesis or can be the starting point for fragment condensation strategies.

This guide will cover the challenges associated with difficult peptide sequences, the specific considerations for using this compound, and detailed protocols for its incorporation and subsequent deprotection steps.

Challenges in Synthesizing Difficult Peptide Sequences

Difficult peptide sequences are primarily characterized by their propensity to aggregate and form secondary structures like β-sheets on the solid-phase support or in solution.[2][3][4] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection reactions.[2] Key contributors to sequence difficulty include:

  • Hydrophobicity: A high content of hydrophobic amino acids can promote intermolecular aggregation.[5]

  • β-branched amino acids: Residues such as Val, Ile, and Thr can sterically hinder coupling reactions.

  • Repetitive sequences: Can lead to the formation of stable secondary structures.

Strategies to overcome these challenges often involve modifying the peptide backbone to disrupt hydrogen bonding patterns. This can be achieved through the incorporation of pseudoproline dipeptides or N-substituted amino acids like Hmb and Dmb derivatives.[1][2]

Application of this compound in Difficult Sequences

The use of this compound in difficult sequences leverages the steric hindrance of the Z-group to mitigate aggregation. While less common in standard solid-phase peptide synthesis (SPPS) compared to the Fmoc/tBu strategy, Z-protected amino acids are valuable in solution-phase synthesis and fragment condensation approaches.[6]

Key Considerations:

  • Steric Hindrance: The bulky Z-group can slow down coupling reactions. Therefore, the choice of coupling reagent is critical. Potent activating agents like HATU, HBTU, or PyBOP are recommended to achieve efficient coupling.[7]

  • Racemization: Serine derivatives are susceptible to racemization during the activation of the carboxylic acid.[8][9] To minimize this side reaction, it is crucial to:

    • Use racemization-suppressing additives like HOBt or HOAt.[1]

    • Avoid prolonged reaction times and elevated temperatures.[7]

    • Employ a hindered base such as N,N-diisopropylethylamine (DIPEA) in moderation.[7]

  • Deprotection Orthogonality: The Z-group and the methyl ester offer an orthogonal protection scheme. The Z-group is stable to the acidic conditions often used to cleave peptides from certain resins but can be removed by catalytic hydrogenation or strong acids like HBr in acetic acid.[6][10] The methyl ester can be saponified under basic conditions. This orthogonality is advantageous for fragment synthesis and subsequent ligation.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound to a Peptide Chain

This protocol describes the coupling of this compound to the N-terminus of a peptide-ester in solution.

Materials:

  • Peptide-ester (with a free N-terminus)

  • Z-L-Ser-OMe

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the C-terminally protected amino acid or peptide (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent such as DCM or DMF.

  • Additive Addition: Add HOBt (1.2 eq.) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Slowly add a solution of DCC (1.1 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica (B1680970) gel column chromatography.

Protocol 2: Solid-Phase Coupling of Z-Ser-OH (as a precursor to Z-Ser-Peptide)

This protocol details the manual coupling of Z-Ser-OH onto a resin-bound peptide, which can be a strategy when this compound is not directly available or desired for the initial coupling. The methyl ester would be introduced in a subsequent step if needed for a fragment.

Materials:

  • Resin-bound peptide with a free N-terminus (e.g., on Rink Amide resin)

  • Z-L-Ser-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF (v/v)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Z-Ser-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.[7]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), consider a second coupling.[11]

Protocol 3: Deprotection of the Z-group by Catalytic Transfer Hydrogenation

This method is a mild procedure for removing the Z-group while the methyl ester remains intact.

Materials:

  • Z-protected peptide methyl ester

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (HCOOH) or 1,4-cyclohexadiene (B1204751) as a hydrogen donor[10][12][13]

  • Methanol (MeOH) or other suitable solvent

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Add formic acid (a large excess, can be used as a co-solvent).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Quantitative Data Summary

Quantitative data on the coupling efficiency of this compound in difficult sequences is limited in the literature. However, the following table provides a qualitative comparison of coupling reagents for sterically hindered amino acids, which is relevant for this compound. The efficiency of these couplings is highly sequence-dependent.[11]

Coupling ReagentRelative Efficiency for Hindered CouplingsRacemization RiskNotes
DCC/HOBt ModerateModerateCost-effective, but DCU byproduct can be difficult to remove.[7]
HBTU/DIPEA HighLow-ModerateCommonly used, generally good yields.
HATU/DIPEA Very HighLowOften the reagent of choice for very difficult couplings.[7]
PyBOP/DIPEA HighLowGood alternative to HBTU.

Table 1: Qualitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids.

Signaling Pathways and Experimental Workflows

The incorporation of this compound is a chemical synthesis step and does not directly relate to a biological signaling pathway. However, the resulting peptides may be used to probe such pathways. The experimental workflow for incorporating this compound into a peptide is a multi-step process involving coupling, deprotection, and purification.

Z-Ser-OMe_Incorporation_Workflow start Start: Peptide Chain coupling Coupling: + this compound + Coupling Reagent start->coupling monitoring Monitoring (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Incomplete (Recouple) wash Washing monitoring->wash Complete deprotection Z-Group Deprotection (e.g., H₂/Pd/C) wash->deprotection cleavage Cleavage from Resin (if SPPS) deprotection->cleavage purification Purification (HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Workflow for this compound Incorporation

Logical Relationships in Deprotection Strategies

The choice of deprotection strategy depends on the other protecting groups present in the peptide. The Z-group and methyl ester are orthogonal to many common protecting groups used in peptide synthesis.

Deprotection_Orthogonality Z_Ser_OMe This compound Peptide Z_deprotection Z-Group Removal (Catalytic Hydrogenation) Z_Ser_OMe->Z_deprotection Orthogonal to Fmoc, tBu, OMe OMe_deprotection OMe Saponification (Base) Z_Ser_OMe->OMe_deprotection Orthogonal to Z, Fmoc, tBu Fmoc_deprotection Fmoc Removal (Piperidine) Z_Ser_OMe->Fmoc_deprotection Orthogonal to Z, OMe, tBu tBu_deprotection tBu Group Removal (TFA) Z_Ser_OMe->tBu_deprotection Orthogonal to Z, OMe, Fmoc

Orthogonality of Protecting Groups

Conclusion

The incorporation of this compound presents a viable strategy for mitigating aggregation in difficult peptide sequences, particularly in solution-phase synthesis and fragment condensation approaches. The successful application of this building block hinges on the careful selection of coupling reagents to overcome steric hindrance and reaction conditions to minimize racemization. The orthogonality of the Z-group and the methyl ester provides valuable flexibility in complex peptide synthesis. The protocols and data presented herein offer a foundational guide for researchers to effectively utilize this compound in their synthetic endeavors. Further optimization may be required depending on the specific properties of the target peptide sequence.

References

Application Notes and Protocols for Late-Stage Modification of Serine Residues in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of amino acid residues in peptides and proteins is a powerful tool for enhancing their therapeutic properties, elucidating biological functions, and developing novel bioconjugates. Serine, with its nucleophilic hydroxyl group, presents a unique challenge for selective modification due to the presence of other reactive functional groups in peptides. However, recent advancements have led to the development of robust methods for the late-stage modification of serine residues, enabling the introduction of diverse functionalities and the synthesis of noncanonical peptides.[1][2][3] This document provides detailed application notes and protocols for key chemoselective strategies for the late-stage modification of serine residues in peptides.

I. Chemoselective Serine Bioconjugation via Phosphorus(V) Reagents

This method offers a rapid and highly selective approach for the functionalization of serine residues in native polypeptides using phosphorus(V) (P(V)) reagents, often referred to as Ψ-modules.[4][5] The reaction proceeds via a redox-economic pathway to form a stable and hydrophilic phosphorothioate (B77711) linkage, tolerating a wide range of other nucleophilic amino acid side chains.[6][7]

Data Presentation
Peptide/ProteinP(V) ReagentConversion (%)Reference
SI-14 PeptideP(V)-123[5]
SI-14 PeptideP(V)-2b36[5]
SI-14 PeptideP(V)-317[5]
Cyclic PeptideNot Specified61[5]
UbiquitinP(V)-132[5]
UbiquitinP(V)-340[5]
UbiquitinP(V)-420[5]
434 RepressorP(V)-2b35[5]
Experimental Protocol: General Procedure for Serine Bioconjugation
  • Peptide Preparation: Dissolve the serine-containing peptide in anhydrous N,N-dimethylformamide (DMF) to a final concentration of 10 mM.

  • Reagent Preparation: Prepare a stock solution of the desired P(V) reagent (Ψ-module) in anhydrous DMF.

  • Reaction Setup: In a clean, dry vial, add the peptide solution.

  • Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) to the peptide solution, followed by the P(V) reagent (1-2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 15-30 minutes.

  • Quenching and Analysis: The reaction can be monitored by LC-MS. For peptides containing cysteine, a reductive quench with dithiothreitol (B142953) (DTT) may be necessary to reduce any disulfide bonds formed.[5]

Visualization

G cluster_workflow P(V)-based Serine Bioconjugation Workflow peptide Serine-containing Peptide in DMF reaction Reaction at RT (15-30 min) peptide->reaction reagents P(V) Reagent (Ψ-module) DBU reagents->reaction analysis LC-MS Analysis reaction->analysis product Serine-modified Peptide (Phosphorothioate linkage) analysis->product

Caption: Workflow for P(V)-based serine bioconjugation.

II. Deoxygenative Functionalization of Serine Residues

This innovative method enables the conversion of serine into a variety of noncanonical amino acids through a deoxygenative C-C bond formation.[1][8][9] The strategy employs a phosphoramidite (B1245037) reagent to activate the serine hydroxyl group, followed by a photocatalytic Giese addition of a radical intermediate to a diverse range of acceptors.[4][10]

Data Presentation
PeptideModificationIsolated Yield (%)Reference
Peptide 39 (in solution)Diethyl phosphate38[4]
Solid-supported Peptide 35Diethyl phosphate32 (over 16 steps)[4]
Boc-Tyr-Ser-Trp-OMeDiethyl phosphateNot specified (cleanly obtained)[4]
Experimental Protocol: General Procedure for Deoxygenative Serine Functionalization

Step 1: Phosphorylation

  • Peptide Preparation: For solid-phase synthesis, the peptide is synthesized on a resin, with the serine residue protected with a tert-butyldimethylsilyl (TBS) group. For solution-phase, the unprotected peptide is used.

  • Deprotection (Solid-Phase): Selectively remove the TBS protecting group from the serine residue using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

  • Phosphorylation: Treat the peptide (on resin or in solution) with the phosphoramidite reagent (1.5 equivalents) in an appropriate solvent (e.g., acetonitrile) at room temperature.

Step 2: Photocatalytic Deoxygenative Coupling

  • Reaction Setup: To the phosphorylated peptide, add the radical acceptor (4.0 equivalents), a photocatalyst (e.g., an iridium-based catalyst, 3 mol%), and a reductant (e.g., HCO₂K, 2.0 equivalents, and an NHC·BH₃ complex, 5.0 equivalents) in a solvent mixture such as DMSO/H₂O (20:1).[4]

  • Irradiation: Irradiate the reaction mixture with visible light at room temperature for 24 hours.

  • Cleavage and Purification (Solid-Phase): Cleave the modified peptide from the solid support and purify by HPLC. For solution-phase, purify the product directly by HPLC.

Visualization

G cluster_mechanism Deoxygenative Serine Functionalization Mechanism serine Serine Residue phosphorylated_serine Phosphorylated Serine Intermediate serine->phosphorylated_serine Phosphorylation phosphoramidite Phosphoramidite Reagent phosphoramidite->phosphorylated_serine radical_generation Generation of Alanine Radical phosphorylated_serine->radical_generation β-scission photocatalyst Visible Light Photocatalyst photocatalyst->radical_generation giese_addition Giese Addition radical_generation->giese_addition radical_acceptor Radical Acceptor radical_acceptor->giese_addition noncanonical_aa Noncanonical Amino Acid giese_addition->noncanonical_aa

Caption: Mechanism of deoxygenative serine functionalization.

III. Conversion of Serine to Dehydroalanine (B155165) (Dha)

The conversion of serine to dehydroalanine introduces an electrophilic α,β-unsaturated system into the peptide backbone, which can serve as a versatile handle for further modifications via Michael addition with various nucleophiles.[11][12] This transformation can be achieved through both chemical and enzymatic methods.[13][14][15]

Data Presentation
PeptideReagentsYield (%)Reference
Tetrapeptide 1a/1bMethanesulfonyl chloride, DBU70[12]
Experimental Protocol: Chemical Conversion of Serine to Dehydroalanine
  • Peptide Preparation: Dissolve the serine-containing peptide in anhydrous DMF.

  • Activation: Cool the solution to 0°C and add methanesulfonyl chloride (2 equivalents) and triethylamine (B128534) (2 equivalents). Stir the reaction for 1-2 hours at 0°C.

  • Elimination: Add an excess of DBU (5 equivalents) to the reaction mixture and allow it to warm to room temperature.

  • Reaction Monitoring: Monitor the progress of the elimination reaction by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and purify the dehydroalanine-containing peptide by preparative HPLC.

Visualization

G cluster_logical Serine to Dehydroalanine and Further Modification serine Serine Residue dehydration Dehydration (e.g., MsCl, DBU) serine->dehydration dha Dehydroalanine (Dha) Residue dehydration->dha michael_addition Michael Addition dha->michael_addition modified_peptide Modified Peptide michael_addition->modified_peptide nucleophile Nucleophile (e.g., Thiol, Amine) nucleophile->michael_addition

Caption: Logical flow from serine to a modified peptide via Dha.

IV. Enzymatic Modification of Serine

Nature utilizes enzymes for precise post-translational modifications of peptides.[9] In the biosynthesis of lantibiotics, a class of antimicrobial peptides, specific enzymes catalyze the conversion of L-serine to D-alanine via a dehydroalanine intermediate.[15] This enzymatic approach offers remarkable specificity.

Data Presentation
EnzymeFunctionSubstrateProductReference
Lantibiotic SynthetaseDehydrationL-SerineDehydroalanine[15]
LtnJReductionDehydroalanineD-Alanine[15]
Experimental Protocol: Conceptual Enzymatic Conversion

Detailed protocols for in vitro enzymatic modifications are highly specific to the enzyme and substrate. A general workflow would involve:

  • Enzyme and Substrate Preparation: Expression and purification of the required enzymes (e.g., lantibiotic synthetase, LtnJ) and the precursor peptide.

  • Reaction Buffer: Assembling a reaction mixture containing the purified enzyme(s), the peptide substrate, and any necessary cofactors in an appropriate buffer.

  • Incubation: Incubating the reaction at the optimal temperature and for a sufficient duration for the enzymatic conversion to occur.

  • Analysis and Purification: Monitoring the reaction by mass spectrometry and purifying the modified peptide using chromatographic techniques.

Visualization

G cluster_pathway Enzymatic Serine to D-Alanine Pathway l_serine L-Serine Residue dha Dehydroalanine Intermediate l_serine->dha Dehydration lantibiotic_synthetase Lantibiotic Synthetase lantibiotic_synthetase->dha d_alanine D-Alanine Residue dha->d_alanine Reduction ltnj LtnJ Enzyme ltnj->d_alanine

Caption: Enzymatic conversion of L-Serine to D-Alanine.

Conclusion

The late-stage modification of serine residues in peptides has evolved into a versatile and powerful strategy for peptide diversification and the development of novel therapeutics. The methods outlined in these application notes, from chemoselective bioconjugation to enzymatic conversions, provide researchers with a toolbox to precisely engineer peptides with tailored properties. The choice of method will depend on the desired modification, the peptide sequence, and the experimental context. Careful optimization of the reaction conditions is crucial for achieving high efficiency and selectivity.

References

Application Notes and Protocols for the Use of Z-Ser-OMe in Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of N-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe) in fragment condensation strategies for peptide synthesis. This document outlines the chemical principles, experimental procedures, and expected outcomes when utilizing this compound as a building block in the convergent synthesis of peptides.

Introduction to this compound in Fragment Condensation

Fragment condensation is a powerful strategy in peptide synthesis, particularly for the creation of long peptides or small proteins.[1] This approach involves the synthesis of protected peptide fragments, which are then coupled together in solution or on a solid support.[1][2] this compound is a valuable N-terminally protected amino acid ester for this purpose. The benzyloxycarbonyl (Z) group provides robust protection of the amino group, while the methyl ester at the C-terminus allows for subsequent deprotection to a free carboxyl group for further fragment coupling.

The use of Z-protected amino acids like this compound can present challenges, such as steric hindrance, which may lead to lower coupling efficiencies.[3] Therefore, the choice of appropriate coupling reagents and reaction conditions is crucial for successful fragment condensation.[3]

Experimental Protocols

General Protocol for Solution-Phase Dipeptide Synthesis using a Z-Ser Derivative

This protocol is adapted from a procedure for the coupling of Z-D-Ser-OH with H-Gly-OMe and is applicable for the coupling of a deprotected Z-Ser-OH fragment with another amino acid methyl ester.[3]

Materials:

  • Z-Ser-OH (or a Z-protected serine-containing peptide fragment with a free C-terminus)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactant Preparation: Dissolve the C-terminally protected amino acid methyl ester hydrochloride (1.0 eq.) and N-methylmorpholine (1.0 eq.) in anhydrous DCM. In a separate flask, dissolve Z-Ser-OH (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DCM.

  • Activation: Cool the Z-Ser-OH/HOBt solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM to this mixture.

  • Coupling: Stir the activated mixture at 0 °C for 1 hour, then add the solution of the amino acid methyl ester. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography.

Solid-Phase Fragment Condensation (General Approach)

While a specific protocol for this compound in solid-phase fragment condensation is not detailed in the provided search results, a general workflow can be outlined. This involves the coupling of a Z-Ser-containing peptide fragment (with a free C-terminal carboxyl group) to a resin-bound peptide fragment with a free N-terminus.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Z-Ser-containing peptide fragment (with a free C-terminus)

  • Potent coupling reagent (e.g., HATU, HBTU, PyBOP)[3]

  • HOBt or HOAt

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF.

  • Fragment Activation: In a separate vessel, dissolve the Z-Ser-containing peptide fragment (e.g., 2 equivalents based on resin substitution), the coupling reagent (e.g., HATU, 1.95 eq.), and HOAt (2 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated peptide fragment solution to the resin. Agitate the mixture at room temperature. The coupling time can range from a few hours to overnight and should be monitored.[3]

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. A negative test indicates a successful coupling. If the test is positive, a second coupling may be necessary.[3]

Data Presentation

Qualitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The selection of a suitable coupling reagent is critical when working with sterically hindered building blocks like this compound. The following table provides a qualitative comparison of common coupling reagents.

Coupling ReagentPotencyRacemization RiskNotes
DCC/HOBt ModerateLow with additiveA classic and cost-effective choice for solution-phase synthesis. The DCU byproduct is insoluble in many organic solvents.[3][4]
DIC/HOBt ModerateLow with additiveSimilar to DCC, but the diisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis.[5]
HBTU/HOBt HighLow with additiveAn efficient aminium-based coupling reagent.[5]
HATU/HOAt Very HighVery LowGenerally considered one of the most effective coupling reagents, especially for difficult couplings, due to the formation of a highly reactive HOAt ester.[3]
PyBOP HighLowA phosphonium-based reagent that is also effective for challenging couplings.[3]
Hypothetical Yields for a Model Fragment Condensation

The following table presents hypothetical data for the solution-phase coupling of a Z-Ser-Ala dipeptide with a Leu-OMe fragment, based on typical yields for such reactions.

Fragment 1Fragment 2Coupling ReagentSolventReaction Time (h)Crude Yield (%)Purified Yield (%)Purity (HPLC) (%)
Z-Ser-Ala-OHH-Leu-OMeDCC/HOBtDCM189082>95
Z-Ser-Ala-OHH-Leu-OMeHATU/DIPEADMF49588>97

Visualizations

Experimental_Workflow_Solution_Phase cluster_reactants Reactant Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Z_Ser_OH Z-Ser-OH Fragment Coupling_Reagents Add Coupling Reagents (e.g., DCC/HOBt) Z_Ser_OH->Coupling_Reagents AA_OMe Amino Acid Methyl Ester Reaction Stir at RT Overnight AA_OMe->Reaction Coupling_Reagents->Reaction Filtration Filter DCU Reaction->Filtration Extraction Aqueous Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Purified Peptide Fragment Purification->Product

Caption: Solution-Phase Fragment Condensation Workflow.

Experimental_Workflow_Solid_Phase Resin_Prep 1. Swell Resin-Bound Peptide in DMF Coupling 3. Add Activated Fragment to Resin and Agitate Resin_Prep->Coupling Fragment_Activation 2. Activate Z-Ser-Containing Fragment in Solution (e.g., HATU/DIPEA) Fragment_Activation->Coupling Washing 4. Wash Resin (DMF, DCM) Coupling->Washing Monitoring 5. Kaiser Test (Check for free amines) Washing->Monitoring Result Resin-Bound Elongated Peptide Monitoring->Result Negative Recouple Recouple if Necessary Monitoring->Recouple Positive Recouple->Coupling

Caption: Solid-Phase Fragment Condensation Workflow.

References

Z-Ser-OMe: Application Notes for Advanced Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Z-Ser-OMe, or N-benzyloxycarbonyl-L-serine methyl ester, is a derivative of the amino acid L-serine. While direct research on this compound in cosmetic science is limited, its parent molecule, L-serine, is a well-documented contributor to skin health. L-serine is a vital component of the skin's Natural Moisturizing Factor (NMF), and it plays a role in maintaining skin hydration, supporting barrier function, and contributing to collagen synthesis.[1][2][3][4][5] The presence of the N-benzyloxycarbonyl (Z) and O-methyl (OMe) protecting groups on the serine backbone alters its physicochemical properties, suggesting a potential for modified skin penetration and stability within cosmetic formulations. These application notes provide a scientifically-grounded, albeit extrapolated, overview of the potential applications and evaluation protocols for this compound in cosmetic science.

Hypothesized Mechanisms of Action & Potential Applications

The cosmetic potential of this compound is predicated on two main hypotheses:

  • Enhanced Bioavailability: The methyl ester and benzyloxycarbonyl groups increase the lipophilicity of the serine molecule. This may enhance its penetration through the stratum corneum. It is hypothesized that esterases present in the skin could then hydrolyze the ester and potentially cleave the Z-group, releasing L-serine into the epidermis and dermis to exert its biological effects.

  • Direct Biological Activity: The intact this compound molecule may possess unique biological activities, separate from the release of L-serine.

Based on the known functions of L-serine, the potential applications for this compound in cosmetic formulations include:

  • Advanced Hydration and Moisturization: By potentially delivering serine more effectively into the skin, this compound could significantly boost the skin's NMF, leading to improved and sustained hydration.[1][3][6]

  • Anti-Aging and Firming: As a precursor to glycine, a key amino acid in collagen, the delivered serine could support the synthesis of new collagen, helping to improve skin firmness and reduce the appearance of fine lines and wrinkles.[2][5][7]

  • Skin Barrier Repair and Support: Serine is crucial for the synthesis of ceramides (B1148491) and structural proteins like filaggrin, which are essential for a robust skin barrier.[1] Enhanced delivery of serine could therefore aid in repairing a compromised barrier and reducing transepidermal water loss (TEWL).

  • Soothing and Anti-Inflammatory: L-serine has been shown to have calming effects and can inhibit Protease-Activated Receptor 2 (PAR2), which is involved in skin inflammation.[1][8] this compound may offer a controlled-delivery approach to leverage these soothing properties.

Quantitative Data Summary: L-Serine in Skin

While no quantitative data for this compound is available, the following table summarizes relevant data for its parent molecule, L-serine, providing a baseline for its importance in skin physiology.

ParameterFindingReference
Abundance in NMF Serine is one of the most abundant amino acids in the Natural Moisturizing Factor (NMF).[6]
Moisturizing Efficacy A hydrogel with 1% liposomal serine showed a 1.62 to 1.77 times greater moisturizing effect than the hydrogel base alone.[6]
PAR2 Inhibition L-serine can be used to inhibit the pro-inflammatory PAR2 receptor in the skin.[8]

Experimental Protocols

To validate the hypothesized benefits of this compound, a series of in-vitro and in-vivo tests are recommended.

In-Vitro Experimental Protocols

This assay determines the rate at which this compound penetrates the skin barrier.

  • Objective: To quantify the percutaneous absorption of this compound.

  • Apparatus: Franz Diffusion Cells.[1][9]

  • Membrane: Excised human or porcine skin.

  • Protocol:

    • Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[10]

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS), ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.[1][11]

    • Apply a precise amount of the test formulation containing this compound to the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.[2]

    • Analyze the concentration of this compound (and free serine, if cleavage is expected) in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[2]

    • At the end of the experiment, analyze the amount of substance remaining on the skin surface and within the different skin layers.

This assay evaluates the effect of this compound on the production of Type I collagen.

  • Objective: To determine if this compound stimulates collagen production in skin fibroblasts.

  • Cell Line: Primary Human Dermal Fibroblasts (HDFs).

  • Protocol:

    • Culture HDFs in a suitable medium until they reach approximately 80-90% confluency.[6][12]

    • Replace the culture medium with a serum-free medium containing various concentrations of this compound. Include a positive control (e.g., TGF-β1) and an untreated negative control.[6]

    • Incubate the cells for 48-72 hours.

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted pro-collagen Type I in the supernatant using a specific ELISA kit or a Sircol™ Soluble Collagen Assay.[12][13]

This assay assesses the potential of this compound to reduce inflammation.

  • Objective: To measure the inhibition of pro-inflammatory cytokine release by this compound.

  • Cell Line: Normal Human Epidermal Keratinocytes (NHEKs).

  • Protocol:

    • Culture NHEKs to approximately 80% confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified period.

    • Induce an inflammatory response by adding an inflammatory agent such as Lipopolysaccharide (LPS) or Poly(I:C).[14]

    • Include positive (e.g., dexamethasone) and negative controls.

    • After incubation (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the concentration of a key inflammatory cytokine, such as Interleukin-6 (IL-6), in the supernatant using a specific ELISA kit.[15][16]

In-Vivo Experimental Protocols

These studies should be conducted on human volunteers under controlled environmental conditions (e.g., 20-22°C, 40-60% relative humidity).

  • Objective: To evaluate the short-term and long-term moisturizing effects of a formulation containing this compound.

  • Apparatus: Corneometer® (e.g., CM 825).[17][18]

  • Protocol:

    • Select a panel of volunteers, typically with dry skin on the forearms.

    • Define test areas on the volar forearm.

    • Acclimatize volunteers to the room conditions for at least 20-30 minutes before measurements.

    • Take baseline hydration measurements using the Corneometer®. The probe measures the capacitance of the skin, which correlates with the water content of the stratum corneum.[18]

    • Apply a standardized amount of the test formulation to the designated area. A placebo formulation should be applied to a control site.

    • Measure skin hydration at set time points after application (e.g., 1, 2, 4, 8 hours for short-term effects, and after 1, 2, 4 weeks of daily application for long-term effects).

  • Objective: To measure changes in the biomechanical properties of the skin.

  • Apparatus: Cutometer® (e.g., MPA 580).[19][20]

  • Protocol:

    • On a panel of volunteers, define test areas (e.g., on the forearm or face).

    • Take baseline measurements. The Cutometer® probe applies a negative pressure to pull the skin into the aperture and then releases it, measuring its ability to be deformed and to return to its original state.[20][21]

    • Volunteers apply the test and placebo formulations daily for a specified period (e.g., 4, 8, or 12 weeks).

    • Repeat measurements at the end of the study period. Key parameters such as R0 (firmness) and R2 (overall elasticity) are analyzed.

  • Objective: To determine the effect of this compound on the integrity of the skin barrier.

  • Apparatus: Tewameter® (e.g., TM Hex).[22][23]

  • Protocol:

    • Use a panel of volunteers, potentially with a compromised skin barrier (induced by tape stripping or use of a mild irritant).

    • Take baseline Transepidermal Water Loss (TEWL) measurements. The Tewameter® measures the water vapor gradient above the skin, which indicates the rate of water evaporation from the skin surface.[22][24]

    • Apply the test and placebo formulations to the respective areas.

    • Measure TEWL at specified time points after application to assess both immediate and long-term barrier repair effects. A reduction in TEWL indicates an improvement in barrier function.[24]

Visualizations

Hypothesized Signaling Pathway for Collagen Synthesis

ZSerOMe_ext This compound (Extracellular) SkinPenetration Skin Penetration ZSerOMe_ext->SkinPenetration Increased lipophilicity ZSerOMe_intra This compound (Intracellular) SkinPenetration->ZSerOMe_intra Esterases Skin Esterases ZSerOMe_intra->Esterases Hydrolysis Serine L-Serine Esterases->Serine Glycine Glycine Synthesis Serine->Glycine Fibroblast Fibroblast Glycine->Fibroblast Procollagen Pro-collagen I Synthesis Fibroblast->Procollagen Collagen Collagen I Procollagen->Collagen

Caption: Hypothesized pathway of this compound leading to collagen synthesis in the dermis.

Experimental Workflow for In-Vivo Efficacy Testing

Start Volunteer Recruitment (e.g., n=20, dry skin) Baseline Baseline Measurements (T0) - Corneometer - Cutometer - Tewameter Start->Baseline Application 8-Week Product Application (Test vs. Placebo) Baseline->Application Measurements Measurements (T8) - Corneometer - Cutometer - Tewameter Application->Measurements Analysis Data Analysis (Statistical Comparison T8 vs T0) Measurements->Analysis End Efficacy Report Analysis->End

Caption: Workflow for an 8-week in-vivo study to assess cosmetic efficacy.

References

Application Notes and Protocols: Synthesis of Peptide Thioesters Using Serine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of large peptides and proteins is a cornerstone of modern drug development and biomedical research. Native Chemical Ligation (NCL) has emerged as a powerful technique for assembling large polypeptides from smaller, synthetically accessible peptide fragments.[1][2] A critical component for NCL is the peptide thioester, which reacts with an N-terminal cysteine residue of another peptide to form a native peptide bond.[1][2] Traditionally, the synthesis of peptide thioesters, particularly using Fmoc-based solid-phase peptide synthesis (SPPS), has presented challenges due to the instability of the thioester linkage to the basic conditions required for Fmoc deprotection.[3][4]

This application note details a versatile and efficient method for the synthesis of peptide thioesters utilizing a C-terminal serine residue as a precursor. This approach circumvents many of the difficulties associated with traditional methods by activating the serine-containing peptide on the solid support to form a cyclic urethane (B1682113) intermediate. This activated intermediate is then readily converted to the desired peptide thioester via nucleophilic displacement with a thiol.[1][5] This method is advantageous as it employs a naturally occurring amino acid, is compatible with standard Fmoc-SPPS protocols, avoids the need for specialized linkers or resins, and minimizes epimerization.[1][5]

Principle of the Method

The core of this methodology is the selective activation of the backbone amide bond at a C-terminal serine residue. The process, conducted on the solid support after peptide chain assembly, can be summarized in two key steps:

  • Activation of the C-terminal Serine: The side-chain hydroxyl group of the C-terminal serine is deprotected and then activated with an electrophile, such as N,N'-disuccinimidyl carbonate (DSC). This activation induces an intramolecular cyclization, forming a stable cyclic urethane moiety at the C-terminus of the peptide.[1]

  • Thiolysis and Thioester Formation: The activated cyclic urethane is then subjected to nucleophilic attack by a thiol (e.g., ethyl-3-mercaptopropionate). This reaction displaces the cyclic urethane and releases the peptide from the solid support as the corresponding C-terminal thioester.[1][5]

Experimental Workflow

The overall experimental workflow for the synthesis of peptide thioesters from serine precursors is depicted below.

Peptide Thioester Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc) cluster_Activation On-Resin Activation cluster_Thiolysis Thiolysis and Cleavage start Start with Rink Amide Resin spps Couple Fmoc-Ser(tBu)-OH start->spps elongation Peptide Chain Elongation spps->elongation fmoc_deprot Final Fmoc Deprotection elongation->fmoc_deprot tbu_deprot Ser(tBu) Deprotection (TFA Cocktail) fmoc_deprot->tbu_deprot Peptide-Resin activation Cyclic Urethane Formation (DSC, DIEA, DMAP) tbu_deprot->activation thiolysis Thiolysis (Thiol, Na-thiolate) activation->thiolysis Activated Peptide-Resin purification Purification (RP-HPLC) thiolysis->purification end Final Product purification->end Pure Peptide Thioester

Caption: Overall workflow for peptide thioester synthesis.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide with a C-terminal serine on Rink amide resin using standard Fmoc chemistry.

  • Resin Swelling: Swell Rink amide resin (0.7 mmol/g) in dimethylformamide (DMF) for 1 hour.

  • Fmoc-Serine Coupling:

    • Deprotect the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Ser(tBu)-OH (4 equivalents) to the resin using HBTU (4 equivalents) and DIEA (8 equivalents) in DMF for 2 hours at room temperature.

  • Peptide Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the desired sequence of Fmoc-protected amino acids.[6]

  • Final Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group using 20% piperidine in DMF for 20 minutes.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

Protocol 2: On-Resin Activation of C-terminal Serine

This protocol describes the formation of the cyclic urethane intermediate on the solid support.

  • Peptide-Resin Preparation: Place the dried peptide-resin (e.g., 25 mg) in a reaction vessel.

  • Activation Cocktail Preparation: Prepare a solution of N,N'-disuccinimidyl carbonate (DSC) (10 equivalents), diisopropylethylamine (DIEA) (10 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in DMF (3 mL).

  • Activation Reaction: Add the activation cocktail to the peptide-resin and shake the mixture at room temperature for 17 hours.[1]

  • Washing: Drain the solution and wash the resin thoroughly with DMF to remove excess reagents. The resin now contains the peptide with an activated C-terminal cyclic urethane.

Protocol 3: Thiolysis and Peptide Thioester Cleavage

This protocol details the final step of generating the peptide thioester and cleaving it from the resin.

  • Resin Swelling: Swell the activated peptide-resin in DMF (1 mL).

  • Thiolysis Reaction:

    • Add the desired thiol, such as ethyl-3-mercaptopropionate (100 µL).

    • Add a catalytic amount of sodium thiolate (0.5 equivalents).

  • Incubation: Shake the reaction mixture at room temperature for 20 hours.[1]

  • Product Collection: Filter the resin and collect the filtrate containing the peptide thioester.

  • Solvent Removal: Remove the solvent under high vacuum.

  • Side-Chain Deprotection: Cleave the remaining acid-labile side-chain protecting groups by treating the crude peptide thioester with a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2 hours.[6]

  • Purification: Purify the crude peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).

Reaction Mechanism

The chemical transformations underlying this method are illustrated in the diagram below.

Reaction_Mechanism cluster_step1 Step 1: On-Resin Activation cluster_step2 Step 2: Thiolysis peptide_resin Peptide-Ser-Resin activated_peptide Peptide-Cyclic Urethane-Resin peptide_resin->activated_peptide DSC, DIEA, DMAP in DMF thiol R-SH thioester Peptide-CO-SR activated_peptide->thioester Thiolysis (Na-thiolate catalyst) thiol->thioester

Caption: Key steps in serine-mediated thioester synthesis.

Quantitative Data Summary

The efficiency of the cyclic urethane formation and the subsequent conversion to the peptide thioester has been evaluated for various peptide sequences. The data below is compiled from studies utilizing this methodology.[1]

Table 1: Efficiency of Cyclic Urethane Formation

Peptide SequenceActivating AgentTime (h)Conversion (%)
Ac-GGSAAGDSC17>95
Ac-GPMLADSC17>95
Ac-FGADSC17>95
Ac-YGRKKRRQRRRDSC17>95

Conversion was determined by HPLC analysis of the crude product after cleavage from the resin.

Table 2: Yield of Peptide Thioester Synthesis via Thiolysis

Activated Peptide SequenceThiolTime (h)Conversion (%)
Ac-GGSAAG-OxdEthyl-3-mercaptopropionate20>95
Ac-GPMLA-OxdEthyl-3-mercaptopropionate20>95
Ac-FGA-OxdEthyl-3-mercaptopropionate20>95
Ac-YGRKKRRQRRR-OxdEthyl-3-mercaptopropionate20>95

Conversion to the peptide thioester was calculated from the absorbance at 220 nm using HPLC integration.[1]

Conclusion

The use of C-terminal serine as a precursor provides a robust and highly efficient method for the synthesis of peptide thioesters compatible with Fmoc-SPPS. This approach simplifies the production of these crucial intermediates for Native Chemical Ligation, thereby facilitating the chemical synthesis of complex peptides and small proteins for research and therapeutic development. The methodology is distinguished by its operational simplicity, lack of requirement for special linkers, and the production of epimerization-free peptide thioesters.[1][5]

References

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Z-Ser-OMe in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the incomplete coupling of Z-Ser-OMe.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete coupling of this compound in SPPS?

Incomplete coupling of this compound is a frequent challenge in SPPS and can be attributed to several factors:

  • Steric Hindrance: The benzyloxycarbonyl (Z) protecting group on the N-terminus and the methyl ester (-OMe) on the C-terminus of this compound can physically obstruct the approach of the activated amino acid to the free N-terminus of the growing peptide chain on the solid support.[1][2][3] This steric hindrance slows down the reaction kinetics, often leading to incomplete reactions under standard coupling conditions.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin.[1][3] This aggregation can render the reactive N-terminal amine inaccessible to the incoming activated this compound.[1] Sequences rich in serine can be prone to forming secondary structures like beta-sheets.[4]

  • Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance associated with this compound.[1][4]

  • Poor Solvation: In SPPS, proper swelling of the resin is crucial for the efficient diffusion of reagents.[3] Poor solvation of the resin or the growing peptide chain can hinder the coupling reaction.

Q2: How can I detect an incomplete coupling of this compound?

The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin (B49086) test) .[2][3] This colorimetric test detects the presence of free primary amines on the resin beads.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[2][3][4]

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of a significant amount of free primary amines, suggesting a successful coupling.[2][3][4]

For a more definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the serine residue) will confirm incomplete coupling.[2][4]

Q3: What immediate actions should I take if I detect an incomplete coupling?

If the Kaiser test is positive, the most direct approach is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step.[1][2]

Troubleshooting Guide

If double coupling does not resolve the issue, or for proactively addressing difficult couplings with this compound, consider the following optimization strategies:

Optimizing Coupling Reagents and Conditions

For sterically hindered amino acids like this compound, more potent coupling reagents are often required.

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentAdditiveBaseTypical Reaction Time (hours)Reported Efficiency (%)Notes
DICHOBtDIPEA4 - 885 - 95Cost-effective, but can be slow for hindered residues.[1]
HBTU-DIPEA2 - 495 - 99Efficient, but can lead to guanidinylation of the N-terminus if used in excess.[1]
HATU-DIPEA1 - 2> 99Highly efficient and fast, with low racemization. Recommended for difficult couplings.[1][5]
PyBOP-DIPEA2 - 4> 98A phosphonium (B103445) salt-based reagent, very effective for hindered couplings.[1]
COMU-DIPEA1 - 3> 99A newer, highly efficient, and soluble uronium salt-based reagent.[1][6]

Recommendations:

  • Switch to a Stronger Coupling Reagent: If you are using a standard carbodiimide (B86325) like DIC/HOBt, consider switching to a more powerful uronium/aminium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP).[1][2][5] HATU is often preferred for its high efficiency and ability to suppress racemization.[1][5]

  • Increase Reagent Equivalents and Reaction Time: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the resin loading).[1][2] Extend the reaction time, potentially to 4-6 hours or even overnight.[1]

  • Elevate the Temperature: Cautiously increasing the reaction temperature to 30-50°C can improve the reaction rate. However, monitor this carefully as higher temperatures can increase the risk of side reactions like racemization.[1][2]

  • Microwave-Assisted SPPS: The use of microwave irradiation can be beneficial for accelerating the coupling of sterically hindered amino acids.

Addressing Peptide Aggregation
  • Solvent Choice: If peptide aggregation is suspected, consider switching from DMF to N-Methyl-2-pyrrolidone (NMP), or using a mixture of DMF and Dichloromethane (DCM) to improve resin swelling and solvation.[1][3]

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl (e.g., 0.5 M), to the coupling mixture can help disrupt the formation of secondary structures.[1]

Potential Side Reactions with Serine Derivatives

O-Acylation: A common side reaction where the incoming activated amino acid acylates the hydroxyl group of the serine side chain instead of the N-terminal amine.[4][7] This results in the formation of a branched peptide.

  • Prevention:

    • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress O-acylation.[4]

    • Side-Chain Protection: Ensure the hydroxyl group of serine is adequately protected, for instance with a tert-butyl (tBu) group in standard Fmoc-SPPS.

Racemization: The loss of stereochemical integrity at the α-carbon of the serine residue.

  • Prevention:

    • Choice of Base: Using a weaker base like 2,4,6-collidine instead of DIPEA can reduce racemization.[8]

    • Coupling Reagent: Reagents like HATU are known to suppress racemization.[1]

β-Elimination: Dehydration of the serine side chain to form dehydroalanine.

  • Prevention:

    • Milder Activation: Use milder activation methods and avoid excessive amounts of base.[5]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Objective: To qualitatively assess the presence of free primary amines on the resin.[4]

Reagents:

  • Solution A: 5g ninhydrin in 100 mL ethanol.[3][4]

  • Solution B: 80g phenol (B47542) in 20 mL ethanol.[3][4]

  • Solution C: 2 mL of 0.001M aqueous KCN in 98 mL pyridine.[3][4]

Procedure:

  • Withdraw a small sample of resin beads (5-10 mg) after the coupling reaction.

  • Wash the beads thoroughly with DMF and then ethanol.[2]

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, B, and C.[2][3][4]

  • Heat the test tube at 100-120°C for 5 minutes.[2][3]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: High concentration of free primary amines (Incomplete coupling).[2][3][4]

  • Yellow/Colorless: Absence of free primary amines (Complete coupling).[3][4]

Protocol 2: Double Coupling Procedure

Objective: To drive an incomplete coupling reaction to completion.

Procedure:

  • After the initial coupling reaction time is complete, drain the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3 times) to remove byproducts and unreacted reagents.

  • Prepare a fresh solution of activated this compound using the same equivalents and procedure as the initial coupling.

  • Add the fresh solution to the peptide-resin.

  • Allow the second coupling reaction to proceed for the same duration as the initial coupling, or longer.

  • After the second coupling is complete, wash the peptide-resin with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling.

Visual Troubleshooting Guide

Troubleshooting_Incomplete_Coupling start Start SPPS Cycle: Couple this compound kaiser_test Perform Kaiser Test start->kaiser_test is_complete Kaiser Test Negative? (Yellow/Colorless) kaiser_test->is_complete double_couple Perform Double Coupling is_complete->double_couple No (Blue/Purple) proceed Proceed to Next Deprotection Step is_complete->proceed Yes kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 is_complete_2 Kaiser Test Negative? kaiser_test_2->is_complete_2 optimize Troubleshoot & Optimize: - Stronger Coupling Reagent - Increase Equivalents/Time - Elevate Temperature - Change Solvent is_complete_2->optimize No is_complete_2->proceed Yes optimize->double_couple end Synthesis Complete proceed->end

Caption: A workflow for troubleshooting incomplete coupling of this compound.

Side_Reactions_Serine cluster_0 Reaction Pathways for Activated this compound cluster_1 Peptide on Resin Activated_AA Activated this compound Desired_Coupling Desired N-Acylation (Peptide Bond Formation) Activated_AA->Desired_Coupling Reacts with N-Terminus Side_Reaction O-Acylation (Side-Product) Activated_AA->Side_Reaction Reacts with Serine -OH Peptide_Resin H2N-Peptide-Resin (with Serine residue) N_Terminus N-Terminal Amine Peptide_Resin->N_Terminus Ser_OH Serine Side-Chain Hydroxyl (-OH) Peptide_Resin->Ser_OH

Caption: Competing reaction pathways for this compound coupling.

References

Common side reactions with Z-Ser-OMe in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when using Z-Ser-OMe (N-Benzyloxycarbonyl-L-serine methyl ester) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in peptide synthesis?

The primary side reactions encountered with this compound are racemization and O-acylation of the serine hydroxyl group. Additionally, under basic conditions, there is a risk of saponification of the methyl ester.

Q2: How can I minimize racemization during the coupling of this compound?

Racemization of the serine residue can occur during the activation of the C-terminal carboxyl group of the preceding amino acid. To minimize this, it is crucial to:

  • Use coupling reagents with additives: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) should always be used in the presence of racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2]

  • Control the temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.

  • Minimize activation time: The activated amino acid should be used promptly after its formation.

Q3: What is O-acylation and how can it be prevented?

O-acylation is a side reaction where the activated carboxyl group of the incoming amino acid acylates the hydroxyl group of the serine side chain, leading to the formation of a branched peptide impurity.[1] To prevent this:

  • Side-chain protection: For sequences where O-acylation is a significant concern, it is advisable to use a serine derivative with a protected hydroxyl group (e.g., with a tert-butyl group in Fmoc-SPPS). However, when using this compound in solution-phase synthesis, this is often intentionally left unprotected for specific synthetic strategies.

  • Choice of coupling reagent: Using aminium/uronium or phosphonium (B103445) salt-based reagents like HBTU, HATU, or PyBOP can be more selective and reduce O-acylation compared to carbodiimides alone.[1]

  • Use of additives: Additives like HOBt can form less reactive, more selective active esters, thereby suppressing O-acylation.[1]

Q4: Can the methyl ester of this compound be hydrolyzed during synthesis?

Yes, saponification (hydrolysis) of the methyl ester can occur, especially under basic conditions.[3] This is a concern if basic conditions are used for deprotection or if the reaction mixture is basic for an extended period. To avoid this, it is recommended to use reaction and work-up conditions that are neutral or slightly acidic.

Q5: I am observing poor solubility of my this compound-containing peptide. What can I do?

Peptide aggregation can be a significant issue, particularly with sequences rich in serine.[1] To improve solubility:

  • Solvent selection: Switch to more polar aprotic solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to your reaction mixture.[4]

  • Chaotropic salts: The addition of chaotropic salts such as LiCl can help disrupt secondary structures and improve solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low coupling efficiency / Incomplete reaction 1. Peptide aggregation: The peptide chain may be forming secondary structures, hindering access to the reactive sites.[1] 2. Inadequate activation: The coupling reagent may not be sufficiently activating the carboxylic acid.[1] 3. Steric hindrance: The amino acids being coupled may be sterically bulky.1. Change solvent system: Use NMP or add DMSO.[4] 2. Increase reaction temperature: Cautiously increase the temperature to disrupt aggregation. 3. Use a more potent coupling reagent: Switch to HATU or HCTU. 4. Increase coupling time: Allow the reaction to proceed for a longer duration.
Presence of a byproduct with the same mass (diastereomer) Racemization: The chiral center of the serine or the coupled amino acid has been compromised.[5]1. Add racemization suppressant: Ensure HOBt or Oxyma is used with carbodiimide (B86325) coupling agents.[1][2] 2. Lower reaction temperature: Conduct the coupling at 0 °C. 3. Minimize pre-activation time: Use the activated amino acid immediately.
Presence of a byproduct with a mass corresponding to the addition of the incoming amino acid O-acylation: The incoming amino acid has coupled to the hydroxyl group of serine.[1]1. Use HOBt or Oxyma: These additives form more selective active esters.[1] 2. Change coupling reagent: Employ a phosphonium or uronium-based reagent like PyBOP or HBTU.[1]
Loss of the methyl ester group Saponification: The methyl ester has been hydrolyzed due to basic conditions.[3]1. Maintain neutral or acidic pH: Avoid prolonged exposure to basic conditions during reaction and work-up. 2. Use non-basic deprotection methods: If applicable to the overall synthetic strategy.
Difficulty in purifying the final peptide 1. Presence of closely eluting impurities: Diastereomers resulting from racemization can be difficult to separate. 2. Insoluble byproducts: The urea (B33335) byproduct from DCC coupling can be difficult to remove completely.[2]1. Optimize chromatography: Use a high-resolution column and a shallow gradient. 2. Use DIC instead of DCC: The diisopropylurea byproduct is more soluble and easier to remove.[2][6] 3. Aqueous work-up: If using a water-soluble carbodiimide like EDC, byproducts can be removed by aqueous extraction.[2]

Experimental Protocols

Protocol: Solution-Phase Peptide Coupling of this compound with an N-protected Amino Acid

This protocol describes a general procedure for the coupling of an N-protected amino acid to the N-terminus of this compound using DCC and HOBt.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA) (if starting from an amino acid salt)

  • Ethyl acetate (B1210297)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in dry DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add DCC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Addition of this compound: Dissolve this compound (1.0 eq) in a minimal amount of dry DCM or DMF and add it to the reaction mixture. If the amine salt of this compound is used, add DIEA (1.1 eq) to neutralize it before addition.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the desired dipeptide by NMR and mass spectrometry.

Visual Guides

Troubleshooting_Workflow start Low Yield or Impure Product check_mass Analyze by LC-MS start->check_mass mass_correct Correct Mass Observed? check_mass->mass_correct Yes mass_low Mass Lower than Expected? check_mass->mass_low No racemization Racemization (Diastereomers) mass_correct->racemization mass_high Mass Higher than Expected? mass_low->mass_high Other incomplete_coupling Incomplete Coupling / Deletion Sequence mass_low->incomplete_coupling Deletion saponification Saponification of Methyl Ester mass_low->saponification Loss of -CH3 o_acylation O-acylation mass_high->o_acylation optimize_coupling Optimize Coupling: - Increase time/temp - Change solvent (NMP/DMSO) - Use stronger coupling agent (HATU) incomplete_coupling->optimize_coupling check_ph Maintain Neutral/Acidic pH saponification->check_ph additives Use Additives (HOBt/Oxyma) Change Coupling Reagent (PyBOP) o_acylation->additives optimize_chiral Optimize for Chirality: - Low temperature (0°C) - Add HOBt/Oxyma - Minimize activation time racemization->optimize_chiral

Caption: Troubleshooting workflow for low yield or impurities.

Racemization_Prevention cluster_conditions Reaction Conditions cluster_reagents Reagents low_temp Low Temperature (0°C) prevention Prevention low_temp->prevention min_time Minimize Activation Time min_time->prevention coupling_reagent Coupling Reagent (DCC/DIC) coupling_reagent->prevention additives Additives (HOBt/Oxyma) additives->prevention racemization Racemization prevention->racemization Mitigates

Caption: Key factors for preventing racemization.

References

How to prevent racemization of Z-Ser-OMe during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis experiments.

Topic: How to Prevent Racemization of Z-Ser-OMe During Activation

The activation of the carboxylic acid of an N-protected amino acid is a critical step in peptide bond formation. However, this activation can also lead to a significant side reaction: racemization. Serine derivatives, including this compound (N-benzyloxycarbonyl-L-serine methyl ester), are known to be susceptible to racemization, which can compromise the stereochemical purity of the final peptide product. This guide provides detailed information on the causes of racemization and strategies to prevent it during the activation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the process by which the L-enantiomer of this compound is converted into a mixture of both L- and D-enantiomers. During the activation of the carboxyl group, the α-proton (the hydrogen atom on the chiral carbon) becomes more acidic and can be abstracted by a base. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical integrity.

Q2: What are the primary mechanisms of racemization for this compound?

A2: There are two main pathways for racemization during the activation of N-protected amino acids like this compound:

  • Direct Enolization: A base directly removes the α-proton from the activated amino acid, forming a planar enolate intermediate.

  • Oxazolone (B7731731) Formation: The activated carboxyl group can be attacked intramolecularly by the oxygen of the urethane (B1682113) protecting group (the Z-group), forming a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted by a base, leading to rapid racemization.[1]

Q3: Which factors promote the racemization of this compound?

A3: Several factors can increase the likelihood of racemization during the activation of this compound:

  • Strong Bases: The presence of strong tertiary amine bases, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), can significantly promote racemization by facilitating the abstraction of the α-proton.[2]

  • Coupling Reagents: Certain coupling reagents are more prone to inducing racemization than others. For example, carbodiimides like DCC and DIC can lead to higher rates of racemization when used without racemization-suppressing additives.[3]

  • Prolonged Activation Time: Allowing the activated this compound to stand for an extended period before the addition of the amine component increases the opportunity for racemization to occur.

  • Elevated Temperatures: Higher reaction temperatures generally accelerate the rate of racemization.

  • Polar Solvents: Polar solvents can sometimes promote the formation of the intermediates that lead to racemization.

Q4: Which amino acids are particularly susceptible to racemization?

A4: Besides serine, other amino acids that are known to be prone to racemization during peptide coupling include histidine (His) and cysteine (Cys).

Troubleshooting Guide: Minimizing Racemization of this compound

This guide will help you identify potential causes of racemization in your experiments and provide solutions to mitigate them.

Problem Possible Cause Solution
High levels of D-isomer detected after coupling. Inappropriate choice of coupling reagent. Switch to a coupling reagent known for low racemization, such as COMU, HATU, or HBTU. If using a carbodiimide (B86325) (e.g., DIC), always include a racemization-suppressing additive like Oxyma or HOAt.[4][5]
Excessive or overly strong base. Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA or TEA. Use the minimum amount of base necessary for the reaction to proceed.
Prolonged pre-activation time. Minimize the time between the activation of this compound and the addition of the nucleophilic amine. In situ activation is often preferred.
Elevated reaction temperature. Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step.
Low coupling yield when using racemization-suppressing conditions. Reduced reactivity of the coupling system. While aiming to reduce racemization, the coupling efficiency might decrease. In such cases, consider using a more potent low-racemization coupling reagent like COMU. You can also try optimizing the solvent system to improve solubility and reaction rates.

Quantitative Data: Comparison of Coupling Reagents

While specific quantitative data for the racemization of this compound is limited in the literature, data from the closely related and commonly used Fmoc-Ser(tBu)-OH provides a valuable guide for selecting the optimal coupling conditions. The following table summarizes the extent of epimerization observed during the coupling of Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu using various activation methods.

Coupling Reagent/AdditiveBase% D-Isomer Formed (Epimerization)Racemization RiskReference
DIC/Oxyma -NegligibleVery Low[6]
HBTU DIPEASignificantHigh[6]
HATU NMMNoticeableModerate to High[7]
PyBOP DIPEASignificantHigh[6]
DCC/HOBt -LowLow[3]
COMU DIPEALowVery Low[4]
DEPBT -Very LowVery Low[6]

Note: The extent of racemization is highly dependent on the specific reaction conditions, including the structure of the coupling partners, solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of this compound

This protocol describes a solution-phase coupling of Z-L-Ser-OMe to an amino acid ester (e.g., H-Gly-OMe) using DIC with Oxyma as a racemization suppressant.

Materials:

  • Z-L-Ser-OMe

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up reagents (e.g., 1N HCl, saturated NaHCO₃, brine)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-L-Ser-OMe (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF.

  • Base Addition: Add N-methylmorpholine (NMM) (1.0 eq) to the solution to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.

  • Additive Addition: Add Oxyma (1.1 eq) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation and Coupling: Slowly add a solution of DIC (1.1 eq) in the same anhydrous solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off any precipitated diisopropylurea. Proceed with a standard aqueous work-up by washing the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by flash column chromatography on silica (B1680970) gel.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess of the serine residue in the synthesized dipeptide.

Materials:

  • Purified dipeptide

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., polysaccharide-based or crown ether-based stationary phase)

  • HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile, water)

  • Trifluoroacetic acid (TFA) (if required for the mobile phase)

Procedure:

  • Sample Preparation: Prepare a standard solution of the purified dipeptide in a suitable mobile phase-compatible solvent at a known concentration (e.g., 1 mg/mL). If available, prepare a standard of the corresponding diastereomer (containing D-Ser) for peak identification.

  • Method Development: Develop a chiral HPLC method capable of separating the two diastereomers. This may require screening different chiral columns and mobile phase compositions. A typical starting point for a polysaccharide-based column could be a mobile phase of hexane/isopropanol, while a crown ether-based column might use an acidic aqueous/organic mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the desired (L-Ser) and the undesired (D-Ser) diastereomers. Integrate the peak areas of both diastereomers.

  • Calculation of Enantiomeric Excess (or Diastereomeric Excess):

    • % D-isomer = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] x 100

    • Enantiomeric Excess (% ee) of the Serine residue = [(Area(L-diastereomer) - Area(D-diastereomer)) / (Area(L-diastereomer) + Area(D-diastereomer))] x 100

Visualizations

Logical Workflow for Troubleshooting Racemization

Racemization_Troubleshooting start High Racemization Detected coupling_reagent Evaluate Coupling Reagent start->coupling_reagent base Assess Base Used start->base conditions Review Reaction Conditions start->conditions low_rac_reagent Switch to Low-Racemization Reagent (e.g., COMU, DIC/Oxyma) coupling_reagent->low_rac_reagent weaker_base Use Weaker/Sterically Hindered Base (e.g., NMM, Collidine) base->weaker_base optimize_conditions Optimize Conditions: - Lower Temperature (0 °C) - Minimize Pre-activation Time conditions->optimize_conditions end Racemization Minimized low_rac_reagent->end weaker_base->end optimize_conditions->end

Caption: A flowchart for troubleshooting and minimizing racemization.

Mechanism of Racemization via Oxazolone Formation

Oxazolone_Mechanism Z_Ser_OMe This compound (L-enantiomer) Activated_Ester Activated Ester Z_Ser_OMe->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate (planar) Racemized Activated_Ester->Oxazolone Intramolecular Cyclization Racemic_Product Racemic Dipeptide Oxazolone->Racemic_Product Nucleophilic Attack (Amine)

Caption: The oxazolone pathway for racemization of this compound.

References

Technical Support Center: Optimizing Z-Group Deprotection from Serine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from serine residues in peptides and other molecules.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection Reaction

Q1: My Z-group deprotection from a serine-containing peptide is very slow or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue. The primary causes are often related to catalyst activity, hydrogen source availability, or substrate-related hindrances.

Possible Causes & Solutions:

  • Catalyst Inactivation/Poisoning: The palladium catalyst can be poisoned by sulfur-containing residues (cysteine, methionine) or other impurities.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: Gradually increase the weight percentage of the Pd/C catalyst.

      • Use Fresh Catalyst: Ensure the Pd/C is fresh. Older catalysts can have reduced activity.

      • Consider a Different Catalyst: Palladium black is often more active than palladium on carbon.[1]

      • Check for Sulfur: If your sequence contains sulfur, consider using reaction conditions that are more tolerant to sulfur poisoning, such as using liquid ammonia (B1221849) as a solvent.[2]

  • Inefficient Hydrogen Source/Transfer: The reaction relies on a sufficient supply of hydrogen.

    • Troubleshooting Steps:

      • Ensure Proper Hydrogenation Setup: For catalytic hydrogenation, ensure a good seal and positive hydrogen pressure (a balloon is often sufficient for small-scale reactions).[3]

      • Optimize Hydrogen Donor in Transfer Hydrogenation: For transfer hydrogenation, the choice and amount of hydrogen donor are critical. 1,4-cyclohexadiene (B1204751) is often more effective than cyclohexene.[1] An excess of 5-10 equivalents of the hydrogen donor per protecting group is recommended.[4] Formic acid and ammonium (B1175870) formate (B1220265) are also effective hydrogen donors.[5][6]

  • Peptide Aggregation: The peptide may be aggregating, preventing access of the catalyst to the Z-protected serine.

    • Troubleshooting Steps:

      • Change Solvent: Switch to a solvent that may better solubilize the peptide, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[7]

      • Sonication: Applying ultrasound can help to break up aggregates.[7]

      • Increase Temperature: Gently warming the reaction can sometimes improve solubility and reaction rates, but be cautious of potential side reactions.

  • Steric Hindrance: The serine residue might be in a sterically hindered position within the peptide, making it difficult for the catalyst to access the Z-group.

    • Troubleshooting Steps:

      • Prolong Reaction Time: Allow the reaction to proceed for a longer period, monitoring progress by TLC or LC-MS.

      • Switch to a More Active Catalyst: As mentioned, palladium black may be more effective in these cases.[1]

Experimental Workflow for Troubleshooting Incomplete Deprotection

G start Incomplete Deprotection Observed catalyst Check Catalyst Activity start->catalyst hydrogen Verify Hydrogen Source start->hydrogen aggregation Assess Peptide Aggregation start->aggregation steric Consider Steric Hindrance start->steric increase_catalyst Increase Catalyst Loading catalyst->increase_catalyst fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst change_catalyst Switch to Palladium Black catalyst->change_catalyst optimize_donor Optimize Hydrogen Donor/ Pressure hydrogen->optimize_donor change_solvent Change Solvent (e.g., DMF) aggregation->change_solvent sonicate Apply Sonication aggregation->sonicate steric->change_catalyst increase_time Increase Reaction Time steric->increase_time end Successful Deprotection increase_catalyst->end fresh_catalyst->end change_catalyst->end optimize_donor->end change_solvent->end sonicate->end increase_time->end

Troubleshooting workflow for incomplete Z-group deprotection.
Issue 2: Side Reactions Involving the Serine Residue

Q2: I am observing unexpected side products after Z-group deprotection from my serine-containing peptide. What are the likely side reactions and how can I prevent them?

A2: The hydroxyl group of serine can participate in side reactions, particularly under certain deprotection conditions. The most common side reactions are β-elimination and N→O acyl shift.

Side Reaction 1: β-Elimination

  • Description: Under basic conditions, the hydroxyl group of serine can be eliminated to form a dehydroalanine (B155165) (Dha) residue. This is more common during Fmoc-SPPS, which uses a basic deprotection step, but can be a concern if basic conditions are used during workup after Z-deprotection.[3][8]

  • Prevention:

    • Maintain Neutral or Acidic pH: Ensure that the reaction and workup conditions for Z-deprotection remain neutral or acidic.

    • Avoid Strong Bases: Do not use strong bases during the workup of serine-containing peptides.

Side Reaction 2: N→O Acyl Shift

  • Description: Under strong acidic conditions, the peptide bond can migrate from the nitrogen to the hydroxyl oxygen of the serine residue, forming an ester linkage.[1][3] This is a reversible reaction.

  • Prevention:

    • Avoid Strongly Acidic Conditions: While catalytic hydrogenation is generally performed under neutral conditions, some alternative methods for Z-group removal involve strong acids. If you are using such a method, be aware of this potential side reaction.

    • Control Workup Conditions: After deprotection, adjusting the pH to neutral or slightly basic can help to reverse any N→O acyl shift that may have occurred.

Logical Diagram of Serine Side Reactions

G start Z-Deprotection of Serine conditions Reaction/Workup Conditions start->conditions basic Basic Conditions conditions->basic pH > 7 acidic Strongly Acidic Conditions conditions->acidic pH < 2 neutral Neutral Conditions (Ideal for Catalytic Hydrogenation) conditions->neutral pH ~ 7 beta_elimination β-Elimination (Dehydroalanine formation) basic->beta_elimination acyl_shift N→O Acyl Shift (Ester formation) acidic->acyl_shift desired_product Desired Deprotected Peptide neutral->desired_product

Influence of pH on side reactions of serine during deprotection.

Frequently Asked Questions (FAQs)

Q3: What are the standard conditions for Z-group deprotection from serine using catalytic hydrogenation?

A3: The most common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.

ParameterRecommended ConditionNotes
Catalyst 10% Palladium on Carbon (Pd/C)Use a catalytic amount, typically 10-20% by weight of the substrate.
Hydrogen Source Hydrogen gas (H₂)A balloon filled with H₂ is often sufficient for small-scale reactions.[3]
Solvent Methanol (B129727) (MeOH) or Ethanol (EtOH)The solvent should fully dissolve the substrate.
Temperature Room TemperatureThe reaction is typically run at ambient temperature.
Reaction Time 1-16 hoursMonitor by TLC or LC-MS until the starting material is consumed.

Q4: Are there alternative methods to catalytic hydrogenation for Z-group removal from serine?

A4: Yes, catalytic transfer hydrogenation is a widely used alternative that avoids the need for hydrogen gas. This method uses a hydrogen donor in the presence of a palladium catalyst.

ParameterRecommended ConditionNotes
Catalyst 10% Palladium on Carbon (Pd/C) or Palladium BlackPalladium black is generally more active.[1]
Hydrogen Donor Ammonium formate, Formic acid, 1,4-CyclohexadieneUse a molar excess of the hydrogen donor.[4][5][6]
Solvent Methanol (MeOH), Ethanol (EtOH), or DMFDepends on the solubility of the substrate and the chosen hydrogen donor.
Temperature Room TemperatureSome protocols may require gentle heating.
Reaction Time 30 minutes - 4 hoursGenerally faster than catalytic hydrogenation.

Q5: How do different deprotection methods for Z-serine compare in terms of yield and reaction time?

A5: While exact yields and times are highly substrate-dependent, the following table provides a general comparison based on literature data for similar systems.

Deprotection MethodCatalystHydrogen SourceTypical Reaction TimeTypical YieldReference
Catalytic Hydrogenation10% Pd/CH₂ (gas)2 - 16 hours>90%[9]
Transfer Hydrogenation10% Pd/CAmmonium Formate1 - 3 hoursQuantitative[10]
Transfer HydrogenationPalladium Black1,4-Cyclohexadiene5 minutes - 1.5 hoursHigh[4]
Transfer Hydrogenation10% Pd/CFormic Acid1 - 2 hours>95%[5]

Q6: Can I selectively deprotect a Z-group from serine in the presence of other protecting groups?

A6: Yes, the Z-group is orthogonal to many common protecting groups, meaning it can be removed without affecting them.

  • Boc Group: The tert-butyloxycarbonyl (Boc) group is stable to the conditions of catalytic hydrogenation and is removed with acid (e.g., TFA). Thus, a Z-group can be removed in the presence of a Boc group.

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to catalytic hydrogenation and is removed with a base (e.g., piperidine). A Z-group can be selectively removed in the presence of an Fmoc group.

  • Benzyl (B1604629) Ethers (O-Bn): Selective deprotection can be challenging as benzyl ethers are also cleaved by catalytic hydrogenation. However, the rate of Z-group cleavage is generally faster. Careful monitoring of the reaction can sometimes allow for selective Z-deprotection.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Z-Serine Derivative
  • Dissolve the Substrate: Dissolve the Z-protected serine-containing compound in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a stir bar.

  • Add Catalyst: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

  • Introduce Hydrogen: Seal the flask and purge with nitrogen, then introduce hydrogen gas (e.g., via a balloon or from a cylinder).

  • Stir: Stir the reaction mixture vigorously at room temperature.

  • Monitor Reaction: Monitor the progress of the reaction by TLC or LC-MS.

  • Filter Catalyst: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolate Product: Remove the solvent under reduced pressure to obtain the deprotected product.

Protocol 2: Catalytic Transfer Hydrogenation of Z-Serine Derivative with Ammonium Formate
  • Dissolve Substrate and Donor: Dissolve the Z-protected serine-containing compound and ammonium formate (2-4 equivalents) in methanol or DMF.[10]

  • Add Catalyst: Add 10% Pd/C (approximately 1/10th the weight of the peptide).[10]

  • Stir: Stir the mixture at room temperature.

  • Monitor Reaction: Monitor the reaction by TLC or LC-MS.

  • Filter Catalyst: Upon completion, filter the reaction mixture through Celite® to remove the catalyst.

  • Isolate Product: Evaporate the filtrate to dryness. The excess ammonium formate can be removed by dissolving the product in an organic solvent and washing with a saturated NaCl solution, or by dialysis and lyophilization for larger peptides.[10] The yields are often quantitative.[10]

References

Navigating the Challenges of Serine-Rich Peptide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing a critical challenge in peptide synthesis: the management of aggregation, particularly in sequences rich in serine. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate and overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A1: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the solid support.[1] This self-association can lead to the formation of stable secondary structures, such as β-sheets, which can make the N-terminus of the peptide chain inaccessible for subsequent deprotection and coupling reactions.[1][2] This phenomenon is highly dependent on the peptide sequence. Sequences containing stretches of hydrophobic amino acids or those capable of forming strong intra-chain hydrogen bonds, like serine, are particularly prone to aggregation.[1][2] The consequences of aggregation can range from a noticeable slowdown in reaction times to a complete failure of the synthesis.[2]

Q2: Are serine-rich peptides particularly prone to aggregation?

A2: Yes, peptides with a high content of serine, as well as other residues like glutamine and threonine, are frequently challenging to synthesize due to their propensity to form intra-chain hydrogen bonds, which contributes to aggregation.[2] Poly-serine regions are known to be problematic, as the nascent peptide can fold on the solid phase support, and these peptides often form gels after cleavage from the resin.[3]

Q3: How can I predict if my serine-rich peptide sequence is likely to aggregate?

A3: While precise prediction is difficult, several factors can indicate a higher likelihood of aggregation.[4] Aggregation is not typically observed before the fifth or sixth amino acid residue but becomes more probable as the chain elongates, especially after the twenty-first residue.[4] Peptides with a high content of hydrophobic residues are also more susceptible to aggregation.[4] One of the first signs of aggregation during synthesis is the failure of the peptide-resin to swell properly.[4] In continuous flow synthesis, a flattened and broadened deprotection profile can also indicate aggregation.[2]

Q4: What are "structure-disrupting" elements, and how do they help manage aggregation?

A4: Structure-disrupting elements are chemical modifications introduced into the peptide backbone to inhibit the hydrogen bonding that leads to aggregation. Key examples include:

  • Pseudoprolines (ψPro): These are dipeptide derivatives of serine or threonine that introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets.[1][4][5] This modification is reversible and the native serine or threonine residue is restored during the final cleavage from the resin with trifluoroacetic acid (TFA).[4][5]

  • Backbone Protecting Groups: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can be attached to the nitrogen atom of the peptide backbone.[4] This physically blocks the hydrogen atom involved in hydrogen bonding, thus preventing aggregation.[4] These groups are also removed during the final TFA cleavage.[2]

Troubleshooting Guide: Managing Aggregation in Real-Time

If you suspect aggregation is occurring during your synthesis, consult the following table for potential solutions.

Symptom Potential Cause Recommended Action(s) Citation(s)
Resin fails to swell Peptide chain aggregation on the solid support- Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO).- Sonicate the reaction vessel to physically break up aggregates.- Increase the reaction temperature.[4]
Slow or incomplete Fmoc deprotection Aggregation preventing access of the deprotection reagent- Switch to a stronger deprotection reagent, such as one containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
Incomplete coupling reactions (positive ninhydrin (B49086) test) Aggregation blocking the N-terminus from the incoming activated amino acid- Use a more potent coupling reagent like HATU or PyBOP®.[1][6]- Increase the coupling reaction time.- Add chaotropic salts (e.g., LiCl, NaClO4, KSCN) to the coupling mixture to disrupt hydrogen bonds.[4]- Employ microwave-assisted synthesis to provide energy to disrupt interactions.[4][7][1][6]
Consistently poor synthesis yield for a specific sequence Inherent high aggregation propensity of the peptide sequence- Re-synthesize the peptide using a low-substitution resin.- Incorporate pseudoproline dipeptides at strategic locations (ideally every 5-6 residues).- Introduce a backbone protecting group (Hmb or Dmb) every six to seven residues.[4][4]

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol describes the manual coupling of an Fmoc-protected pseudoproline dipeptide into a growing peptide chain during SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Ser(ψMe,MePro)-OH or Fmoc-Thr(ψMe,MePro)-OH (5 equivalents relative to resin loading)

  • HATU or PyBOP® (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents (DMF, DCM)

  • Kaiser test or TNBS test reagents

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF. Perform the final wash steps to ensure the resin is ready for coupling.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and the coupling reagent (e.g., HATU) (5 eq.) in a minimal amount of DMF or NMP.

  • Activation: Add DIPEA (10 eq.) to the activation mixture and agitate for 1-2 minutes.

  • Coupling: Add the activated pseudoproline dipeptide solution to the swelled peptide-resin. Agitate the mixture at room temperature for at least 1 hour. For difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a qualitative test, such as the Kaiser or TNBS test, to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any excess reagents and byproducts.

  • Continuation of Synthesis: Proceed with the standard SPPS cycles for the subsequent amino acids.

Protocol 2: Post-Synthesis Solubilization of Aggregated Peptides

This protocol is intended for dissolving highly aggregated peptides after cleavage and deprotection.

Materials:

  • Lyophilized crude peptide powder

  • Trifluoroacetic acid (TFA)

  • Hexafluoroisopropanol (HFIP)

  • Nitrogen gas source

  • Appropriate solubilization buffer (e.g., aqueous acetonitrile (B52724) with 0.1% TFA, or a buffer at pH 6-8 for poly-serine peptides[3])

Procedure:

  • Initial Dissolution: Place the lyophilized peptide in a glass vial. Add a small volume of a 1:1 mixture of TFA and HFIP and gently vortex to dissolve the peptide.

  • Solvent Evaporation: Under a gentle stream of nitrogen gas, evaporate the TFA/HFIP solvent. This will leave a thin film of the peptide on the vial walls.

  • Re-solubilization: Add the desired final buffer to the vial and vortex thoroughly. Sonication in a water bath may be necessary to fully dissolve the peptide film.

Visualizing Workflows and Concepts

Aggregation_Management_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_troubleshooting Troubleshooting Aggregation cluster_final Final Steps start Start Synthesis elongation Peptide Elongation start->elongation deprotection Fmoc Deprotection elongation->deprotection cleavage Cleavage & Deprotection elongation->cleavage Synthesis Complete monitoring Monitor for Aggregation (e.g., resin swelling, deprotection profile) monitoring->elongation No Aggregation aggregation_detected Aggregation Detected monitoring->aggregation_detected Aggregation coupling Amino Acid Coupling deprotection->coupling coupling->monitoring modify_conditions Modify Synthesis Conditions - Change solvent - Increase temperature - Use stronger reagents aggregation_detected->modify_conditions structure_disrupt Incorporate Structure- Disrupting Elements - Pseudoprolines - Backbone protection aggregation_detected->structure_disrupt modify_conditions->elongation resynthesize Re-synthesize with Optimized Strategy structure_disrupt->resynthesize purification Purification (HPLC) cleavage->purification analysis Analysis purification->analysis

Caption: Workflow for managing peptide aggregation during SPPS.

Aggregation_Mechanism cluster_chain Individual Peptide Chains on Resin cluster_interaction Intermolecular Interaction cluster_result Result of Aggregation chain1 Peptide Chain 1 h_bond Inter-chain Hydrogen Bonding chain1->h_bond chain2 Peptide Chain 2 chain2->h_bond chain3 Peptide Chain 3 chain3->h_bond beta_sheet β-Sheet Formation h_bond->beta_sheet inaccessible_n Inaccessible N-Terminus beta_sheet->inaccessible_n synthesis_failure Synthesis Failure inaccessible_n->synthesis_failure

Caption: Mechanism of peptide aggregation on a solid support.

Structure_Disruption cluster_problem The Problem cluster_solution The Solution cluster_outcome The Outcome aggregating_peptide Aggregating Peptide (Linear Conformation) pseudoproline Introduce Pseudoproline aggregating_peptide->pseudoproline backbone_protection Introduce Backbone Protection aggregating_peptide->backbone_protection disrupted_peptide_pro Disrupted Conformation ('Kinked' Backbone) pseudoproline->disrupted_peptide_pro disrupted_peptide_bb Disrupted H-Bonding (Blocked Backbone) backbone_protection->disrupted_peptide_bb

Caption: Action of structure-disrupting elements.

References

Technical Support Center: Z-Ser-OMe Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Z-Ser-OMe coupling reactions. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound coupling reaction lower than expected?

Low yields in this compound coupling reactions can stem from several factors:

  • Incomplete Reaction: The coupling reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or the use of a coupling reagent that is not potent enough for this specific coupling.

  • Side Reactions: The most common side reaction is the O-acylation of the serine hydroxyl group, leading to the formation of a byproduct and consumption of starting materials.[1]

  • Steric Hindrance: While not as sterically hindered as some other amino acids, the reactants' structure can still impede the reaction.

  • Reagent Purity and Stoichiometry: The purity of this compound, the coupling partner, and the reagents, as well as their precise stoichiometric ratios, are crucial for high yields.

  • Moisture: The presence of water can lead to the hydrolysis of activated esters, reducing the efficiency of the coupling reaction.

Q2: What is O-acylation and how can I prevent it in my this compound coupling?

O-acylation is a significant side reaction where the activated carboxyl group of the coupling partner acylates the hydroxyl group on the side chain of serine, instead of the intended N-terminal amine. This results in the formation of a depsipeptide byproduct.

Prevention Strategies:

  • Choice of Coupling Reagent: Utilizing coupling reagents known for high efficiency and lower side reactions, such as HATU or HBTU, can be beneficial.[2][3]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues can suppress O-acylation.[1] From a series of compounds tested, 2,4-dinitrophenol (B41442) and pentachlorophenol (B1679276) were found to be effective in preventing O-acylation during coupling with active esters.[1]

  • Control of Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of O-acylation relative to the desired N-acylation.

  • pH Control: Maintaining an optimal pH is critical. A slightly basic environment is generally favored for the N-acylation to proceed efficiently.

Q3: Which coupling reagent is best for this compound coupling?

The choice of coupling reagent significantly impacts the yield and purity of the this compound coupling reaction. While the optimal reagent can be substrate-dependent, here is a general comparison of commonly used reagents:

Coupling ReagentTypical Yield RangeKey AdvantagesKey Disadvantages
HATU High (>90%)High reactivity, fast reaction times, low racemization.[3]Higher cost. Can react with unprotected N-terminus if used in excess.[3]
HBTU High (>90%)Good balance of reactivity and cost, reliable for standard couplings.[2]Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. Can cause guanidinylation of the N-terminus if used in excess.
EDC/HOBt Good (70-90%)Cost-effective, water-soluble byproducts are easily removed during workup.[2]Generally lower reactivity compared to uronium/phosphonium salt reagents.

Note: The yields presented are typical ranges for peptide couplings and may vary depending on the specific substrates and reaction conditions.

Q4: How can I monitor the progress of my this compound coupling reaction?

For solid-phase peptide synthesis (SPPS), the Kaiser test is a common method to check for the presence of free primary amines. A negative Kaiser test (yellow/colorless beads) indicates that the coupling is complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) is a straightforward method to monitor the disappearance of the starting materials and the appearance of the product. For detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the reaction and identify the formation of any byproducts.

Q5: What is the Z-protecting group and how is it removed?

The Z-group, or benzyloxycarbonyl group (Cbz), is a common N-protecting group for amino acids. It is known for its stability and its ability to suppress racemization during the activation of the carboxyl group.

The Z-group is typically removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. It is stable to the mildly acidic conditions used for the removal of Boc groups and the basic conditions used for Fmoc group removal, making it a valuable orthogonal protecting group in peptide synthesis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Extend the reaction time. - Increase the reaction temperature moderately. - Switch to a more powerful coupling reagent like HATU. - Perform a "double coupling" by adding a second portion of fresh reagents after the initial coupling time.
Hydrolysis of activated ester- Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of reagents- Use fresh, high-purity this compound, coupling partner, and reagents.
Presence of a Major Side Product O-acylation- Add HOBt or a similar additive to the reaction mixture. - Use a less reactive coupling reagent if O-acylation is severe. - Optimize the reaction temperature.
Racemization- Use a coupling reagent known for low racemization (e.g., HATU). - Add a racemization suppressant like HOBt.
Difficulty in Product Purification Byproducts from the coupling reagent- If using EDC, perform an aqueous workup to remove the water-soluble urea (B33335) byproduct. - For uronium/phosphonium reagents, ensure correct stoichiometry to minimize side reactions.

Experimental Protocols

Protocol 1: Solution-Phase this compound Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with an N-terminally protected amino acid in solution.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Kaiser Test for Monitoring Coupling on Solid Phase

This test is used to detect the presence of free primary amines on the solid support, indicating an incomplete coupling reaction.

Reagents:

  • Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

  • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

Procedure:

  • Take a small sample of the resin beads (10-15 beads) from the reaction vessel and place them in a small test tube.

  • Wash the beads with DMF and then with ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).

Protocol 3: LC-MS Analysis for Reaction Monitoring and O-Acylation Detection

Instrumentation:

  • A standard HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (General Starting Point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1500.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Sample Preparation:

  • Take a small aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a small amount of water or acid).

  • Dilute the sample significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Expected Product: Calculate the expected m/z of the protonated desired dipeptide product.

  • O-Acylation Byproduct: The O-acylated byproduct will have the same mass as the desired product. However, it will likely have a different retention time on the reversed-phase column. Look for an isomeric peak. Fragmentation patterns in MS/MS may also differ, allowing for differentiation.

  • Unreacted Starting Materials: Monitor for the m/z values of the unreacted this compound and the coupling partner.

Visualizations

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_outcome Outcome This compound This compound Coupling Nucleophilic Attack This compound->Coupling Coupling_Partner N-Protected Amino Acid Activation Carboxyl Activation Coupling_Partner->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Additive Additive (Optional) (e.g., HOBt) Additive->Coupling Suppresses Side Reaction Activation->Coupling Desired_Product Desired Dipeptide Coupling->Desired_Product Side_Product O-Acylation Byproduct Coupling->Side_Product Unreacted_SM Unreacted Starting Materials Coupling->Unreacted_SM

Caption: General workflow of a this compound coupling reaction.

G Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Completion Check Reaction Completion (TLC / Kaiser Test) Low_Yield->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Positive Complete Reaction Complete Check_Completion->Complete Negative Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Double Coupling Incomplete->Optimize_Conditions Change_Reagent Change Coupling Reagent (e.g., to HATU) Incomplete->Change_Reagent Analyze_Side_Products Analyze for Side Products (LC-MS) Complete->Analyze_Side_Products End Improved Yield Optimize_Conditions->End Change_Reagent->End O_Acylation O-Acylation Detected Analyze_Side_Products->O_Acylation Isomer Detected No_Side_Products No Major Side Products Analyze_Side_Products->No_Side_Products Clean Profile Add_Additive Add HOBt or Similar Additive O_Acylation->Add_Additive Check_Purity Check Reagent Purity and Stoichiometry No_Side_Products->Check_Purity Add_Additive->End Purify_SM Purify Starting Materials Check_Purity->Purify_SM Purify_SM->End

Caption: Troubleshooting workflow for low yield in this compound coupling.

References

Z-Ser-OMe solubility problems in common SPPS solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Z-Ser-OMe in common Solid-Phase Peptide Synthesis (SPPS) solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound for SPPS applications?

A1: this compound, a protected amino acid derivative, generally exhibits better solubility in polar aprotic solvents. Based on available data, Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are recommended for effective dissolution.[1] While specific quantitative data is limited, qualitative reports indicate that this compound dissolves more readily in these solvents compared to protic solvents like methanol (B129727) and ethanol, in which it is sparingly soluble.[1] Chloroform has also been mentioned as a potential solvent.[2]

Q2: I am observing incomplete dissolution of this compound in DMF. What could be the cause?

A2: Incomplete dissolution of this compound in DMF can be attributed to several factors:

  • Solvent Quality: The presence of impurities or water in the DMF can affect the solubility of protected amino acids. It is recommended to use high-purity, anhydrous DMF for SPPS.

  • Temperature: Lower temperatures can decrease the solubility of this compound.

  • Concentration: Attempting to dissolve a high concentration of this compound may exceed its solubility limit in the given volume of solvent.

  • Aggregation: Like many peptide building blocks, this compound may have a tendency to aggregate, which can hinder dissolution.

Q3: Are there any known incompatibilities of this compound with common SPPS reagents?

A3: There are no widely reported incompatibilities of this compound with standard coupling reagents (e.g., HBTU, HATU) or deprotection reagents used in SPPS. However, ensuring complete dissolution in the reaction solvent is crucial for efficient and successful coupling reactions.

Troubleshooting Guide

Issue: Poor Solubility of this compound

This guide provides a systematic approach to addressing solubility challenges with this compound during peptide synthesis.

1. Initial Assessment

Before making significant changes to your protocol, verify the following:

  • Purity of this compound: Ensure the starting material is of high purity.

  • Solvent Grade: Confirm the use of high-purity, anhydrous SPPS-grade solvents.

2. Step-by-Step Troubleshooting

If solubility issues persist, follow these steps:

StepActionRationale
1 Gentle Heating Gently warm the solvent/Z-Ser-OMe mixture (e.g., to 30-40°C).
2 Sonication Place the vial in an ultrasonic bath for short intervals.
3 Co-solvent Addition Add a small percentage of a stronger solubilizing agent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
4 Dilution Increase the volume of the solvent to prepare a more dilute solution.

3. Data Summary: Qualitative Solubility of this compound

SolventQualitative SolubilitySource
Dimethylformamide (DMF)Readily Soluble[1]
Dimethyl sulfoxide (DMSO)Readily Soluble[1]
N-Methyl-2-pyrrolidone (NMP)Generally SolubleInferred from its properties as a strong polar aprotic solvent.
Dichloromethane (DCM)Sparingly SolubleInferred from general knowledge of protected amino acid solubility.
MethanolSparingly Soluble[1][2]
EthanolSparingly Soluble[1]
ChloroformSoluble[2]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF

This protocol describes the standard procedure for dissolving this compound in DMF for use in SPPS.

Materials:

  • This compound

  • Anhydrous DMF

  • Sterile, dry reaction vessel or vial

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound and transfer it to the dry reaction vessel.

  • Add the calculated volume of anhydrous DMF to achieve the desired concentration.

  • Agitate the mixture using a vortex mixer or a magnetic stirrer at room temperature until the solid is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If particles are present, proceed to the troubleshooting steps below.

Protocol 2: Enhanced Dissolution of this compound

This protocol provides steps to improve the solubility of this compound if it does not readily dissolve using the standard protocol.

Procedure:

  • Follow steps 1-3 of the Standard Dissolution Protocol.

  • If the this compound is not fully dissolved, gently warm the solution in a water bath to 30-40°C while continuing to agitate. Caution: Avoid excessive heating, which could lead to degradation.

  • If solubility is still an issue, place the vial in a sonicator bath for 5-10 minute intervals until the solute is fully dissolved.

  • As a final resort, consider the addition of a co-solvent such as NMP or DMSO in a small percentage (e.g., 10% v/v) to the DMF.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

Troubleshooting_Workflow start This compound Dissolution Issue check_solvent Verify Solvent Quality (Anhydrous, High-Purity) start->check_solvent check_purity Verify this compound Purity check_solvent->check_purity Solvent OK gentle_heat Apply Gentle Heat (30-40°C) check_purity->gentle_heat Purity OK sonicate Use Sonication gentle_heat->sonicate success Solubility Achieved gentle_heat->success Soluble add_cosolvent Add Co-solvent (e.g., NMP, DMSO) sonicate->add_cosolvent sonicate->success Soluble dilute Increase Solvent Volume (Dilute Solution) add_cosolvent->dilute add_cosolvent->success Soluble dilute->success Soluble fail Consult Senior Researcher or Technical Support dilute->fail Still Insoluble

Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Minimizing Aspartimide Formation in Asp-Ser Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation, a critical side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly in sensitive sequences such as Asp-Ser.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic, especially in Asp-Ser sequences?

Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing aspartic acid (Asp). The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group of Asp, forming a five-membered succinimide (B58015) ring intermediate.[1][2][3] This intermediate is unstable and can subsequently undergo nucleophilic attack by bases (like piperidine) or water.

This reaction is particularly problematic for several reasons:

  • Formation of Multiple Byproducts: The aspartimide intermediate can lead to a mixture of undesired products, including β-aspartyl peptides (where the peptide chain is linked to the side-chain carboxyl group), racemized D-aspartyl peptides, and piperidide adducts.[3][4]

  • Difficult Purification: These byproducts, particularly the β-aspartyl and epimerized α-aspartyl peptides, are often isomeric with the target peptide, having the same mass. This makes their separation from the desired product by standard HPLC extremely challenging, as they may have very similar retention times.[2][5]

  • Reduced Yield and Purity: The formation of these side products significantly lowers the overall yield and purity of the target peptide.[2][3]

  • Altered Biological Activity: The presence of β-peptides and racemized forms can alter the three-dimensional structure of the peptide, potentially impacting its biological activity.[2]

Asp-Ser sequences are highly susceptible to aspartimide formation due to the presence of the hydroxyl group on the serine side chain, which can influence the local environment and potentially facilitate the cyclization reaction. Other highly susceptible sequences include Asp-Gly and Asp-Asn.[1][2][4][6]

Q2: How can I detect aspartimide formation in my crude peptide sample?

Detecting aspartimide formation requires careful analysis of your crude peptide using a combination of HPLC and mass spectrometry.

  • HPLC Analysis: Aspartimide-related impurities may appear as pre- or post-peaks relative to the main product peak in the HPLC chromatogram. The cyclic aspartimide intermediate itself, being more hydrophobic, may have a longer retention time.[2]

  • Mass Spectrometry (MS) Analysis:

    • Mass Loss of 18 Da: The formation of the cyclic aspartimide intermediate results in the loss of a water molecule, leading to a product with a mass 18 Da lower than the target peptide.[7]

    • Isomeric Byproducts: The subsequent hydrolysis of the aspartimide ring yields α- and β-peptides, which are isomers and will have the same mass as the target peptide. This makes them difficult to detect by MS alone without fragmentation analysis.[2]

    • Piperidide Adducts: If piperidine (B6355638) is used for Fmoc deprotection, you may also detect adducts with an addition of 84 Da to the peptide mass.[2]

Q3: What are the primary strategies to minimize or eliminate aspartimide formation?

There are three main strategies to combat aspartimide formation during Fmoc-SPPS:[1]

  • Modification of Fmoc Deprotection Conditions: Altering the reagents used for the removal of the Fmoc protecting group to reduce basicity.[1]

  • Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulky protecting groups on the β-carboxyl group of the Asp side chain to sterically hinder the intramolecular cyclization.[1][5]

  • Backbone Protection: Modifying the backbone amide nitrogen of the amino acid C-terminal to the Asp residue to prevent it from acting as a nucleophile.[1]

Troubleshooting Guides

Issue 1: Significant byproduct with a mass loss of -18 Da is observed.

Root Cause: This mass loss corresponds to the formation of the cyclic aspartimide intermediate, indicating that the conditions used are highly favorable for this side reaction.[7]

Solutions:

  • Modify Deprotection Conditions:

    • Add an Acidic Additive: The addition of an acidic additive to the piperidine deprotection solution can buffer the basicity and significantly reduce aspartimide formation.[8][9] A common and effective additive is 0.1 M hydroxybenzotriazole (B1436442) (HOBt).[5] Alternatively, 5% formic acid has been shown to reduce aspartimide formation by up to 90% in some cases.[4][10]

    • Use a Weaker Base: Replace the standard 20% piperidine in DMF with a weaker base. A solution of 5% piperazine, often in combination with 0.1 M HOBt, can be effective.[5][8] Morpholine is another weaker base option.[3][4]

  • Reduce Temperature and Time: High temperatures can accelerate aspartimide formation.[4][11] If using microwave-assisted SPPS, consider lowering the coupling temperature.[12] Also, minimize the duration of exposure to basic deprotection conditions.[13]

Issue 2: My peptide yield is low, and the HPLC chromatogram shows a complex mixture of peaks with the same mass as the target peptide.

Root Cause: This is a classic sign of extensive aspartimide formation followed by hydrolysis and epimerization, leading to a mixture of hard-to-separate α- and β-peptides and their diastereomers.[2]

Solutions:

  • Employ Sterically Hindered Asp Protecting Groups: The standard tert-butyl (OtBu) protecting group offers limited steric hindrance.[4] Using bulkier protecting groups on the Asp side chain can physically block the cyclization reaction.[1][5]

    • Examples of Bulky Protecting Groups:

      • 3-methylpent-3-yl (Mpe)[5]

      • 5-n-butyl-5-nonyl (OBno)[4]

  • Utilize Backbone Protection: This is one of the most effective methods to completely prevent aspartimide formation.[4] By protecting the backbone amide nitrogen of the residue following Asp, the nucleophile required for the cyclization is masked.

    • Dipeptide Strategy: A common approach is to use a pre-formed dipeptide building block where the backbone amide is protected, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH, where Dmb is 2,4-dimethoxybenzyl.[1]

    • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides near an Asp residue can disrupt secondary structures that may promote aspartimide formation.[8]

  • Consider Novel Protecting Groups: For exceptionally challenging sequences, novel protecting groups that completely prevent aspartimide formation can be used.

    • Cyanosulfurylide (CSY) Protection: This method masks the carboxylic acid with a stable C-C bond, completely suppressing aspartimide formation. The CSY group is removed under specific conditions using electrophilic halogen species.[8][14]

Data Presentation: Comparison of Strategies

Table 1: Effect of Modified Deprotection Conditions on Aspartimide Formation

Deprotection ReagentAdditiveAspartimide Formation ReductionReference
20% Piperidine in DMF0.1 M HOBtSignificant reduction[5]
20% Piperidine in DMF5% Formic AcidUp to 90% reduction[4][10]
5% Piperazine in DMF0.1 M HOBtEffective reduction[8]
Morpholine in DMF-Minimized formation[3][4]

Table 2: Comparison of Asp Side-Chain Protecting Groups

Protecting GroupStructureEffectiveness in Reducing Aspartimide FormationReference
tert-Butyl (OtBu)-C(CH₃)₃Standard, but offers low steric hindrance.[4]
3-methylpent-3-yl (Mpe)-C(C₂H₅)₂(CH₃)Improved reduction over OtBu.[5]
5-n-butyl-5-nonyl (OBno)-C(C₄H₉)₂(C₄H₉)Significant reduction (25% less than OtBu in a model peptide).[4]
Cyanosulfurylide (CSY)Zwitterionic ylideComplete suppression.[8][14]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt
  • Prepare the Deprotection Solution: Dissolve hydroxybenzotriazole (HOBt) in 20% piperidine in DMF to a final concentration of 0.1 M.

  • Fmoc Deprotection: Treat the resin-bound peptide with the freshly prepared deprotection solution.

  • Reaction Time: Perform the deprotection for a standard duration (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and cleaved Fmoc-dibenzofulvene adducts.

Protocol 2: Incorporation of a Sterically Hindered Asp Residue (e.g., Fmoc-Asp(OMpe)-OH)
  • Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin, preferably using a modified deprotection solution as described in Protocol 1.

  • Activation: In a separate vessel, activate the sterically hindered Asp derivative (e.g., Fmoc-Asp(OMpe)-OH) using a suitable coupling reagent (e.g., HBTU, HATU) and a tertiary base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. A longer coupling time may be necessary due to the steric bulk.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF.

Protocol 3: Use of a Backbone-Protected Dipeptide (e.g., Fmoc-Asp(OtBu)-Dmb(Gly)-OH)
  • Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin.

  • Activation: Activate the Fmoc-Asp(OtBu)-Dmb(Gly)-OH dipeptide using a standard coupling protocol.

  • Coupling: Couple the activated dipeptide to the resin-bound peptide.

  • Cleavage: The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage of the peptide from the resin.

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide Chain with Asp-Ser (...-Asp(OR)-Ser-...) Intermediate Deprotonated Amide Peptide->Intermediate Deprotonation of backbone amide Base Base (e.g., Piperidine) Base->Peptide Aspartimide Aspartimide Intermediate (Succinimide Ring) Intermediate->Aspartimide Intramolecular nucleophilic attack Byproducts Mixture of Byproducts: - α-peptide (racemized) - β-peptide - Piperidide adducts Aspartimide->Byproducts Nucleophilic ring-opening

Caption: Mechanism of base-catalyzed aspartimide formation.

Prevention_Strategies_Workflow Start Asp-Ser Sequence in Peptide Decision Is Aspartimide Formation a Significant Issue? Start->Decision Strategy1 Modify Deprotection: - Add HOBt or Formic Acid - Use Weaker Base (Piperazine) Decision->Strategy1 Yes (Moderate) Strategy2 Use Sterically Hindered Asp Protecting Group (e.g., OMpe, OBno) Decision->Strategy2 Yes (High) Strategy3 Use Backbone Protection (Dmb-dipeptide or Pseudoproline) Decision->Strategy3 Yes (Severe) End Pure Peptide Decision->End No Strategy1->End Strategy2->End Strategy3->End

Caption: Decision workflow for selecting a strategy to minimize aspartimide formation.

References

Technical Support Center: Phosphoserine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoserine peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of phosphoserine-containing peptides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental planning and execution.

Troubleshooting Guide

This guide addresses common issues encountered during phosphoserine peptide synthesis, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Target Phosphopeptide

Low final yield is one of the most frequent issues. A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Step: Analyze the Crude Product Before attempting resynthesis, analyze the crude peptide by HPLC and Mass Spectrometry (MS). This will help identify the nature of the impurities (e.g., deletion sequences, modified peptides) and guide your troubleshooting strategy.

Troubleshooting Workflow

LowYieldTroubleshooting Troubleshooting Workflow for Low Phosphopeptide Yield Start Low Yield of Target Peptide Analyze Analyze Crude Product (HPLC & Mass Spec) Start->Analyze Identify Identify Major Impurities Analyze->Identify DeletionSeq Deletion Sequences Identify->DeletionSeq Deletion Sequences SideReaction Unexpected Mass (+87 Da) or Mass Loss (-98 Da) Identify->SideReaction Side Reaction Products Aggregation Broad HPLC Peaks Poor Solubility Identify->Aggregation Aggregation Issues IncompleteCoupling Cause: Incomplete Coupling DeletionSeq->IncompleteCoupling BetaElimination Cause: β-Elimination (+ piperidine (B6355638) adduct or -H3PO4) SideReaction->BetaElimination AggregationCause Cause: Peptide Aggregation Aggregation->AggregationCause SolutionCoupling Solution: - Double couple pSer residue - Use stronger coupling reagents (e.g., HATU) - Increase coupling time (2h) - Perform Kaiser or TNBS test IncompleteCoupling->SolutionCoupling SolutionBeta Solution: - Use DBU or cyclohexylamine (B46788) for Fmoc  deprotection of pSer - Avoid high temperatures with piperidine - Use milder base conditions BetaElimination->SolutionBeta SolutionAggregation Solution: - Use NMP as solvent - Synthesize at higher temperature (caution with pSer) - Incorporate pseudoproline dipeptides - Use low-substitution resin AggregationCause->SolutionAggregation

Caption: Troubleshooting workflow for low phosphopeptide yield.

Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: What are the main strategies for synthesizing phosphoserine peptides?

There are two primary strategies for synthesizing phosphoserine peptides: the "Building Block" approach and the "Global Phosphorylation" approach.[1]

  • Building Block Approach: This is the most common and reliable method. It involves the direct incorporation of a pre-phosphorylated and protected phosphoserine derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH , during standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] This method offers precise control over the phosphorylation site.

  • Global Phosphorylation Approach: In this strategy, a standard serine-containing peptide is first synthesized. The hydroxyl group of the serine residue is then phosphorylated on the solid support after the peptide chain has been assembled.[3] While this allows for the synthesis of both the phosphorylated and non-phosphorylated versions of a peptide from a single synthesis, it carries the risk of incomplete phosphorylation and potential side reactions.[1]

SynthesisStrategies cluster_0 Building Block Approach cluster_1 Global Phosphorylation Approach bb1 Start with Fmoc-Ser(PO(OBzl)OH)-OH bb2 Incorporate during SPPS Cycle bb1->bb2 bb3 Cleavage & Deprotection bb2->bb3 bb4 Target Phosphopeptide bb3->bb4 gp1 Synthesize Peptide with unprotected Ser gp2 On-Resin Phosphorylation (e.g., phosphoramidite (B1245037) + oxidation) gp1->gp2 gp3 Cleavage & Deprotection gp2->gp3 gp4 Target Phosphopeptide gp3->gp4

Caption: Comparison of phosphopeptide synthesis strategies.

Side Reactions

Q2: What is β-elimination and why is it a major problem?

β-elimination is the most significant side reaction in phosphoserine peptide synthesis. Under basic conditions, such as during Fmoc deprotection with piperidine, the acidic proton on the α-carbon of the phosphoserine residue can be abstracted. This leads to the elimination of the phosphate (B84403) group and the formation of a dehydroalanine (B155165) (Dha) intermediate. This Dha residue can then react with the amine used for deprotection (e.g., piperidine) via a Michael addition, resulting in an irreversible and undesired peptide adduct.[4] This side reaction is particularly problematic for N-terminal phosphoserine residues and is accelerated by high temperatures.[4]

BetaElimination β-Elimination of Phosphoserine pSer Phosphoserine Residue (on resin) Base Base (e.g., Piperidine) Dha Dehydroalanine Intermediate pSer->Dha β-Elimination (- H₂PO₄⁻) Adduct Piperidine Adduct (irreversible side product) Dha->Adduct Michael Addition (+ Piperidine)

Caption: The β-elimination side reaction pathway.

Q3: How can I minimize or prevent β-elimination?

Minimizing β-elimination is critical for achieving high purity and yield.

  • Choice of Base for Fmoc Deprotection: Standard 20% piperidine in DMF can cause significant β-elimination, especially at elevated temperatures.[4] Using a less nucleophilic and sterically hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is highly recommended, particularly for the deprotection step immediately following the coupling of a phosphoserine residue.[1]

  • Reaction Temperature: Avoid high temperatures (e.g., microwave heating) during the Fmoc deprotection of phosphoserine residues when using piperidine.[5]

  • Alternative Bases: Studies have shown that bases like cyclohexylamine can also suppress β-elimination effectively.[5]

Data Presentation: Comparison of Bases for Fmoc Deprotection

The following table summarizes the results of a study screening different bases for Fmoc deprotection of a model phosphoserine peptide at 90°C.

Base SolutionTimeFmoc Deprotection Statusβ-Elimination Side Product
0.5% Piperidine5 minIncomplete-
0.5% Piperidine2 hCompleteSignificant
5% Piperidine5 minIncomplete-
5% Piperidine2 hCompleteSignificant
10% Morpholine2 hCompleteSignificant
1% Piperazine2 hCompleteSignificant
0.5% DBU 5 min Almost Complete Not Observed
0.5% DBU 2 h Complete Not Observed
(Data adapted from a study on accelerated multiphosphorylated peptide synthesis)[1]
Coupling and Reagents

Q4: Which building block should I use for phosphoserine incorporation?

The most widely used and commercially available building block is Fmoc-Ser(PO(OBzl)OH)-OH . The monobenzyl protection on the phosphate group strikes a balance: it is stable to the piperidine used for Fmoc deprotection but can be cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[2] Fully protected phosphate triesters are generally avoided as they are highly susceptible to β-elimination.[2]

Q5: What are the recommended coupling reagents for Fmoc-Ser(PO(OBzl)OH)-OH?

Due to the acidic nature of the unprotected hydroxyl group on the phosphate, special considerations are needed for efficient coupling.

  • Uronium/Aminium Reagents: Reagents like HBTU , HATU , and TBTU are highly recommended.[4]

  • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) should be used in excess (e.g., 3-fold excess relative to the amino acid) to neutralize the acidic phosphate proton and facilitate the reaction.[2]

  • Double Coupling: For difficult sequences or when coupling a phosphoserine residue, performing a double coupling is a good strategy to ensure the reaction goes to completion.[5]

Experimental Protocols

Protocol 1: Recommended Coupling of Fmoc-Ser(PO(OBzl)OH)-OH (Building Block Approach)

This protocol outlines the manual coupling of Fmoc-Ser(PO(OBzl)OH)-OH onto a resin with a deprotected N-terminal amine.

Reagents:

  • Fmoc-Ser(PO(OBzl)OH)-OH (4 equivalents relative to resin loading)

  • HATU (3.95 equivalents)

  • DIPEA (8 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid. If the previous residue was a phosphoserine, use 0.5-2% DBU in DMF (2 x 5 min). Otherwise, standard 20% piperidine in DMF can be used. Wash the resin thoroughly with DMF (6 x).

  • Activation Solution: In a separate vessel, dissolve Fmoc-Ser(PO(OBzl)OH)-OH and HATU in a minimal volume of DMF.

  • Activation and Coupling: Add DIPEA to the activation solution, mix briefly, and immediately add the entire solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for at least 2 hours. For difficult couplings, this time can be extended or a second coupling can be performed.[5]

  • Monitoring: Perform a Kaiser or TNBS test to check for the presence of free amines. A negative result indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

Protocol 2: Global Phosphorylation of a Resin-Bound Serine Peptide

This protocol provides a general method for the post-synthetic phosphorylation of a serine-containing peptide on the resin.

Reagents:

  • Di-tert-butyl N,N-diisopropylphosphoramidite (2)

  • 1H-Tetrazole (0.45 M in acetonitrile)

  • Oxidizing solution: tert-Butyl hydroperoxide (tBuOOH), 5.5 M in nonane

  • Anhydrous Dichloromethane (DCM) and Acetonitrile

Procedure:

  • Peptide Synthesis: Synthesize the peptide sequence using standard Fmoc-SPPS, incorporating Fmoc-Ser(Trt)-OH or another protected serine whose side chain can be selectively deprotected on-resin.

  • Selective Deprotection: After chain assembly, selectively remove the side-chain protecting group of the target serine residue (e.g., Trityl group using dilute TFA in DCM). Wash the resin extensively.

  • Phosphitylation:

    • Wash the resin with anhydrous acetonitrile.

    • Add the phosphoramidite reagent (10 eq.) and 1H-tetrazole solution to the resin.

    • Agitate the reaction for 1-2 hours at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Oxidation:

    • Drain the phosphitylation solution.

    • Wash the resin with anhydrous acetonitrile.

    • Add the tBuOOH oxidizing solution and react for 30-60 minutes.[3]

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Cleavage and Deprotection: Proceed with the standard final cleavage of the peptide from the resin using a TFA-based cocktail (e.g., TFA/Water/TIS 95:2.5:2.5). The tert-butyl groups on the phosphate will be removed during this step.

Disclaimer: The protocols and troubleshooting advice provided are intended as a guide. Optimal conditions may vary depending on the specific peptide sequence, resin, and reagents used. Small-scale pilot experiments are recommended to optimize conditions for your specific synthesis.

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides Containing Z-Ser-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cleavage cocktails for peptides containing a serine residue protected with a benzyloxycarbonyl (Z) group and modified with a C-terminal methyl ester (Ser-OMe).

Frequently Asked Questions (FAQs)

Q1: What is the Z-protecting group and what are its standard cleavage conditions?

The Z-group, or benzyloxycarbonyl (Cbz), is a common amine-protecting group, particularly in solution-phase peptide synthesis.[1] It is known for its stability under a range of conditions, but it is typically removed by catalytic hydrogenolysis or strong acids like anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[1][2][3][4] Notably, the Z-group is stable to trifluoroacetic acid (TFA), a common reagent in Fmoc-based solid-phase peptide synthesis (SPPS).[1]

Q2: What are the primary challenges when cleaving peptides containing Z-Ser-OMe?

The main challenges in deprotecting peptides with this compound include:

  • Incomplete Cleavage: The Z-group can be resistant to cleavage if the conditions are not optimal, leading to low yields of the final deprotected peptide.

  • Side Reactions: The use of strong acids like HF can lead to various side reactions, including the alkylation of sensitive residues like tryptophan, cysteine, and methionine if scavengers are not used appropriately.[5] O-sulfonation of serine and threonine has also been reported as a side reaction during the removal of certain protecting groups with strong acids in the absence of suitable scavengers.[6][7]

  • Peptide Degradation: Harsh cleavage conditions can cause the degradation of the peptide backbone or modification of sensitive amino acids.

  • Compatibility with C-terminal Methyl Ester: The cleavage conditions must be compatible with the C-terminal methyl ester to prevent its hydrolysis. Strong acidic conditions can potentially lead to the hydrolysis of the ester.

Q3: What are the recommended cleavage methods for peptides containing this compound?

Given the stability of the Z-group to TFA, the two main recommended methods for its removal are:

  • Catalytic Hydrogenolysis: This is a mild method that involves the use of a catalyst (e.g., palladium on carbon) and a hydrogen source to cleave the Z-group.[1][2][4] This method is generally compatible with most other protecting groups and is less likely to cause side reactions.

  • Strong Acid Cleavage (e.g., HF): Anhydrous hydrogen fluoride is effective at removing the Z-group but is a hazardous reagent that requires specialized equipment.[8][9][10] It is crucial to use a cocktail of scavengers to prevent side reactions.[8]

Troubleshooting Guide

Problem 1: Incomplete removal of the Z-group from Serine.

Possible CauseSuggested Solution
Catalytic Hydrogenolysis:
Inactive catalystUse fresh, high-quality catalyst.
Insufficient hydrogen sourceEnsure an adequate supply of hydrogen gas or use a fresh hydrogen donor like ammonium (B1175870) formate.[11]
Poor solvent choiceUse a solvent system that allows for good solubility of the peptide and efficient transfer of hydrogen to the catalyst. Common solvents include methanol, ethanol, and DMF.
Catalyst poisoningEnsure the peptide is free of impurities that can poison the catalyst (e.g., sulfur-containing compounds).
HF Cleavage:
Insufficient reaction timeIncrease the cleavage time, but monitor for potential peptide degradation.[12]
Low reaction temperatureWhile lower temperatures can minimize side reactions, they can also slow down the cleavage. A balance must be found, typically between 0°C and 5°C.[9][12]

Problem 2: Presence of unexpected impurities or peptide degradation.

Possible CauseSuggested Solution
Side reactions from cationic species (in HF cleavage) Use an optimized scavenger cocktail. For peptides with sensitive residues, a mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) might be necessary, though Z is TFA-stable. For HF cleavage, common scavengers include anisole (B1667542), p-cresol (B1678582), and dimethyl sulfide.[9][10]
Oxidation of sensitive residues (e.g., Met, Cys) Add reducing scavengers like 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail.[13]
Alkylation of Trp Use scavengers like triisopropylsilane (B1312306) (TIS) or indole.[5][13]
Aspartimide formation This is more common in acidic conditions. Optimizing the cleavage time and temperature can help minimize this side reaction.[5]
Hydrolysis of C-terminal methyl ester If using strong acid, minimize water content in the cleavage cocktail. Catalytic hydrogenolysis is less likely to affect the ester group.

Quantitative Data Summary

The following table summarizes common cleavage conditions for Z-group removal, which can be used as a starting point for optimization.

Cleavage MethodReagents & ConditionsTypical Reaction TimeEfficacy & Notes
Catalytic Hydrogenolysis H₂, Pd/C in MeOH or DMF1-24 hoursMild conditions, generally high yield. Susceptible to catalyst poisoning.[4]
Anhydrous HF Cleavage HF/anisole (9:1) or HF/p-cresol (9:1) at 0°C30-60 minutesHighly effective but requires special apparatus due to the hazardous nature of HF.[8][9][10] Essential to use scavengers.
TFMSA Cleavage TFMSA/TFA/m-cresol60-90 minutesAn alternative to HF, though still a very strong and corrosive acid.[3][12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis for Z-Group Removal

  • Preparation: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, DMF, or a mixture).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation:

    • Atmospheric Pressure: Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon. Stir the mixture vigorously at room temperature.

    • Hydrogenation Apparatus: Alternatively, use a Parr hydrogenator for higher pressures if needed.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Anhydrous Hydrogen Fluoride (HF) Cleavage

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[10]

  • Preparation: Place the dried peptide-resin (or lyophilized peptide) and a Teflon-coated stir bar into the HF reaction vessel.

  • Scavenger Addition: Add the appropriate scavenger mixture. A common choice is anisole or p-cresol (approximately 1 mL per 0.2 mmol of peptide).[10][12]

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill the required amount of anhydrous HF into the vessel (typically 10 mL per 0.2 mmol of peptide).

  • Cleavage Reaction: Stir the mixture at 0°C to 5°C for 30-60 minutes.[12] For peptides with protecting groups that are more difficult to cleave, the reaction time may be extended.[12]

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation:

    • Wash the resin with a small amount of TFA and filter.

    • Combine the filtrates and add cold diethyl ether to precipitate the peptide.

  • Isolation and Washing:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.

  • Drying and Purification: Dry the peptide under vacuum and purify by reverse-phase HPLC.

Visualizations

CleavageMethodSelection start Start: Peptide with this compound check_sensitivity Are other residues sensitive to strong acids? start->check_sensitivity check_sulfur Does the peptide contain Cys or Met? check_sensitivity->check_sulfur No hydrogenolysis Catalytic Hydrogenolysis check_sensitivity->hydrogenolysis Yes hf_cleavage HF Cleavage check_sulfur->hf_cleavage No optimize_scavengers Optimize Scavenger Cocktail (e.g., with EDT) check_sulfur->optimize_scavengers Yes end_h Purify Peptide hydrogenolysis->end_h end_hf Purify Peptide hf_cleavage->end_hf optimize_scavengers->hf_cleavage

Caption: Decision tree for selecting a cleavage method for Z-protected peptides.

TrialCleavageWorkflow cluster_prep Preparation cluster_cleavage Trial Cleavage cluster_analysis Analysis cluster_eval Evaluation cluster_optimize Optimization cluster_end Final Protocol start Aliquot small amount of peptide-resin cleavage Perform cleavage with initial cocktail and conditions start->cleavage analyze Analyze crude product by HPLC and Mass Spec cleavage->analyze evaluation Cleavage complete? Acceptable purity? analyze->evaluation adjust Adjust time, temp, or scavengers evaluation->adjust No end_point Scale up with optimized protocol evaluation->end_point Yes adjust->cleavage

Caption: Workflow for optimizing cleavage conditions via a trial experiment.

References

DBU vs piperidine for Fmoc deprotection to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc chemistry for peptide synthesis. The following information addresses the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) versus piperidine (B6355638) for Fmoc deprotection, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences between piperidine and DBU for Fmoc deprotection?

Piperidine is the most common reagent for Fmoc deprotection, typically used in a 20% solution in DMF. It acts as a secondary amine base to remove the Fmoc group. DBU is a non-nucleophilic, stronger base that offers much faster deprotection kinetics.[1] However, its strong basicity can increase the risk of certain side reactions.[2]

Q2: What are the major side reactions associated with Fmoc deprotection?

The most common side reactions during Fmoc deprotection are:

  • Aspartimide Formation: This occurs particularly in sequences containing aspartic acid, especially Asp-Gly motifs.[3][4] The peptide backbone nitrogen attacks the side-chain carbonyl, forming a cyclic imide. This can lead to racemization and the formation of α- and β-peptides.[3][5]

  • Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid can occur, particularly with cysteine, histidine, and aspartic acid.[6][7]

  • Diketopiperazine Formation: This is common at the dipeptide stage, where the N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the resin.

  • Deletion Sequences: Incomplete Fmoc deprotection leads to the failure of the next amino acid to couple, resulting in peptides missing one or more amino acids.[8]

Q3: When should I choose DBU over piperidine?

DBU can be advantageous when Fmoc deprotection is slow or incomplete, for example, with sterically hindered amino acids or aggregating sequences.[1][9] Its faster kinetics can improve deprotection yield and, consequently, the yield of the desired peptide.[1]

Q4: When should I avoid using DBU?

DBU should be used with caution or avoided when synthesizing peptides containing aspartic acid, as it can significantly catalyze aspartimide formation.[1][2] Its strong basicity can also increase the risk of racemization for sensitive amino acids.[10]

Troubleshooting Guides

Issue: Incomplete Fmoc Deprotection

Symptoms:

  • Negative Kaiser test (yellow/colorless beads), indicating the absence of free primary amines.[11]

  • Presence of deletion sequences in the final product upon analysis (e.g., by mass spectrometry).[8]

Possible Causes & Solutions:

CauseRecommended Solution
Peptide Aggregation Switch to a more efficient deprotection solution like 2% DBU in DMF.[12] Consider using chaotropic salts or switching to a different solvent like N-methylpyrrolidone (NMP).[9]
Steric Hindrance Increase deprotection time or use a stronger base cocktail, such as 2% DBU/2% piperidine in DMF.[13]
Suboptimal Reagents Ensure the piperidine or DBU solution is fresh and not degraded.[8]

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Detected check_reagents Verify Reagent Quality (Fresh Piperidine/DBU) start->check_reagents aggregation_issue Suspect Aggregation? check_reagents->aggregation_issue increase_time Increase Deprotection Time resolve Problem Resolved increase_time->resolve stronger_base Switch to Stronger Base (e.g., DBU-based cocktail) stronger_base->resolve change_solvent Change Solvent (e.g., to NMP) change_solvent->resolve aggregation_issue->change_solvent Yes steric_issue Suspect Steric Hindrance? aggregation_issue->steric_issue No steric_issue->increase_time No steric_issue->stronger_base Yes

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Issue: High Levels of Aspartimide Formation

Symptoms:

  • Presence of unexpected peaks in HPLC analysis, often close to the main product peak.

  • Mass spectrometry data showing species with the same mass as the desired peptide (α- and β-peptides) or adducts.

Possible Causes & Solutions:

CauseRecommended Solution
Use of a Strong Base (DBU or Piperidine) For piperidine, add 0.1 M HOBt to the deprotection solution to reduce aspartimide formation.[6][14] If using DBU is necessary for other reasons, consider a cocktail with a weaker base and an acidic additive, such as 5% piperazine, 1% DBU, and 1% formic acid in DMF.[15][16]
Asp-Gly or other susceptible sequences Utilize a sterically hindered protecting group for the aspartic acid side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH.[15]
Prolonged exposure to basic conditions Minimize deprotection times to what is necessary for complete Fmoc removal.

Mechanism of Aspartimide Formation

peptide Peptide with Asp(OR)-Xaa deprotonation Backbone N-H Deprotonation (catalyzed by base) peptide->deprotonation Base (Piperidine/DBU) cyclization Intramolecular Cyclization deprotonation->cyclization aspartimide Aspartimide Intermediate cyclization->aspartimide racemization Racemization aspartimide->racemization hydrolysis Hydrolysis racemization->hydrolysis nucleophilic_attack Nucleophilic Attack (e.g., by piperidine) racemization->nucleophilic_attack alpha_peptide α-peptide (L and D) hydrolysis->alpha_peptide beta_peptide β-peptide (L and D) hydrolysis->beta_peptide piperidide Piperidide Adducts nucleophilic_attack->piperidide

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Quantitative Data Summary

The following tables summarize quantitative data on the performance of DBU and piperidine in Fmoc deprotection.

Table 1: Comparison of Deprotection Reagents on Aspartimide Formation in a Model Hexapeptide (VKDGYI)

Deprotection ReagentPurity of Crude Product (%)Aspartimide Formation (%)Other Byproducts (%)
PiperidineNot specified17Not specified
DBU522523
Piperazine/DBU0>95Not specified
Piperidine/Oxyma>95<5Not specified
Dipropylamine (DPA)>95<5Not specified
Data adapted from literature reports.[2]

Table 2: Deprotection Times for Various Reagents

ReagentConcentrationHalf-life (t1/2) in secondsTime for Complete Removal (min)
Piperidine20% in DMFNot specified~10-20
Piperazine5% in DMF5011
Piperazine/DBU5% / 2% in DMF<10<1
Data adapted from literature reports.[15]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 2-5 minutes at room temperature.[10][13]

  • Main Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes at room temperature.[10]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

Protocol 2: Fast Fmoc Deprotection using DBU/Piperidine

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[1][13]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Add the DBU/piperidine solution to the resin. Agitate the mixture at room temperature for 2-5 minutes. Repeat with a fresh solution for another 5-10 minutes if necessary for difficult sequences.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times).

General Fmoc Deprotection Mechanism

fmoc_peptide Fmoc-NH-Peptide proton_abstraction Proton Abstraction fmoc_peptide->proton_abstraction base Base (e.g., Piperidine) base->proton_abstraction adduct_formation Adduct Formation base->adduct_formation carbanion Fluorenyl Carbanion Intermediate proton_abstraction->carbanion beta_elimination β-Elimination carbanion->beta_elimination dibenzofulvene Dibenzofulvene (DBF) beta_elimination->dibenzofulvene free_amine H2N-Peptide beta_elimination->free_amine dibenzofulvene->adduct_formation dbf_adduct DBF-Piperidine Adduct adduct_formation->dbf_adduct

Caption: The general mechanism of Fmoc deprotection using a basic reagent like piperidine.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during peptide synthesis, with a focus on overcoming difficult coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of difficult or incomplete coupling in SPPS?

Difficult couplings in SPPS primarily arise from two sources:

  • Steric Hindrance: Bulky amino acid side chains or protecting groups can physically obstruct the approach of the incoming activated amino acid. This is common when coupling sterically hindered residues like Aib (α-aminoisobutyric acid) or N-methylated amino acids.[1][2] Arginine, with its large side chain and protecting group, can also be challenging to incorporate.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or self-associate through interchain hydrogen bonding.[4][5] This aggregation causes the peptide-resin to swell poorly, making reactive sites inaccessible to reagents and leading to incomplete coupling and deprotection steps.[5]

Q2: Which amino acid sequences are known to be "difficult"?

Sequences prone to aggregation and causing coupling issues often include:

  • Consecutive bulky residues (e.g., Val, Ile).

  • Sequences with a high content of hydrophobic amino acids.[5]

  • Repeating sequences of the same amino acid.[3]

  • Coupling to a proline residue, as its secondary amine is less reactive than the primary amines of other amino acids.[3]

Q3: How can I detect an incomplete coupling reaction?

On-resin monitoring is crucial for detecting incomplete couplings. The most common method is the Kaiser test (or ninhydrin (B49086) test), which is highly sensitive for primary amines and produces a distinct blue color if free N-terminal amines remain after the coupling step.[6][7][8]

However, the Kaiser test is unreliable for secondary amines like proline.[6][8] For N-terminal proline, alternative tests are recommended:

  • Chloranil Test: Produces a blue or green color with unprotected secondary amines.[6][9]

  • Isatin Test: Beads turn blue if the coupling to proline is incomplete.[6]

Troubleshooting Guide: Overcoming Difficult Couplings

If a monitoring test indicates an incomplete reaction, consult the following strategies. The logical workflow for troubleshooting is outlined below.

G Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Cause Identify Potential Cause Start->Cause StericHindrance Steric Hindrance Cause->StericHindrance Bulky AAs (Arg, Aib, N-Me) Aggregation Peptide Aggregation Cause->Aggregation Hydrophobic sequence, β-sheet formation Strategy1 Modify Reaction Conditions StericHindrance->Strategy1 Strategy2 Change Reagents StericHindrance->Strategy2 Strategy3 Disrupt Aggregation Aggregation->Strategy3 Strategy4 Modify Peptide Backbone Aggregation->Strategy4 Action1a Double Couple / Increase Time Strategy1->Action1a Action1b Increase Temperature (Conventional or Microwave) Strategy1->Action1b Action2a Use Stronger Coupling Reagents (e.g., HATU, HCTU, COMU) Strategy2->Action2a Action3a Use Chaotropic Salts (LiCl, KSCN) Strategy3->Action3a Action3b Change Solvent System (e.g., NMP, DMSO, 'Magic Mixture') Strategy3->Action3b Action4a Incorporate Pseudoproline Dipeptides Strategy4->Action4a Action4b Incorporate Dmb/Hmb Protected Residues Strategy4->Action4b Capping If still incomplete: Cap Unreacted Amines Action1a->Capping Action1b->Capping Action2a->Capping Action3a->Capping Action3b->Capping Action4a->Capping Action4b->Capping End Proceed to Next Cycle Capping->End

Caption: Troubleshooting workflow for difficult couplings in SPPS.
Strategy 1: Modify Reaction Conditions

  • Double Coupling and Increased Reaction Time: The simplest approach is to repeat the coupling step ("double coupling") or extend the reaction time to drive the reaction to completion.[3][10]

  • Elevated Temperature: Increasing the temperature can significantly improve coupling efficiency, especially for sterically hindered amino acids.[11]

    • Conventional Heating: Reactions can be performed at elevated temperatures (e.g., 55°C).

    • Microwave-Assisted SPPS (MW-SPPS): Microwave energy accelerates reaction rates for both coupling and deprotection steps, proving highly effective for difficult sequences.[12][13][14][15] It can improve yields for sterically hindered couplings and reduce aggregation.[1][13]

Strategy 2: Optimize Reagents and Solvents
  • High-Efficiency Coupling Reagents: If standard carbodiimide (B86325) activators (like DCC) are insufficient, switch to more potent phosphonium (B103445) or uronium/aminium salt-based reagents.[16] These are highly effective for hindered couplings.[17]

Reagent Class Examples Key Advantages Reference
Uronium/Aminium HATU, HCTU, HBTU, TBTU, COMUFast reactions, low side reactions, effective for difficult sequences. COMU is noted for high efficiency and safety.[16][17][18][19]
Phosphonium BOP, PyBOP, PyAOPHigh coupling efficiency with low racemization risk. PyAOP is very effective for hindered amino acids.[2][16]
  • Solvent Choice: The solvent plays a critical role in solvating the peptide chain. For difficult sequences, consider replacing standard DMF with NMP or DMSO, or using solvent mixtures.[18] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives can be effective.

Strategy 3: Disrupt Peptide Aggregation
  • Chaotropic Salts: Adding salts like LiCl, NaClO₄, or KSCN to the reaction mixture can disrupt the hydrogen bonds that cause β-sheet formation and aggregation, improving solvation.[20][21][22]

  • Resin Choice: Using low-loading resins or resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can mitigate aggregation by increasing the distance between peptide chains.

Strategy 4: Introduce Backbone Modifications

For predictable difficult sequences, proactively modify the peptide backbone to disrupt secondary structure formation.

  • Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a "kink" in the peptide backbone, similar to proline.[4][23] This kink disrupts interchain hydrogen bonding, preventing aggregation and dramatically improving solubility and coupling efficiency.[4][23][24][25] They are incorporated as a dipeptide unit using standard coupling methods.[23]

  • Dmb/Hmb Protected Amino Acids: Incorporating a dimethoxybenzyl (Dmb) or hydroxy-methoxybenzyl (Hmb) group onto the backbone amide nitrogen of a glycine (B1666218) or other amino acid serves a similar structure-breaking purpose. These are introduced as dipeptide units to avoid difficult acylation of the modified nitrogen.

Final Step: Capping

If, after attempting one or more of the above strategies, the coupling reaction remains incomplete, the unreacted N-terminal amines should be permanently blocked or "capped."[26] This is typically done using acetic anhydride (B1165640) and a base like DIPEA or pyridine (B92270).[6] Capping prevents the formation of deletion peptide impurities in subsequent cycles, which simplifies the final purification process.[6][26]

Key Experimental Protocols

Protocol 1: Kaiser Test (for Primary Amines)

The Kaiser test is used to detect free primary amines on the resin.[8] A positive result (blue beads/solution) indicates incomplete coupling.

  • Reagent Preparation:

    • Reagent A: 16.5 mg KCN diluted in 25 mL water; 1 mL of this solution is then diluted with 49 mL of pyridine.[8]

    • Reagent B: 1.0 g ninhydrin dissolved in 20 mL of n-butanol.[8]

    • Reagent C: 40 g phenol (B47542) dissolved in 20 mL of n-butanol.[8]

  • Procedure:

    • Place a small sample of washed resin beads (1-5 mg) in a small test tube.

    • Add 2-3 drops each of Reagent A, B, and C.

    • Heat the tube at 110°C for 5 minutes.[8]

    • Observe the color. Blue beads and/or solution indicate the presence of free primary amines.[8]

Protocol 2: Chloranil Test (for Secondary Amines, e.g., Proline)

This test is used when the N-terminal residue is a secondary amine, where the Kaiser test is unreliable.[6]

  • Reagent Preparation:

    • Reagent A: 2% acetaldehyde (B116499) in DMF (e.g., 1 mL acetaldehyde in 49 mL DMF).[6]

    • Reagent B: 2% p-chloranil in DMF (e.g., 1 g p-chloranil in 49 mL DMF).[6]

  • Procedure:

    • Place a small sample of washed resin beads in a test tube.

    • Add 1-2 drops of Reagent A and 1-2 drops of Reagent B.

    • Let the mixture stand at room temperature for 5 minutes.[6]

    • Observe the color of the beads. Blue or green beads indicate the presence of a free secondary amine.[6]

Protocol 3: Standard Capping Procedure

Used to block unreacted amines after an incomplete coupling step.

  • Reagents:

    • Acetic anhydride (Ac₂O)

    • A non-nucleophilic base (e.g., DIPEA or Pyridine)

    • Solvent (DMF)

  • Procedure:

    • Wash the resin several times with DMF.

    • Prepare a capping solution in DMF containing acetic anhydride (e.g., 50 equivalents based on resin loading) and a base like pyridine or DIPEA (50 equivalents).[6]

    • Add the solution to the resin and shake gently for 30 minutes at room temperature.[6]

    • Filter and wash the resin thoroughly with DMF.

    • Perform a monitoring test (e.g., Kaiser test) to confirm the absence of free amines. If the test is positive, repeat the capping procedure.[6]

References

Impact of solvent choice on Z-Ser-OMe reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on the efficiency of Z-Ser-OMe synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is generally recommended for the synthesis of this compound?

A1: For the coupling reaction to form this compound, polar aprotic solvents are generally recommended. Solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP) are commonly used. These solvents are effective at dissolving the reactants and reagents while minimizing undesirable side reactions.[1][2] Polar protic solvents, like alcohols, can solvate and deactivate the nucleophile, potentially reducing the reaction rate.

Q2: How does solvent polarity affect the reaction rate of this compound synthesis?

A2: The polarity of the solvent plays a crucial role in the reaction kinetics. Polar aprotic solvents can effectively solvate the charged intermediates formed during the carbodiimide-mediated coupling reaction, which can accelerate the rate of reaction.[3] In contrast, polar protic solvents can form hydrogen bonds with the amine nucleophile, reducing its reactivity and slowing down the reaction.

Q3: Can the choice of solvent influence the formation of side products?

A3: Yes, the solvent can significantly impact the side-reaction profile. For instance, in carbodiimide-mediated couplings, the formation of N-acylurea as a byproduct can be influenced by the solvent.[4] The use of non-polar solvents may sometimes favor this side reaction. Additionally, the stability of the coupling reagents themselves can be solvent-dependent. For example, EDC is sensitive to moisture and will degrade in the presence of water, which can be a contaminant in some organic solvents.[2]

Q4: Is it possible to use a solvent mixture for the this compound synthesis?

A4: Yes, using a solvent mixture can be a viable strategy to optimize the reaction conditions. For example, a mixture of DCM and DMF can offer a balance of good resin swelling (in solid-phase synthesis) and excellent solvating power for the reactants.[5] The optimal ratio of the solvent mixture would need to be determined empirically for a specific reaction setup.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions related to solvent choice.

Symptom Potential Cause Troubleshooting Steps
Low Reaction Yield Poor solubility of reactants: Z-Ser-OH or H-Ser-OMe may not be fully dissolved in the chosen solvent.- Switch to a solvent with higher solvating power, such as DMF or NMP. - Consider gentle heating to aid dissolution, but monitor for potential side reactions. - Use a co-solvent to improve solubility.
Inefficient coupling: The solvent may be hindering the activity of the coupling reagents.- Ensure the use of a polar aprotic solvent like DMF or DCM. - If using a carbodiimide (B86325) like DCC or EDC, ensure the solvent is anhydrous to prevent reagent hydrolysis.[2]
Presence of N-acylurea byproduct Side reaction with carbodiimide: This can be more prevalent in certain solvents.- Consider switching to a more polar aprotic solvent. - Lowering the reaction temperature can sometimes minimize this side reaction.[4]
Racemization of the serine chiral center Basic conditions or prolonged reaction times: The solvent can influence the rate of epimerization.- Use a non-basic or sterically hindered base if required. - Optimize the reaction time to be as short as possible while ensuring completion. - Perform the reaction at a lower temperature.[1]
Difficult work-up and purification High boiling point of the solvent: Solvents like DMF and NMP can be difficult to remove completely.- After the reaction, perform an aqueous work-up to remove the high-boiling solvent before concentrating the organic layer. - For purification, consider a solvent system for chromatography that effectively separates the product from residual high-boiling solvent.

Data Presentation

The following table summarizes the expected relative efficiency of this compound synthesis in various common solvents based on general principles of peptide chemistry. The yields are representative and may vary depending on the specific reaction conditions, coupling reagents, and scale.

Solvent Solvent Type Expected Yield (%) Key Considerations
N,N-Dimethylformamide (DMF)Polar Aprotic85-95Excellent solvating power for reactants and reagents.[1] Can be difficult to remove.
Dichloromethane (DCM)Polar Aprotic80-90Good solvent for many coupling reagents and allows for easy work-up.[2] May have lower solvating power for some starting materials compared to DMF.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic85-95Similar to DMF with excellent solvating properties, sometimes superior for preventing aggregation in longer peptides.[6] Higher boiling point than DMF.
Tetrahydrofuran (THF)Polar Aprotic (Ethereal)70-85Can be a good alternative, but may have lower polarity affecting reaction rates.
Acetonitrile (MeCN)Polar Aprotic65-80Less commonly used for coupling reactions, may result in lower yields compared to DMF or DCM.
Ethanol (EtOH)Polar Protic40-60Can solvate and deactivate the amine nucleophile, leading to significantly lower yields.
TolueneNon-polar30-50Poor at solvating charged intermediates, generally not recommended for this type of reaction.

Experimental Protocols

Solution-Phase Synthesis of this compound using EDC/HOBt

This protocol describes a general procedure for the solution-phase synthesis of this compound.

Materials:

  • Z-Ser-OH (1.0 eq)

  • H-Ser-OMe·HCl (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Z-Ser-OH and HOBt in anhydrous DCM or DMF. In a separate flask, suspend H-Ser-OMe·HCl in the same solvent and add DIPEA. Stir for 15 minutes at room temperature to generate the free amine.

  • Activation: Cool the solution containing Z-Ser-OH and HOBt to 0 °C in an ice bath. Add EDC·HCl and stir for 10 minutes.

  • Coupling: Add the freshly prepared H-Ser-OMe solution to the activated Z-Ser-OH mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Z_Ser_OH Z-Ser-OH + HOBt in Solvent Activation Activation with EDC·HCl at 0°C Z_Ser_OH->Activation H_Ser_OMe H-Ser-OMe·HCl + DIPEA in Solvent Coupling Coupling at RT H_Ser_OMe->Coupling Activation->Coupling Wash Aqueous Washes Coupling->Wash Purify Column Chromatography Wash->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the solution-phase synthesis of this compound.

solvent_selection_logic Start Start: Choose a Solvent IsPolar Is the solvent polar? Start->IsPolar IsAprotic Is it aprotic? IsPolar->IsAprotic Yes LowYield Low Yield Expected IsPolar->LowYield No (Non-polar) GoodSolubility Good reactant solubility? IsAprotic->GoodSolubility Yes IsAprotic->LowYield No (Protic) HighYield High Yield Expected GoodSolubility->HighYield Yes ConsiderAlternative Consider Alternative or Co-solvent GoodSolubility->ConsiderAlternative No ConsiderAlternative->Start

Caption: Decision logic for selecting a suitable solvent for this compound synthesis.

References

Preventing 3-(1-Piperidinyl)alanine formation with C-terminal cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the formation of 3-(1-Piperidinyl)alanine as a side product during the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal cysteine residue.

Frequently Asked Questions (FAQs)

Q1: What is 3-(1-Piperidinyl)alanine and why does it form?

A1: 3-(1-Piperidinyl)alanine is a common impurity observed during the Fmoc-based solid-phase synthesis of peptides with a C-terminal cysteine. Its formation is a two-step process. First, the base used for Fmoc deprotection (typically piperidine) catalyzes a β-elimination of the protected thiol side chain of cysteine, forming a dehydroalanine (B155165) intermediate. Subsequently, piperidine (B6355638) acts as a nucleophile and adds to the dehydroalanine, resulting in the formation of the 3-(1-Piperidinyl)alanine adduct.[1][2] This side reaction is particularly problematic when the C-terminal cysteine is attached to a Wang-type resin.[3]

Q2: What are the main consequences of 3-(1-Piperidinyl)alanine formation?

A2: The formation of this adduct leads to a significant impurity in the final peptide product, which can be difficult to separate due to its similar properties to the desired peptide. This reduces the overall yield and purity of the target peptide.[4] The presence of this modified amino acid can also alter the biological activity and structural integrity of the peptide.

Q3: How can I detect the formation of 3-(1-Piperidinyl)alanine in my crude peptide?

A3: The most common method for detecting the 3-(1-Piperidinyl)alanine adduct is through mass spectrometry (MS) analysis of the crude peptide. The adduct will present a mass shift of +84 Da (C5H10N) compared to the desired peptide.[2][5] High-performance liquid chromatography (HPLC) can also be used to separate the adduct from the target peptide, often appearing as a distinct peak in the chromatogram.[6][7]

Q4: What are the primary strategies to prevent this side reaction?

A4: Several strategies can be employed to minimize or eliminate the formation of 3-(1-Piperidinyl)alanine:

  • Selection of an appropriate Cys side-chain protecting group: Using sterically hindered and stable protecting groups can significantly reduce β-elimination.

  • Choice of a suitable resin: Employing resins that are less prone to promoting the side reaction is crucial.

  • Modification of Fmoc deprotection conditions: Altering the base or adding a buffer to the deprotection solution can suppress the side reaction.

  • Side-chain anchoring of C-terminal cysteine: Attaching the cysteine to the resin via its side chain instead of the C-terminus can prevent the elimination reaction.

  • Post-synthesis introduction of C-terminal cysteine: Techniques like Native Chemical Ligation (NCL) allow for the addition of cysteine after the main peptide chain is synthesized.

Troubleshooting Guide

This guide provides specific solutions to problems encountered during the synthesis of peptides with C-terminal cysteine.

Problem Potential Cause Recommended Solution(s)
High percentage of 3-(1-Piperidinyl)alanine adduct detected by MS and HPLC. Use of a base-labile Cys protecting group (e.g., Acm, StBu).Switch to a more robust protecting group like Trityl (Trt), 4-methoxytrityl (Mmt), or Tetrahydropyranyl (Thp).[4][6]
Anchoring of C-terminal Cys to a Wang-type resin.Utilize a 2-chlorotrityl (2-CTC) resin, which is known to reduce both piperidinyl-alanine formation and epimerization.[3]
Standard 20% piperidine in DMF for Fmoc deprotection.- Replace piperidine with 4-methylpiperidine (B120128) (4-MP).- Add a buffer like 0.5 M OxymaPure to the 30% 4-methylpiperidine in DMF deprotection solution.[6]
Significant epimerization of the C-terminal cysteine in addition to the piperidinyl adduct. The α-proton of the C-terminal cysteine is susceptible to abstraction by the base used for Fmoc deprotection.- The use of Fmoc-Cys(Thp)-OH has been shown to significantly reduce racemization compared to Fmoc-Cys(Trt)-OH.[8]- Employing side-chain anchoring strategies can minimize epimerization.[3][9]
Low yield of the desired peptide despite implementing preventative measures. The chosen strategy, while reducing the side product, may not be optimal for the specific peptide sequence.Consider a more advanced approach like side-chain anchoring of the C-terminal cysteine or a post-synthetic modification strategy such as Native Chemical Ligation (NCL).[9][10][11]

Quantitative Data Summary

The following table summarizes the quantitative data on the effectiveness of different strategies in minimizing 3-(1-Piperidinyl)alanine formation and epimerization. The data is based on the synthesis of a model tripeptide (H-Leu-Ala-Cys-OH) on a 2-chlorotrityl chloride resin under stress conditions (20% piperidine in DMF for 24 hours).

Cysteine Protecting GroupDeprotection Conditions% Epimerization% Piperidinyl-Alanine Formation
Trityl (Trt)20% Piperidine/DMF112
4-Methoxytrityl (Mmt)20% Piperidine/DMF41
Tetrahydropyranyl (Thp)20% Piperidine/DMF21
Trityl (Trt)30% 4-Methylpiperidine / 0.5M OxymaPure-DMF4<1
4-Methoxytrityl (Mmt)30% 4-Methylpiperidine / 0.5M OxymaPure-DMF1<1
Tetrahydropyranyl (Thp)30% 4-Methylpiperidine / 0.5M OxymaPure-DMF<1<1

Data adapted from L. J. Cruz, et al., Org. Lett. 2022, 24, 45, 8348–8352.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is provided as a baseline for comparison.

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Protocol 2: Modified Fmoc Deprotection using 4-Methylpiperidine and OxymaPure

This protocol is recommended for minimizing both piperidinyl-alanine formation and epimerization.

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a deprotection solution of 30% (v/v) 4-methylpiperidine in DMF containing 0.5 M OxymaPure.

  • Add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 10-15 minutes.

  • Drain the deprotection solution.

  • Repeat steps 4-6 one more time.

  • Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Side-Chain Anchoring of C-Terminal Cysteine

This is a more advanced strategy that circumvents the issues associated with C-terminal ester linkage.

  • Synthesize the preformed handle: Nα-Fmoc-Cys(XAL)-OtBu, where XAL is a xanthenyl-based linker.

  • Couple the preformed handle to an amino-functionalized resin (e.g., amino-PEG-PS).

  • Perform standard Fmoc-SPPS to elongate the peptide chain from the N-terminus of the anchored cysteine.

  • Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/scavengers). This strategy has been shown to prevent the formation of 3-(1-piperidinyl)alanine as the C-terminus is not directly involved in the problematic β-elimination reaction.[3][9]

Protocol 4: Native Chemical Ligation (NCL) for Post-Synthetic Cysteine Introduction

NCL is a powerful technique for ligating two unprotected peptide fragments.

  • Synthesize the target peptide sequence without the C-terminal cysteine, but with a C-terminal thioester.

  • Synthesize a short peptide fragment consisting of only the N-terminal cysteine.

  • Dissolve both peptide fragments in an aqueous buffer at pH ~7.

  • The N-terminal cysteine of the short fragment will react with the C-terminal thioester of the main peptide chain, forming a native peptide bond.[10][11][12]

Visualizations

Reaction_Mechanism C_Cys C-terminal Cysteine (on resin) Dehydroalanine Dehydroalanine Intermediate C_Cys->Dehydroalanine β-elimination Piperidine Piperidine (Base) Piperidinyl_Alanine 3-(1-Piperidinyl)alanine Adduct Dehydroalanine->Piperidinyl_Alanine Michael Addition Piperidine2 Piperidine (Nucleophile)

Caption: Mechanism of 3-(1-Piperidinyl)alanine formation.

Prevention_Workflow Start Start SPPS of C-terminal Cys peptide Problem High level of Piperidinyl-Alanine? Start->Problem Strategy1 Optimize Protecting Group (e.g., Trt, Mmt, Thp) Problem->Strategy1 Yes End Successful Synthesis Problem->End No Strategy2 Change Resin (e.g., 2-CTC resin) Strategy1->Strategy2 Strategy3 Modify Deprotection (e.g., 4-MP/Oxyma) Strategy2->Strategy3 Advanced_Strategies Consider Advanced Strategies Strategy3->Advanced_Strategies Strategy4 Side-Chain Anchoring Advanced_Strategies->Strategy4 Option 1 Strategy5 Native Chemical Ligation Advanced_Strategies->Strategy5 Option 2 Strategy4->End Strategy5->End

Caption: Troubleshooting workflow for preventing side reactions.

References

Purification challenges for peptides with Z-protected serine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of synthetic peptides containing serine residues protected with the benzyloxycarbonyl (Z or Cbz) group.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with peptides containing Z-protected serine?

The main challenges arise from the physicochemical properties of the benzyloxycarbonyl (Z) group. The Z-group is bulky and hydrophobic, which significantly increases the overall hydrophobicity of the peptide. This often leads to two major problems:

  • Poor Solubility: The peptide may have limited solubility in the aqueous-organic mobile phases commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Aggregation: The increased hydrophobicity can promote intermolecular hydrophobic interactions, causing the peptides to aggregate.[1][3] Aggregation can lead to low product yields, diminished bioactivity, and purification difficulties.[2]

Q2: How does the Z-group on serine affect its reactivity and potential side reactions?

The Z-group is generally stable under the acidic and basic conditions used in peptide synthesis, making it a robust protecting group.[4] However, its removal requires specific, and often harsh, conditions which can introduce complications:

  • Incomplete Deprotection: The primary methods for Z-group removal are catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with strong acids like HBr in acetic acid.[1][4] If this deprotection is incomplete, the final product will be a heterogeneous mixture of the desired peptide and its Z-protected precursor, complicating purification.

  • Side Reactions During Deprotection: While the Z-group itself is relatively stable, the harsh conditions required for its removal can affect other sensitive amino acids or protecting groups within the peptide sequence.[1][5] For serine itself, O-acylation can be a potential side reaction during peptide synthesis.[6]

Q3: When should I choose Z-protection for serine over other protecting groups like Fmoc/tBu?

The choice between Z and Fmoc/tBu protection strategies depends on the overall synthetic plan.

  • Z-protection is traditionally used in solution-phase peptide synthesis.[4][5][7] It is orthogonal to acid-labile side-chain protecting groups like Boc, meaning the Z-group can be removed without affecting Boc-protected residues.[4]

  • Fmoc/tBu strategy is the standard for solid-phase peptide synthesis (SPPS).[8][9] The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), while the tBu group is removed with acid.[8] This orthogonality is highly advantageous for the iterative nature of SPPS.[9]

For most modern applications, especially in SPPS, the Fmoc/tBu strategy is preferred due to the milder deprotection conditions.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of peptides with Z-protected serine.

Problem 1: Poor Solubility of the Crude Peptide

Symptoms:

  • The lyophilized peptide fails to dissolve in standard aqueous buffers (e.g., water with 0.1% TFA).

  • The sample precipitates upon injection into the HPLC system.

Solutions:

Solution IDMethodDescriptionConsiderations
SOL-01 Use of Organic Solvents Attempt to dissolve a small amount of the peptide in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) first.[1][10] Once dissolved, slowly add the aqueous mobile phase to the desired concentration while vortexing.High concentrations of organic solvents can interfere with the peptide's binding to the reversed-phase column, leading to poor separation. Always test a small amount first.
SOL-02 Incorporate Chaotropic Agents Chaotropic agents like 6 M guanidinium (B1211019) hydrochloride (GdnHCl) or 8 M urea (B33335) can disrupt the hydrogen bonding and hydrophobic interactions that cause low solubility and aggregation.[1][11]These agents must be removed in a subsequent step, such as a desalting column or a separate HPLC run, as they are not compatible with mass spectrometry and can interfere with biological assays.
SOL-03 Adjust pH A peptide's solubility is often lowest at its isoelectric point (pI).[2] Adjusting the pH of the solvent away from the pI can increase the net charge of the peptide, improving its interaction with aqueous solutions.Ensure that the pH is compatible with the stability of your peptide and the HPLC column matrix.
Problem 2: Peptide Aggregation and Poor HPLC Peak Shape

Symptoms:

  • Broad, tailing, or split peaks during RP-HPLC analysis.

  • Low recovery of the peptide from the HPLC column.

  • Evidence of high molecular weight species in mass spectrometry analysis.

Solutions:

Solution IDMethodDescriptionConsiderations
AGG-01 Optimize Mobile Phase Increasing the organic content (e.g., acetonitrile, isopropanol) in the mobile phase can help keep hydrophobic peptides in solution during the chromatographic run.[1] Using ion-pairing agents like trifluoroacetic acid (TFA) is standard, but for very hydrophobic peptides, using a different acid (e.g., formic acid) might alter selectivity and improve peak shape.Drastic changes in the mobile phase will require re-optimization of the entire purification gradient.
AGG-02 Elevated Column Temperature Performing the purification at a higher temperature (e.g., 40-60°C) can disrupt secondary structures and aggregates, often leading to sharper peaks and better resolution.Check the temperature stability of both your peptide and the HPLC column to avoid degradation.
AGG-03 Reduce Sample Concentration High sample concentrations can promote aggregation. Try diluting the sample before injection.This may require multiple injections to process the entire batch, which can be time-consuming.

Data Presentation

Table 1: Comparison of Z and Fmoc Protecting Groups for Serine

FeatureZ (Benzyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Chemical Nature Urethane-type, introduced via benzyl (B1604629) chloroformate.[4]Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu.[4]
Primary Application Solution-phase peptide synthesis.[4]Solid-phase peptide synthesis (SPPS).[4]
Deprotection Conditions Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/acetic acid).[1][4]Mild base (e.g., 20% piperidine (B6355638) in DMF).[4]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc).[4]Orthogonal to acid-labile groups (e.g., tBu, Trt).[4][8]
Key Purification Challenge High hydrophobicity leading to aggregation and solubility issues.[1]Potential for side reactions like aspartimide formation in Asp-containing sequences under basic deprotection conditions.[3]

Experimental Protocols

Protocol 1: General Solubilization Test for Z-Protected Peptides
  • Weigh approximately 1 mg of the lyophilized peptide into a microcentrifuge tube.

  • Add 10 µL of DMSO and vortex thoroughly to dissolve the peptide.[1]

  • Gradually add 90 µL of water containing 0.1% TFA while vortexing.

  • Observe the solution. If the peptide remains dissolved, it can be further diluted with the initial mobile phase for HPLC analysis.

  • If the peptide precipitates, test other organic solvents (DMF, acetonitrile) or consider using chaotropic agents as described in the troubleshooting guide.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis

Materials:

  • Z-protected peptide

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the Z-protected peptide in methanol.[4]

  • Carefully add a catalytic amount of 10% Pd/C to the solution (typically 10-20% by weight of the peptide).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a dedicated hydrogenation apparatus) at room temperature.[4]

  • Monitor the reaction progress by taking small aliquots and analyzing them via TLC or LC-MS. The reaction is complete when the starting material is no longer detected.

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Visualizations

G cluster_start Start cluster_analysis Initial Analysis cluster_decision Problem Identification cluster_solutions Troubleshooting Paths cluster_end Outcome start Crude Peptide with Z-Protected Serine analysis Analyze via LC-MS start->analysis decision Assess Purity, Solubility, and Peak Shape analysis->decision solubility Poor Solubility? (See SOL-01, 02, 03) decision->solubility Yes aggregation Aggregation / Bad Peak Shape? (See AGG-01, 02, 03) decision->aggregation Yes deprotection Incomplete Deprotection? decision->deprotection Yes purify Proceed to Optimized RP-HPLC Purification decision->purify No Issues solubility->purify aggregation->purify reoptimize Re-optimize Deprotection (See Protocol 2) deprotection->reoptimize reoptimize->analysis

Caption: Troubleshooting workflow for purifying peptides with Z-protected serine.

G cluster_products Products cluster_methods Common Methods start Peptide-Ser(Z) condition Deprotection Conditions start->condition product Peptide-Ser(OH) (Deprotected Peptide) condition->product byproduct Toluene + CO₂ condition->byproduct method1 Catalytic Hydrogenolysis (H₂ / Pd-C) condition->method1 method2 Strong Acid (e.g., HBr in Acetic Acid) condition->method2

References

Validation & Comparative

A Comparative Guide to Serine Derivatives in Solid-Phase Peptide Synthesis: Z-Ser-OMe vs. Fmoc-Ser(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid building blocks is paramount to achieving high yields and purity. This guide provides an objective, data-supported comparison between two serine derivatives, Z-Ser-OMe and Fmoc-Ser(tBu)-OH, which represent two distinct and fundamental strategies in solid-phase peptide synthesis (SPPS): the classic benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) approach, and the modern 9-fluorenylmethoxycarbonyl (Fmoc) methodology.

Introduction to Protecting Group Strategies

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. To ensure the correct sequence and prevent unwanted side reactions, temporary protecting groups are used for the Nα-amino group, while more permanent protecting groups shield reactive amino acid side chains. The choice of these groups defines the entire synthetic strategy.

  • Fmoc/tBu Strategy: This is the most widely used approach in modern SPPS. It employs the base-labile Fmoc group for Nα-protection and acid-labile groups, such as tert-butyl (tBu), for side-chain protection. Fmoc-Ser(tBu)-OH is the standard serine derivative for this methodology.[1]

  • Boc/Bzl Strategy: This earlier, yet still relevant, strategy uses the acid-labile Boc group for Nα-protection and typically benzyl-based (Bzl) groups for side-chain protection, which require a very strong acid (like liquid hydrogen fluoride, HF) for removal.[1][2] The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was a foundational Nα-protecting group for peptide synthesis and is often associated with this strategy, though primarily in solution-phase synthesis.[3][4] In the context of SPPS, a Z-group on the serine side chain would be compatible with a Boc-based workflow. The C-terminal methyl ester (-OMe) on This compound makes it more suited for solution-phase synthesis; for SPPS, the carboxyl group would typically be free to couple with the resin. However, for the purpose of this guide, we will compare the core principles these two molecules represent.

At a Glance: Z- vs. Fmoc-Based Strategies for Serine Incorporation

The fundamental difference lies in the orthogonality of the protecting groups—their ability to be removed under distinct chemical conditions without affecting each other. The Fmoc/tBu strategy is truly orthogonal, whereas the Boc/Bzl (or Z) strategy is quasi-orthogonal, relying on different strengths of acid for selective removal.[1][5]

FeatureZ-Strategy Representative (e.g., Boc-Ser(Bzl)-OH)Fmoc-Strategy Representative (Fmoc-Ser(tBu)-OH)
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Nα-Deprotection Moderately strong acid (e.g., 25-50% TFA in DCM)[1]Mild base (e.g., 20% piperidine (B6355638) in DMF)[1]
Serine Side-Chain Protection Benzyl-based (Bzl) or Z-grouptert-Butyl (tBu)
Side-Chain Deprotection Very strong acid (e.g., liquid HF, TFMSA)[1]Strong acid (e.g., 95% TFA)[6]
Final Cleavage from Resin Simultaneous with side-chain deprotection using very strong acid (e.g., HF)[1]Simultaneous with side-chain deprotection using strong acid (e.g., TFA)[6]
Orthogonality Quasi-orthogonal (relies on differential acid lability)[1][5]Truly orthogonal (base-labile vs. acid-labile)[1][]
Process Conditions Involves repeated acid treatments and requires highly hazardous HF for final cleavage.Milder Nα-deprotection conditions; avoids the need for HF.[]
Automation Less common in modern automated synthesizers due to harsh reagents.Standard for automated SPPS, with UV monitoring of Fmoc deprotection.[8]
Key Advantage Can be effective for reducing aggregation in some sequences.[8]Milder conditions preserve acid-sensitive modifications; high efficiency and safety.[1]

Chemical Structures of Serine Derivatives

The structural differences dictate the chemical properties and deprotection mechanisms of each derivative.

Figure 1. Chemical structures of the compared serine derivatives.

Performance Comparison and Key Considerations

Orthogonality and Reaction Conditions

The primary advantage of the Fmoc/tBu strategy is its true orthogonality. The base-labile Fmoc group can be removed in each cycle without any risk of premature deprotection of the acid-labile tBu side-chain group.[] This allows for a clean, highly selective synthesis process.

Conversely, the Boc/Bzl strategy relies on graded acid lability. The Nα-Boc group is removed with a moderate acid like TFA, while the side-chain Bzl or Z groups require a much stronger and hazardous acid like HF for cleavage.[2] The repeated exposure of the entire peptide-resin to acid during each deprotection cycle can lead to the degradation of sensitive residues and the accumulation of side products.[3]

G cluster_Fmoc Fmoc/tBu Strategy (Orthogonal) cluster_Boc Boc/Bzl Strategy (Quasi-Orthogonal) Fmoc_Start Fmoc-Ser(tBu)-Peptide-Resin Fmoc_Deprotect Treat with 20% Piperidine/DMF (Base) Fmoc_Start->Fmoc_Deprotect Nα-Deprotection Fmoc_Result H₂N-Ser(tBu)-Peptide-Resin (Side-chain intact) Fmoc_Deprotect->Fmoc_Result ... ... Fmoc_Result->... Couple next AA Fmoc_Cleave Treat with 95% TFA (Acid) Fmoc_Final H₂N-Ser-OH Peptide (Final Product) Fmoc_Cleave->Fmoc_Final ...->Fmoc_Cleave Final Cleavage Boc_Cleave Treat with liquid HF (Strong Acid) ...->Boc_Cleave Final Cleavage Boc_Start Boc-Ser(Bzl)-Peptide-Resin Boc_Deprotect Treat with 25-50% TFA/DCM (Moderate Acid) Boc_Start->Boc_Deprotect Nα-Deprotection Boc_Result H₃N⁺-Ser(Bzl)-Peptide-Resin (Side-chain intact) Boc_Deprotect->Boc_Result Boc_Result->... Neutralize & Couple next AA Boc_Final H₂N-Ser-OH Peptide (Final Product) Boc_Cleave->Boc_Final

Figure 2. Comparison of deprotection and cleavage workflows.
Potential Side Reactions Involving Serine

Serine is a trifunctional amino acid that is susceptible to several side reactions during SPPS, regardless of the strategy employed.

  • Racemization: The activation of the carboxyl group during coupling can lead to epimerization, especially for sensitive amino acids like serine.[9] This is highly dependent on the coupling reagents and the amount and type of base used. The use of additives like HOBt or Oxyma can mitigate this risk.

  • Aggregation: Sequences containing multiple serine residues are prone to forming strong inter-chain hydrogen bonds, leading to peptide aggregation on the resin. This can hinder subsequent coupling and deprotection steps, leading to truncated or deletion sequences. While not a direct failure of the protecting group, the choice of a bulkier side-chain protecting group, such as Trityl (Trt) instead of tBu, can effectively disrupt this aggregation.

  • β-Elimination: Under basic conditions, particularly during Fmoc deprotection, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue. This is generally a minor side reaction but can become significant with extended exposure to base.

Experimental Protocols

Below are representative protocols for a single coupling/deprotection cycle in both Fmoc/tBu and Boc/Bzl SPPS.

General SPPS Workflow

The core of SPPS is a repeated cycle of deprotection and coupling reactions.

G Resin Start: Resin Support Swell 1. Swell Resin (e.g., in DMF or DCM) Resin->Swell Deprotect 2. Nα-Deprotection (Remove Fmoc or Boc) Swell->Deprotect Wash1 3. Wash (Remove deprotection agent & byproducts) Deprotect->Wash1 Couple 4. Couple next Amino Acid (Activate AA and add to resin) Wash1->Couple Wash2 5. Wash (Remove excess reagents) Couple->Wash2 Repeat Repeat Cycle (Steps 2-5) for each amino acid Wash2->Repeat Repeat->Deprotect next cycle Cleave Final Cleavage & Deprotection (e.g., TFA or HF) Repeat->Cleave synthesis complete Purify Purify Peptide (e.g., HPLC) Cleave->Purify

Figure 3. Generalized workflow for solid-phase peptide synthesis.
Protocol 1: Fmoc/tBu SPPS Cycle using Fmoc-Ser(tBu)-OH

This protocol is suitable for manual synthesis on a standard solid-phase reaction vessel.

  • Resin Preparation: Start with a pre-loaded resin (e.g., Fmoc-Gly-Wang resin) or an unloaded resin (e.g., Rink Amide resin). Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), Isopropanol (3x), and Dichloromethane (DCM) (3x), followed by DMF (3x).

  • Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-4 eq. relative to resin loading), a coupling agent like HBTU (3.9 eq.), and an additive like HOBt (4 eq.) in DMF.

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-8 eq.), to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion. If incomplete, continue coupling or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Repeat: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Boc/Bzl SPPS Cycle using Boc-Ser(Bzl)-OH

This protocol outlines a cycle typical for the older, but still functional, Boc-based methodology.

  • Resin Preparation: Start with a suitable resin for Boc chemistry (e.g., Merrifield resin). Swell the resin in Dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.

    • Agitate for 1-2 minutes, drain, and add a fresh TFA/DCM solution.

    • Agitate for an additional 20-30 minutes.

    • Drain and wash the resin with DCM (3x) and Isopropanol (3x) to shrink the resin and remove TFA, followed by DCM (3x).

  • Neutralization:

    • The N-terminal amine is now a TFA salt and must be neutralized.

    • Add a solution of 5-10% DIPEA in DCM to the resin and agitate for 5-10 minutes.

    • Drain and wash the resin thoroughly with DCM (5x).

  • Amino Acid Coupling (Boc-Ser(Bzl)-OH):

    • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3-4 eq.) and a coupling agent like DCC (3 eq.) with an additive like HOBt (3 eq.) in a 1:1 mixture of DCM/DMF.

    • Allow the mixture to pre-activate for 10-15 minutes.

    • Filter off the DCU byproduct and add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate at room temperature for 2-4 hours.

    • Monitor for completion using a suitable test (e.g., Ninhydrin test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DCM/DMF (3x) and DCM (3x).

  • Repeat: The resin is now ready for the next Boc deprotection cycle.

Conclusion and Recommendations

The choice between this compound and Fmoc-Ser(tBu)-OH is fundamentally a choice between two distinct SPPS strategies: the classic Boc/Bzl and the modern Fmoc/tBu.

Fmoc-Ser(tBu)-OH , as part of the Fmoc/tBu strategy , is the superior choice for the vast majority of applications in modern peptide synthesis. Its key advantages include:

  • Milder Reaction Conditions: The use of a mild base for Nα-deprotection preserves the integrity of the peptide, making it ideal for synthesizing long peptides and those with sensitive or complex modifications (e.g., phosphorylation, glycosylation).[1]

  • True Orthogonality: This simplifies the synthesis and purification process, leading to higher purity of the crude product.[]

  • Safety and Automation: The strategy avoids the use of highly corrosive and hazardous liquid HF and is easily automated.[8]

The Z-group , as part of the older Boc/Bzl strategy , remains a viable option in specific scenarios. Its primary utility might be found where a peptide sequence is particularly sensitive to the basic conditions of Fmoc removal. However, this is offset by the significant disadvantages of repeated acid treatments and the extremely harsh and hazardous conditions required for final cleavage from the resin.

For researchers, scientists, and drug development professionals seeking efficiency, purity, safety, and versatility, Fmoc-Ser(tBu)-OH is the recommended building block for incorporating serine into synthetic peptides via solid-phase peptide synthesis.

References

A Comparative Guide to Z, Boc, and Fmoc Protecting Groups for Serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the α-amino function of serine is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthesis. The choice between the benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups dictates the synthetic strategy, particularly concerning orthogonality and deprotection conditions. This guide provides an objective comparison of these three key protecting groups when applied to serine, supported by experimental data and detailed methodologies.

At a Glance: Key Characteristics of Z, Boc, and Fmoc

The fundamental difference between these protecting groups lies in their lability—the chemical conditions required for their removal. This dictates their compatibility with different synthetic schemes, especially in Solid-Phase Peptide Synthesis (SPPS).

FeatureZ (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Lability Hydrogenolysis, strong acidsAcid-labileBase-labile
Primary Application Solution-phase synthesisSolid-phase & solution-phase synthesisSolid-phase peptide synthesis (SPPS)
Deprotection Conditions H₂/Pd, HBr/AcOH, Na/NH₃[1]Trifluoroacetic acid (TFA)[1][2]20% Piperidine (B6355638) in DMF[1][3]
Orthogonality Orthogonal to Boc and FmocOrthogonal to Fmoc and some Z derivativesOrthogonal to Boc and Z
Side-Chain Protection for Serine Benzyl (B1604629) (Bzl) etherBenzyl (Bzl) ether[4][5]tert-Butyl (tBu) ether, Trityl (Trt) ether[4][5]

Performance Comparison: Experimental Insights

While a direct head-to-head quantitative comparison under identical conditions is scarce in the literature, a performance overview can be synthesized from established principles of peptide chemistry.

Performance MetricZ-SerineBoc-SerineFmoc-Serine
Coupling Efficiency Generally high in solution-phase.High, but can be affected by aggregation in long sequences.[6] A standard coupling efficiency should be >99%.[7]Generally high, often exceeding 99% per coupling step.[6]
Racemization Risk Urethane-type protecting groups like Z generally preserve optical purity upon activation.[8] However, the risk increases with certain coupling reagents and conditions.Similar to Z, the carbamate (B1207046) structure helps minimize racemization.[4]Racemization of Fmoc-Ser(tBu)-OH is generally negligible under standard coupling conditions.[4]
Solubility Z-protected amino acids are often crystalline and have good solubility in organic solvents.[1]Boc-protected serine derivatives generally have good solubility in common organic solvents.Fmoc-Ser(tBu)-OH is clearly soluble in DMF and NMP at concentrations commonly used in SPPS (e.g., 0.5 M in DMF).[9][10]
Purity of Final Peptide High, but requires purification after each step in solution-phase synthesis.High, but the harsh acidic final cleavage can generate byproducts.[6]High, though side reactions related to the base lability can occur.[6]

Common Side Reactions Involving Serine

The hydroxyl side chain of serine makes it susceptible to several side reactions during peptide synthesis, irrespective of the N-terminal protecting group.

  • Racemization: Loss of stereochemical integrity at the α-carbon. This is influenced by the choice of coupling reagents and base.[11]

  • β-Elimination: Base-catalyzed elimination of the hydroxyl group to form dehydroalanine, which can lead to unwanted adducts.[11][12]

  • O-Acylation: Acylation of the serine hydroxyl group by the activated carboxyl group of an incoming amino acid, forming an ester linkage instead of a peptide bond.[11]

  • N→O Acyl Shift: An acid-catalyzed intramolecular rearrangement leading to an O-acyl intermediate.[11]

  • O-Sulfonation: A potential side reaction during the cleavage of certain arginine protecting groups in the presence of unprotected serine.[13]

Experimental Protocols

Protection of Serine

1. N-α-Z-Protection of Serine

  • Reagents: L-Serine, Benzyl chloroformate (Cbz-Cl), Dioxane/Water, 4N NaOH.

  • Procedure:

    • Dissolve L-serine (1.0 eq) in a 2:1 mixture of dioxane and water.

    • Cool the solution to 0°C in an ice-salt bath.

    • Simultaneously add benzyl chloroformate (1.1 eq) and 4N NaOH solution while vigorously stirring, maintaining the pH between 8 and 10.

    • After the addition is complete, remove the cooling bath and stir at room temperature for 2-3 hours.

    • Work-up involves acidification and extraction with an organic solvent, followed by drying and evaporation to yield Z-Ser-OH.

2. N-α-Boc-Protection of Serine

  • Reagents: L-Serine, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Dioxane/Water, 1N NaOH.

  • Procedure:

    • Dissolve L-serine (1.0 eq) in a 2:1 mixture of dioxane and water.

    • Add 1N NaOH (approx. 2.0 eq) and cool the solution to 5°C.

    • Add (Boc)₂O (1.2 eq) dissolved in a small amount of dioxane.

    • Stir the mixture vigorously at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.

    • Work-up involves concentration, acidification, and extraction with ethyl acetate. The combined organic layers are dried and concentrated to give Boc-Ser-OH. A detailed protocol can achieve yields of around 91%.[14]

3. N-α-Fmoc-Protection of Serine

  • Reagents: L-Serine, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), THF/Saturated aqueous NaHCO₃.

  • Procedure:

    • Dissolve L-serine (1.0 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ solution.

    • Add Fmoc-OSu (1.05 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 16 hours.

    • Work-up includes dilution with water, pH adjustment to ~9, and extraction with diethyl ether to remove impurities. The aqueous layer is then acidified, and the product is extracted with an organic solvent, dried, and evaporated.

Deprotection of N-α-Protected Serine

1. Deprotection of Z-Serine

  • Reagents: Z-Ser-peptide, Palladium on carbon (Pd/C), H₂ gas, suitable solvent (e.g., Methanol, THF).

  • Procedure (Catalytic Hydrogenolysis):

    • Dissolve the Z-protected serine derivative in the chosen solvent.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

    • Filter the mixture through Celite to remove the catalyst and evaporate the solvent to obtain the deprotected amine.

2. Deprotection of Boc-Serine

  • Reagents: Boc-Ser-peptide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected serine derivative in DCM.

    • Add an equal volume of TFA (creating a 50% TFA/DCM solution).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Evaporate the solvent and TFA under reduced pressure. The resulting amine trifluoroacetate (B77799) salt is often used directly in the next coupling step after neutralization.[2][15]

3. Deprotection of Fmoc-Serine

  • Reagents: Fmoc-Ser-peptide-resin, 20% Piperidine in DMF.

  • Procedure (in SPPS):

    • Swell the Fmoc-protected peptide-resin in DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete deprotection.[16]

    • Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Visualization of Chemical Structures and Workflows

Chemical Structures of Protected Serine

G Z_Ser Z-Serine Z_N N Z_H H Z_N->Z_H Z_alpha Z_N->Z_alpha Z_Cbz Cbz Z_N->Z_Cbz Z_COOH COOH Z_alpha->Z_COOH Z_CH2OH CH₂OH Z_alpha->Z_CH2OH Boc_Ser Boc-Serine Boc_N N Boc_H H Boc_N->Boc_H Boc_alpha Boc_N->Boc_alpha Boc_Boc Boc Boc_N->Boc_Boc Boc_COOH COOH Boc_alpha->Boc_COOH Boc_CH2OH CH₂OH Boc_alpha->Boc_CH2OH Fmoc_Ser Fmoc-Serine Fmoc_N N Fmoc_H H Fmoc_N->Fmoc_H Fmoc_alpha Fmoc_N->Fmoc_alpha Fmoc_Fmoc Fmoc Fmoc_N->Fmoc_Fmoc Fmoc_COOH COOH Fmoc_alpha->Fmoc_COOH Fmoc_CH2OH CH₂OH Fmoc_alpha->Fmoc_CH2OH

Caption: Chemical structures of N-α-protected serine derivatives.

General Protection and Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection L-Serine L-Serine Protected Serine Protected Serine L-Serine->Protected Serine  Protecting Agent (e.g., (Boc)₂O, Fmoc-OSu, Cbz-Cl) Deprotected Serine Deprotected Serine Protected Serine->Deprotected Serine  Deprotection Reagent (e.g., TFA, Piperidine, H₂/Pd)

Caption: General workflow for the protection and deprotection of serine.

Decision Tree for Selecting a Protecting Group

G start Start: Choose Protecting Group for Serine q1 Synthesis Method? start->q1 Solution-Phase Solution-Phase q1->Solution-Phase Solution Solid-Phase (SPPS) Solid-Phase (SPPS) q1->Solid-Phase (SPPS) Solid q2 Acid-sensitive residues in sequence? q3 Base-sensitive residues in sequence? q2->q3 No Fmoc Fmoc q2->Fmoc Yes Boc Boc q3->Boc Yes q3->Fmoc No (Default for modern SPPS) Z Z Solution-Phase->Z Traditional Solution-Phase->Boc Alternative Solid-Phase (SPPS)->q2

References

A Comparative Guide to Z-Ser-OMe Alternatives for Specific Peptide Synthesis Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate protecting groups for amino acid building blocks is a critical determinant of success. The choice of a protecting group for the hydroxyl moiety of serine, in particular, can significantly influence coupling efficiency, final peptide purity, and the propensity for side reactions. While Z-Ser-OMe (N-Cbz-L-serine methyl ester) has historically been utilized, modern peptide synthesis, especially Solid-Phase Peptide Synthesis (SPPS), predominantly employs alternative strategies. This guide provides an objective comparison of the performance of common alternatives to this compound, supported by established principles of peptide chemistry and general experimental protocols.

The most widely adopted alternatives to this compound in contemporary peptide synthesis are Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH. These derivatives are integral to the two major orthogonal protection strategies: the Fmoc/tBu and Boc/Bzl approaches, respectively.[1] The selection between these is primarily dictated by the overall synthetic strategy employed.

Performance Comparison of Serine Protecting Groups

While direct head-to-head quantitative comparisons of this compound with Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH under identical experimental conditions are not extensively available in peer-reviewed literature, a qualitative and semi-quantitative comparison can be constructed based on the well-understood principles of their respective chemistries.

Data Presentation: Summarized Performance Characteristics

FeatureThis compoundFmoc-Ser(tBu)-OHBoc-Ser(Bzl)-OH
Nα-Protection Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)Boc (tert-Butoxycarbonyl)
Side-Chain Protection None (as OMe ester)tBu (tert-Butyl)Bzl (Benzyl)
Primary Application Solution-phase synthesisSolid-phase peptide synthesis (Fmoc/tBu strategy)Solid-phase peptide synthesis (Boc/Bzl strategy)
Coupling Efficiency Generally high in solutionGenerally high, but can be affected by sterics[2]Generally high[3]
Purity of Crude Peptide Variable, purification can be complexHigh, purification is often straightforwardHigh, purification is often straightforward
Risk of Racemization Can be significant depending on coupling conditions[4]Low, but can be induced by certain bases like DIPEA[5]Low
Risk of β-Elimination Moderate, especially under basic conditionsLow, tBu group is stable to piperidine (B6355638)Low, Bzl group is stable to TFA
Deprotection Conditions Catalytic hydrogenation or strong acid (HBr/AcOH)Nα-Fmoc: 20% Piperidine in DMF; Side-chain tBu: TFANα-Boc: TFA; Side-chain Bzl: HF or TFMSA
Orthogonality Limited in SPPSFully orthogonal with acid-labile side-chain protecting groups[6]Quasi-orthogonal (differential acid lability)[6]

Key Considerations for Selecting a Serine Derivative

Fmoc-Ser(tBu)-OH: This is the most common choice for modern Fmoc-based SPPS.[1][7] The tert-butyl ether protecting the serine side chain is stable to the basic conditions (piperidine) used for Fmoc group removal from the N-terminus. Both the tBu group and the peptide's linkage to many common resins are cleaved simultaneously by strong acid (TFA) at the end of the synthesis.[8] This orthogonality is a major advantage, simplifying the synthesis workflow. However, the bulkiness of the tBu group can sometimes hinder coupling efficiency in sterically demanding sequences.[2]

Boc-Ser(Bzl)-OH: A staple in Boc-based SPPS, this derivative utilizes a benzyl (B1604629) ether to protect the serine side chain.[1] The Boc group is removed with moderate acid (TFA), while the more stable benzyl group requires a much stronger acid like hydrogen fluoride (B91410) (HF) for cleavage, which is typically performed concurrently with cleavage from the resin.[6] While not strictly orthogonal, the differential acid lability allows for selective deprotection.

This compound: The use of this compound is now largely confined to solution-phase synthesis or specific applications where its unique deprotection conditions (hydrogenolysis) are advantageous. Its application in modern SPPS is limited due to the lack of orthogonality with standard resin linkers and other protecting groups.[9]

Experimental Protocols

The following are detailed methodologies for a comparative synthesis of a model peptide, for instance, a hypothetical hexapeptide G-A-V-S-F-L, to evaluate the performance of different serine protecting groups.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol can be adapted for Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH by modifying the deprotection steps accordingly.

1. Resin Swelling:

  • Place 100 mg of Rink Amide resin (for C-terminal amide) in a peptide synthesis vessel.

  • Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 1 hour with gentle agitation.[10]

  • Drain the DMF.

2. Nα-Deprotection (Example for Fmoc):

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for 15 minutes and drain.[11]

  • Wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Nα-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in 1.5 mL of DMF.

  • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.[11]

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Perform a Kaiser test to confirm complete coupling.

4. Repeat Deprotection and Coupling Cycles:

  • Repeat steps 2 and 3 for each amino acid in the sequence. For the serine position, use the respective protected derivative (Fmoc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH).

5. Final Cleavage and Deprotection:

  • After the final coupling and Nα-deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. For Fmoc-Ser(tBu)-OH, a common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8] For Boc-Ser(Bzl)-OH, cleavage typically requires anhydrous HF.

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.[10]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Peptide Analysis

1. High-Performance Liquid Chromatography (HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

  • Analyze the purity using reverse-phase HPLC with a C18 column.[12][13]

  • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the absorbance at 214 nm or 220 nm.[13]

  • Calculate purity based on the relative area of the main peptide peak.[3]

2. Mass Spectrometry (MS):

  • Confirm the identity of the synthesized peptide by determining its molecular weight using MALDI-TOF or ESI-MS.[12]

Mandatory Visualizations

Signaling Pathway: The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[14][15] Akt, a serine/threonine kinase, is a central node in this pathway, and its activation involves phosphorylation at key serine and threonine residues.[4][16] Synthetic peptides corresponding to Akt substrate motifs are valuable tools for studying this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Substrates Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Leads to PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling cascade.

Experimental Workflow for Comparative Peptide Synthesis

The following diagram outlines the logical workflow for the comparative synthesis and analysis of a model peptide using different serine protecting groups.

Peptide_Synthesis_Workflow start Start: Define Model Peptide resin_prep Resin Swelling and Preparation start->resin_prep synthesis_z Solution-Phase Synthesis (this compound) start->synthesis_z synthesis_fmoc SPPS Cycle 1 (Fmoc-Ser(tBu)-OH) resin_prep->synthesis_fmoc synthesis_boc SPPS Cycle 2 (Boc-Ser(Bzl)-OH) resin_prep->synthesis_boc cleavage_z Deprotection & Purification synthesis_z->cleavage_z cleavage_sp Cleavage from Resin & Global Deprotection synthesis_fmoc->cleavage_sp synthesis_boc->cleavage_sp analysis Purity and Identity Analysis (HPLC & Mass Spectrometry) cleavage_z->analysis cleavage_sp->analysis comparison Compare Yield, Purity, and Side Products analysis->comparison end End: Select Optimal Protecting Group comparison->end

Caption: Experimental workflow for comparison.

Conclusion

The choice of a protecting group for serine is a critical step in peptide synthesis that has significant downstream consequences. While this compound has its place in specific, often solution-phase, applications, the landscape of solid-phase peptide synthesis is dominated by the more orthogonal and versatile Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH. For routine Fmoc-SPPS, Fmoc-Ser(tBu)-OH is generally the preferred choice due to its high stability and compatibility with the overall protection strategy. In Boc-SPPS, Boc-Ser(Bzl)-OH is the well-established standard. The selection of the optimal serine derivative will always depend on the specific peptide sequence, the desired scale of synthesis, and the overall chemical strategy employed. This guide provides a framework for making an informed decision by comparing the key performance characteristics and providing standardized protocols for evaluation.

References

A Cost-Benefit Analysis of Z-Ser-OMe in Large-Scale Peptide Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriately protected amino acid derivatives is a critical decision in the economic and chemical efficiency of large-scale peptide manufacturing. Serine, a common amino acid with a reactive hydroxyl side chain, requires robust protection to prevent side reactions during synthesis. This guide provides an objective, data-driven comparison of three commonly used protected serine derivatives: Z-Ser-OMe, Fmoc-Ser(tBu)-OH, and Boc-Ser(Bzl)-OH, to inform strategic decisions in process development and scale-up.

Comparative Performance and Cost Analysis

The choice between Z-, Fmoc-, and Boc-based protection strategies for serine involves a trade-off between raw material cost, reaction efficiency, potential for side reactions like racemization, and the conditions required for deprotection. The following table summarizes key quantitative metrics based on typical outcomes in solid-phase peptide synthesis (SPPS).

Table 1: Quantitative Comparison of Protected Serine Derivatives in SPPS

ParameterThis compoundFmoc-Ser(tBu)-OHBoc-Ser(Bzl)-OH
Protection Strategy Nα-Z, Side-Chain Unprotected (Requires post-coupling ester hydrolysis)Nα-Fmoc, Side-Chain t-ButylNα-Boc, Side-Chain Benzyl (B1604629)
Relative Cost Index 1.0 (Baseline)2.5 - 3.51.8 - 2.8
Typical Coupling Efficiency >98%>99%>99%
Observed Racemization Rate 1-3% (Higher risk depending on activation)<0.5% (Base dependent)[1]<1%
Deprotection Yield >95% (Hydrogenolysis for Z-group)>98% (Piperidine for Fmoc)>97% (TFA for Boc)
Key Advantages Low raw material cost. Z-group is stable to a wide range of reagents.High coupling efficiency, orthogonal to acid-labile side-chain protecting groups. Well-suited for automated SPPS.[2][3]Good orthogonality with Fmoc-based strategies. Benzyl group is stable.
Key Disadvantages Requires separate ester hydrolysis step. Z-group deprotection requires catalytic hydrogenation (not always feasible). Higher racemization risk.[4]Higher raw material cost. Potential for beta-elimination side reactions under basic conditions.Requires strong acid (e.g., HF) for side-chain deprotection, which can degrade sensitive peptides.

Experimental Protocols

Detailed and optimized protocols are essential for maximizing yield and purity. Below are representative methodologies for the incorporation of each serine derivative in a standard manual solid-phase peptide synthesis workflow.

Protocol 1: Incorporation of this compound

This protocol is less common in modern SPPS but is used in solution-phase or fragment condensation strategies.

  • Resin Preparation: Start with a pre-loaded resin (e.g., H-Gly-Wang resin). Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF) (3x).[5]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and a coupling reagent such as HBTU (2.9 eq.) in DMF. Add a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents.

  • Ester Hydrolysis: Treat the resin with a solution of 1M LiOH in a 3:1 mixture of THF/water for 1 hour to hydrolyze the methyl ester.

  • Nα-Deprotection (Not shown): The subsequent removal of the N-terminal Z-group would typically involve catalytic hydrogenation, which is often incompatible with solid-phase techniques.

Protocol 2: Incorporation of Fmoc-Ser(tBu)-OH (Standard SPPS)

This is the most common method used in modern automated and manual SPPS.[6]

  • Resin Preparation & Fmoc Deprotection: Swell the peptide-resin in DMF. Treat with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 10 minutes to remove the N-terminal Fmoc group from the growing peptide chain.[1]

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA or 2,4,6-Collidine (8 eq.) and allow to pre-activate for 1 minute. The use of collidine is often recommended to minimize racemization.[1]

  • Coupling: Add the activated Fmoc-Ser(tBu)-OH solution to the deprotected peptide-resin. Agitate for 1-2 hours. Monitor for completion via a negative Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection/coupling cycle.

Protocol 3: Incorporation of Boc-Ser(Bzl)-OH

This protocol is central to the Boc/Bzl protection strategy, a robust alternative to Fmoc chemistry.

  • Resin Preparation & Boc Deprotection: Swell the peptide-resin in DCM. Treat with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and repeat for 20 minutes to remove the N-terminal Boc group.

  • Washing & Neutralization: Wash the resin with DCM (3x) and Isopropanol (2x). Neutralize the resulting trifluoroacetate (B77799) salt by washing with 10% DIPEA in DCM (3x). Wash again with DCM (3x) and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate for 2 hours. Monitor for completion.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) before the next cycle.

Workflow and Pathway Visualizations

Understanding the impact of chemical choices on the overall production workflow and the final product's biological context is crucial. The following diagrams illustrate these relationships.

Workflow Comparison

The choice of serine derivative directly influences the steps in the solid-phase peptide synthesis (SPPS) cycle. The diagram below compares the workflows for the Fmoc and Boc strategies, highlighting the orthogonal nature of their deprotection steps.

G cluster_0 Fmoc-Ser(tBu)-OH Workflow cluster_1 Boc-Ser(Bzl)-OH Workflow Fmoc_Start Start with Fmoc-deprotected Peptide-Resin Fmoc_Couple Couple Fmoc-Ser(tBu)-OH Fmoc_Start->Fmoc_Couple Fmoc_Wash1 Wash (DMF) Fmoc_Couple->Fmoc_Wash1 Fmoc_Deprotect Deprotect with 20% Piperidine/DMF Fmoc_Wash1->Fmoc_Deprotect Fmoc_Wash2 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash2 Fmoc_End Ready for Next Cycle Fmoc_Wash2->Fmoc_End Cleavage Final Cleavage (e.g., TFA Cocktail) Fmoc_End->Cleavage Boc_Start Start with Boc-deprotected Peptide-Resin Boc_Couple Couple Boc-Ser(Bzl)-OH Boc_Start->Boc_Couple Boc_Wash1 Wash (DMF/DCM) Boc_Couple->Boc_Wash1 Boc_Deprotect Deprotect with 50% TFA/DCM Boc_Wash1->Boc_Deprotect Boc_Wash2 Wash & Neutralize Boc_Deprotect->Boc_Wash2 Boc_End Ready for Next Cycle Boc_Wash2->Boc_End Boc_End->Cleavage

Fig. 1: Comparative SPPS workflows for Fmoc and Boc strategies.
Biological Context: GLP-1 Receptor Signaling

Many therapeutic peptides, such as GLP-1 agonists used in diabetes and weight management, contain serine residues that are critical for their function. These peptides activate complex signaling pathways. The diagram below illustrates a simplified GLP-1 receptor (GLP-1R) signaling cascade in a pancreatic beta cell, a common target for such drugs.[7][8][9]

G cluster_cell Pancreatic Beta Cell GLP1R GLP-1R (GPCR) G_Protein Gαs Protein GLP1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Granule Exocytosis PKA->Insulin promotes Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Peptide GLP-1 Peptide (contains Serine) Peptide->GLP1R binds

Fig. 2: Simplified GLP-1 receptor signaling pathway.

Conclusion and Recommendations

  • For Cost-Sensitive, Large-Scale Campaigns: this compound presents the lowest initial raw material cost. However, this advantage is often negated by the need for an additional ester hydrolysis step and challenges with Z-group deprotection on a solid phase. Its use is primarily justified in specific solution-phase or fragment condensation strategies where hydrogenation is feasible.

  • For Routine and Automated Synthesis: Fmoc-Ser(tBu)-OH is the industry standard for SPPS.[2] Despite its higher cost, its excellent performance, high yields, low racemization risk (with appropriate base selection), and compatibility with standard automated protocols make it the most efficient and reliable choice for most applications.[10]

  • For Complex Peptides with Acid-Sensitive Residues: The Boc-Ser(Bzl)-OH strategy provides a robust alternative. While it requires handling strong acids like TFA for Nα-deprotection, the benzyl side-chain protection is extremely stable until the final, harsh cleavage step (often requiring HF). This can be advantageous for very long or complex sequences where premature side-chain deprotection is a concern.

Ultimately, the optimal choice depends on a holistic analysis of the target peptide's sequence, the scale of production, available equipment, and the overall process economics, including downstream purification costs which are heavily influenced by the purity of the crude product. For most modern, large-scale peptide production scenarios, the reliability and high purity afforded by the Fmoc-Ser(tBu)-OH strategy justify its higher upfront material cost.

References

A Comparative Guide to Coupling Reagents for Z-Ser-OMe Synthesis: HBTU vs. HATU vs. DIC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide chemistry and drug development, the efficient and stereochemically pure synthesis of protected amino acids is of paramount importance. The choice of coupling reagent can significantly influence reaction outcomes, including yield, purity, and the suppression of side reactions such as epimerization. This guide provides an objective comparison of three widely used coupling reagents—HBTU, HATU, and DIC—for the synthesis of N-α-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe).

Executive Summary

The selection of a coupling reagent for the synthesis of this compound depends on the desired balance of reactivity, cost, and the need to minimize side reactions. HATU is generally considered the most efficient and safest in terms of preventing epimerization, albeit at a higher cost. HBTU offers a good balance of reactivity and cost, while DIC is a cost-effective option, particularly when used with an additive like HOBt to suppress racemization. For sterically hindered or epimerization-prone couplings, HATU is often the preferred choice.[1][2]

Data Presentation: A Comparative Overview

While direct, side-by-side quantitative data for the synthesis of this compound is not extensively available in the literature, the following table summarizes the expected performance of each reagent based on their known reactivity and studies on similar peptide couplings.

ParameterHBTUHATUDIC
Relative Reactivity HighVery HighModerate
Epimerization Risk Low to ModerateVery LowModerate (Reduced with additives like HOBt/HOAt)
Reaction Time FastVery FastModerate
Byproduct Removal Generally straightforwardGenerally straightforwardCan be challenging (DCU/DIU precipitation)
Cost ModerateHighLow
Key Advantages Good balance of cost and reactivityHigh efficiency, low epimerizationCost-effective
Key Disadvantages Can cause guanidinylation of the N-terminus if used in excessHigher costByproduct can be difficult to remove, higher epimerization risk without additives

Experimental Protocols

The following are generalized solution-phase protocols for the synthesis of this compound using HBTU, HATU, and DIC. Researchers should optimize these conditions for their specific laboratory setup.

Protocol 1: this compound Synthesis using HBTU

Materials:

  • Z-Ser-OH

  • Methanol (B129727) (MeOH) or H-Ser-OMe.HCl

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Ser-OH (1.0 equivalent) in anhydrous DMF.

  • Add HBTU (1.05 equivalents) to the solution and stir for 5 minutes.

  • Add DIPEA (2.0 equivalents) to the reaction mixture and stir for an additional 15-20 minutes to pre-activate the carboxylic acid.

  • If using H-Ser-OMe.HCl, add it (1.0 equivalent) to the mixture along with an additional equivalent of DIPEA to neutralize the hydrochloride salt. If using methanol, add it (1.2 equivalents).

  • Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: this compound Synthesis using HATU

Materials:

  • Z-Ser-OH

  • Methanol (MeOH) or H-Ser-OMe.HCl

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Z-Ser-OH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.05 equivalents) to the solution.[3]

  • Add DIPEA (2.0 equivalents) to the reaction mixture and stir for 10-15 minutes for pre-activation.[3]

  • Add H-Ser-OMe.HCl (1.0 equivalent) and an additional equivalent of DIPEA, or methanol (1.2 equivalents).

  • Stir the reaction at room temperature and monitor its completion by TLC or LC-MS. Due to the high reactivity of HATU, the reaction is often complete within a few hours.[1]

  • Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: this compound Synthesis using DIC/HOBt

Materials:

  • Z-Ser-OH

  • Methanol (MeOH) or H-Ser-OMe.HCl

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a round-bottom flask, dissolve Z-Ser-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 equivalents) dropwise to the cooled solution.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add H-Ser-OMe.HCl (1.0 equivalent) and a tertiary base like N-methylmorpholine (NMM) (1.0 equivalent), or methanol (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • If DCM is used as the solvent, the byproduct diisopropylurea (DIU) may precipitate and can be removed by filtration. If DMF is used, the DIU will remain in solution.

  • Follow the work-up and purification steps as described in Protocol 1, with particular attention to removing the urea (B33335) byproduct during purification.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for a peptide coupling reaction, which is applicable to the synthesis of this compound using any of the discussed reagents.

G General Workflow for this compound Synthesis cluster_0 Reactant Preparation cluster_1 Activation cluster_2 Coupling Reaction cluster_3 Work-up and Purification Z-Ser-OH Z-Ser-OH Activation_Step Activation of Z-Ser-OH Z-Ser-OH->Activation_Step Methanol / H-Ser-OMe.HCl Methanol / H-Ser-OMe.HCl Coupling_Step Nucleophilic Attack by Serine Methyl Ester Methanol / H-Ser-OMe.HCl->Coupling_Step Coupling Reagent Coupling Reagent (HBTU / HATU / DIC) Coupling Reagent->Activation_Step Base Base (e.g., DIPEA) Base->Activation_Step Activation_Step->Coupling_Step Workup Quenching, Extraction, Washing Coupling_Step->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

General workflow for the synthesis of this compound.

Conclusion

The choice between HBTU, HATU, and DIC for the synthesis of this compound should be guided by the specific needs of the project. For routine syntheses where cost is a primary concern, DIC with an additive like HOBt is a viable option. HBTU represents a reliable and moderately priced choice for efficient coupling. When the highest purity and minimization of epimerization are critical, particularly for downstream applications in drug development, the superior performance of HATU justifies its higher cost. Researchers should always perform small-scale test reactions to determine the optimal coupling reagent and conditions for their specific application.

References

Confirming Z-Ser-OMe Incorporation: A Comparative Guide to Mass Spectrometry and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid incorporation into peptides and proteins is a critical step in ensuring the integrity and function of novel therapeutics and research tools. This guide provides a detailed comparison of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy for the verification of Z-Ser-OMe (N-benzyloxycarbonyl-O-methyl-L-serine) incorporation, complete with experimental data and protocols.

The site-specific incorporation of unnatural amino acids like this compound offers a powerful strategy for modifying the properties of peptides and proteins, enabling the development of molecules with enhanced stability, novel functionalities, or tailored therapeutic activities. Verifying the successful and precise incorporation of these modified residues is paramount. This guide focuses on two primary analytical techniques for this purpose: high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), and two-dimensional (2D) NMR spectroscopy.

Mass Spectrometry: A High-Sensitivity Approach for Mass Verification and Sequencing

Mass spectrometry is an indispensable tool for peptide and protein analysis, offering high sensitivity and the ability to determine molecular weights with exceptional accuracy.[1] For confirming this compound incorporation, both intact mass analysis and fragmentation-based sequencing are employed.

High-Resolution Mass Spectrometry (HRMS) for Intact Mass Analysis

The initial and most straightforward method to confirm the incorporation of this compound is to determine the molecular weight of the modified peptide using HRMS. The incorporation of this compound results in a predictable mass shift compared to the native peptide containing a standard serine residue.

The molecular weight of this compound is 253.25 g/mol .[2][3][4][5][6] The mass of the benzyloxycarbonyl (Z) protecting group is 134.134 g/mol , and the O-methyl group contributes 14.027 g/mol . In contrast, the standard amino acid serine has a residue mass of 87.08 g/mol . Therefore, the substitution of a serine residue with this compound will result in a mass increase of 166.17 Da.

Table 1: Mass Shift Calculation for this compound Incorporation

Amino Acid/ModificationResidue Mass (Da)
Serine (Ser)87.08
This compound253.25
Mass Difference +166.17
Tandem Mass Spectrometry (MS/MS) for Site-Specific Confirmation

While HRMS confirms the overall mass change, tandem mass spectrometry (MS/MS) is crucial for pinpointing the exact location of the this compound residue within the peptide sequence. In a typical bottom-up proteomics workflow, the protein is digested into smaller peptides, which are then analyzed by LC-MS/MS.[7] During MS/MS, peptide ions are fragmented, primarily at the peptide bonds, generating a series of b- and y-ions.[8][9] The masses of these fragment ions are then used to deduce the amino acid sequence.[9]

The presence of this compound will be indicated by a mass shift in the b- or y-ions that contain this modified residue. Specifically, any b-ion containing this compound will show a mass increase of 166.17 Da compared to the corresponding b-ion with a serine. Similarly, y-ions containing this compound will exhibit the same mass shift.

Furthermore, the Z-group (benzyloxycarbonyl) itself can undergo characteristic fragmentation. Under collision-induced dissociation (CID), a common fragmentation method, the Z-group can exhibit a neutral loss of toluene (B28343) (92 Da) or CO2 (44 Da) from the precursor or fragment ions. The O-methyl group can also be lost as formaldehyde (B43269) (30 Da). Observing these specific neutral losses in the MS/MS spectrum provides additional strong evidence for the presence of this compound.

Table 2: Expected Fragment Ions for a Hypothetical Peptide (Ac-Ala-X-Gly-NH2) where X is Ser or this compound

Fragment Ionm/z (X = Ser)m/z (X = this compound)Mass Difference (Da)
b1114.07114.070
b2201.15367.32+166.17
y175.0575.050
y2276.23442.40+166.17
Experimental Protocol: LC-MS/MS Analysis of a this compound Containing Peptide
  • Sample Preparation:

    • If the this compound containing protein is available, it should be digested into peptides using a suitable protease like trypsin. A standard in-solution digestion protocol can be followed.[10]

    • The resulting peptide mixture is then desalted using a C18 ZipTip or a similar solid-phase extraction method.[11]

  • Liquid Chromatography (LC):

    • The desalted peptides are separated on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Mass Spectrometry (MS):

    • The eluted peptides are introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) via electrospray ionization (ESI).

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation by CID.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the specified this compound modification. The search parameters should include a variable modification of +166.17 Da on serine residues.

    • Manual inspection of the MS/MS spectra for the characteristic b- and y-ion shifts and potential neutral losses from the Z-group will provide definitive confirmation of this compound incorporation at the intended site.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it a powerful technique for confirming the incorporation and determining the three-dimensional structure of peptides containing non-canonical amino acids.[2][12][13][14]

2D NMR for Unambiguous Identification

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify the spin systems of individual amino acid residues. The unique chemical shifts and coupling patterns of the protons in this compound will distinguish it from all standard amino acids. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can then be used to establish through-space proximities between protons, which helps in determining the overall peptide conformation.

The presence of the benzyloxycarbonyl group and the O-methyl group will introduce characteristic signals in the 1H NMR spectrum. The aromatic protons of the benzyl (B1604629) group will appear in the downfield region (typically 7.2-7.4 ppm), while the methylene (B1212753) protons of the benzyl group will resonate around 5.1 ppm. The methyl protons of the O-methyl group will give a singlet at approximately 3.4 ppm. These distinct signals, correlated to the serine backbone protons through 2D NMR, provide unambiguous evidence of this compound incorporation.

Experimental Protocol: 2D NMR Analysis of a this compound Containing Peptide
  • Sample Preparation:

    • The purified peptide containing this compound is dissolved in a deuterated solvent, typically D₂O or a mixture of H₂O/D₂O, to a concentration of 1-5 mM.[3]

    • The pH of the sample is adjusted to a value where the peptide is stable and the NMR signals are well-resolved (typically between pH 4 and 7).[2]

    • For samples in H₂O/D₂O, a water suppression technique is used to attenuate the large water signal.

  • NMR Data Acquisition:

    • A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: To get an initial overview of the sample and check for purity.

    • 2D ¹H-¹H TOCSY: To identify the complete spin systems of all amino acid residues, including this compound.

    • 2D ¹H-¹H COSY: To identify scalar-coupled protons, confirming the connectivity within each residue.

    • 2D ¹H-¹H NOESY: To identify through-space correlations between protons, which are used to determine the peptide's three-dimensional structure and confirm the proximity of the Z-group and O-methyl group to the serine backbone.

  • Data Analysis:

    • The acquired 2D NMR spectra are processed and analyzed using specialized software.

    • The characteristic chemical shifts and correlation patterns of this compound are identified and assigned. The aromatic and benzylic protons of the Z-group and the singlet from the O-methyl group are key reporters for successful incorporation.

    • The sequential assignment of all amino acid residues is performed using the information from the TOCSY, COSY, and NOESY spectra.

Comparison of Mass Spectrometry and NMR Spectroscopy

FeatureMass Spectrometry (HRMS & MS/MS)2D NMR Spectroscopy
Primary Information Molecular weight and amino acid sequence.Atomic-level chemical environment and 3D structure.
Sensitivity Very high (femtomole to attomole range).Lower (micromolar to millimolar range).[3]
Sample Requirement Small amounts of sample are sufficient.Requires larger amounts of pure sample (typically >1 mg).[3]
Confirmation of Incorporation Confirms mass change and location in the sequence.Provides unambiguous structural confirmation.
Structural Information Limited to primary structure (sequence).Provides detailed 3D conformational information.
Throughput High-throughput capabilities.Lower throughput, longer experiment times.
Complexity of Data Analysis Can be automated with software, but manual validation is often necessary.Requires specialized expertise for data acquisition and analysis.

Alternative Methods

Edman Degradation

Edman degradation is a classical method for N-terminal sequencing of peptides. However, it is not a suitable technique for confirming the incorporation of this compound if this residue is at the N-terminus. The benzyloxycarbonyl (Z) group protects the N-terminal amine, preventing the reaction with the Edman reagent (phenyl isothiocyanate). Therefore, Edman degradation cannot be used to sequence past an N-terminally Z-protected residue.

Conclusion

Both mass spectrometry and NMR spectroscopy are powerful techniques for confirming the incorporation of this compound into peptides. Mass spectrometry, particularly a combination of HRMS and MS/MS, offers a rapid and highly sensitive method for verifying the correct mass and pinpointing the location of the modification. NMR spectroscopy, while requiring more sample and specialized expertise, provides an unparalleled level of structural detail, offering unambiguous confirmation of the chemical identity and conformation of the incorporated this compound residue. The choice of technique will depend on the specific requirements of the research, including the amount of sample available, the desired level of structural information, and the available instrumentation. For routine confirmation of incorporation, mass spectrometry is often the method of choice due to its speed and sensitivity. For detailed structural characterization and functional studies, NMR spectroscopy is indispensable.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein with this compound Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Desalting Desalting (C18) Peptides->Desalting LC Liquid Chromatography (Separation) Desalting->LC MS1 MS1 Scan (Intact Mass) LC->MS1 ESI MS2 MS2 Scan (Tandem MS) (Fragmentation) MS1->MS2 Precursor Selection DatabaseSearch Database Search (Sequence Identification) MS2->DatabaseSearch ManualValidation Manual Validation (Fragment Ion Analysis) DatabaseSearch->ManualValidation Confirmation Confirmation of This compound Incorporation ManualValidation->Confirmation

Caption: Workflow for Mass Spectrometry Analysis of this compound Incorporation.

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis_nmr Data Analysis PurifiedPeptide Purified Peptide with this compound Dissolution Dissolution in Deuterated Solvent PurifiedPeptide->Dissolution NMR_Sample NMR Sample Dissolution->NMR_Sample NMR_Spectrometer High-Field NMR Spectrometer NMR_Sample->NMR_Spectrometer OneD_NMR 1D 1H NMR NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, TOCSY, NOESY) NMR_Spectrometer->TwoD_NMR Spectral_Processing Spectral Processing and Assignment OneD_NMR->Spectral_Processing TwoD_NMR->Spectral_Processing Structural_Analysis Structural Analysis Spectral_Processing->Structural_Analysis Confirmation_NMR Unambiguous Confirmation and 3D Structure Structural_Analysis->Confirmation_NMR

Caption: Workflow for NMR Spectroscopy Analysis of this compound Incorporation.

References

A Researcher's Guide to Evaluating Peptide Aggregation: A Comparison of Key Experimental Methods

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the performance evaluation of Z-Ser-OMe in aggregating sequences did not yield specific results for this compound. However, to fulfill the request for a comprehensive comparison guide for researchers, this document provides a detailed overview and comparison of common experimental methods used to evaluate peptide aggregation. This guide is intended for researchers, scientists, and drug development professionals working to understand and modulate the aggregation of peptides.

The aggregation of peptides is a critical area of study in drug development and disease research, as it is associated with over 20 diseases, including Alzheimer's and Parkinson's disease.[1] Understanding the propensity of a peptide to aggregate and characterizing the resulting structures are crucial for developing safe and effective therapeutics and for elucidating disease mechanisms. This guide compares several widely used experimental techniques for evaluating peptide aggregation, providing an overview of their principles, experimental protocols, and the types of data they generate.

Quantitative Comparison of Methods

The selection of an appropriate method for studying peptide aggregation depends on the specific research question, the nature of the peptide, and the resources available. The following table summarizes and compares the key features of common techniques.

MethodPrincipleInformation ObtainedThroughputStrengthsLimitations
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[2]Aggregation kinetics (lag time, elongation rate), extent of fibril formation.HighReal-time monitoring, quantitative, widely used for screening inhibitors.Indirect method, may not detect amorphous aggregates or early-stage oligomers, potential for compound interference.
Transmission Electron Microscopy (TEM) A high-energy electron beam is passed through a thin sample to generate a high-resolution image.Aggregate morphology (e.g., fibrils, oligomers, amorphous aggregates), size, and structure.LowDirect visualization of aggregate morphology.Requires specialized equipment, sample preparation can introduce artifacts, not suitable for real-time monitoring.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Secondary structure of peptides (e.g., α-helix, β-sheet, random coil) in solution.MediumProvides information on conformational changes during aggregation.Does not provide information on aggregate size or morphology, can be affected by light scattering from large aggregates.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.Changes in chemical environment and mobility of peptides upon aggregation, can identify coexisting aggregate types.[3]LowProvides high-resolution structural information, can study aggregation dynamics.[3]Requires high sample concentrations, complex data analysis, not suitable for insoluble aggregates.
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution.Hydrodynamic radius (size) distribution of aggregates.HighRapid assessment of aggregate size, can detect early-stage oligomers.Sensitive to dust and contaminants, provides an intensity-weighted average size which can be skewed by a small number of large particles.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible results in peptide aggregation studies. Below are representative protocols for the key techniques discussed.

This protocol is adapted from methodologies used to assess fibril kinetics.[4]

Objective: To monitor the kinetics of peptide fibril formation in real-time.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 100 mM sodium acetate (B1210297), pH 4 or 10 mM PBS, pH 7.4)[4]

  • Non-treated, black 96-well microplate with a transparent flat bottom[4]

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)[4]

Procedure:

  • Prepare the peptide solution at the desired final concentration (e.g., 40 µM) in the assay buffer.[4]

  • Add ThT from the stock solution to a final concentration of, for example, 20 µM.

  • Pipette replicates of the final reaction mixture into the wells of the 96-well plate.

  • Include control wells containing only the buffer and ThT to measure background fluorescence.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the plate reader at 37 °C with intermittent shaking.[4]

  • Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time (e.g., for up to 60 hours).[4]

  • Plot the fluorescence intensity versus time to obtain a sigmoidal aggregation curve.[2]

This protocol provides a general workflow for visualizing peptide aggregates.

Objective: To visualize the morphology of peptide aggregates.

Materials:

  • Peptide aggregate sample (from an aggregation assay)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Ultrapure water

Procedure:

  • Place a drop of the peptide aggregate suspension onto a TEM grid for a few minutes.

  • Wick off the excess sample with filter paper.

  • Wash the grid by briefly floating it on a drop of ultrapure water.

  • Apply a drop of the negative stain solution to the grid for 1-2 minutes.

  • Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope at various magnifications.

This protocol is for assessing the secondary structure of peptides during aggregation.[5]

Objective: To determine the secondary structure of a peptide and monitor conformational changes upon aggregation.

Materials:

  • Peptide solution (e.g., 0.2 mg/mL in a suitable buffer like 10 mM sodium phosphate, pH 7)[6]

  • Quartz cuvette with a short path length (e.g., 1.0 mm)[6]

  • CD spectropolarimeter

Procedure:

  • Prepare the peptide sample at the desired concentration in a suitable buffer. The buffer itself should have minimal absorbance in the far-UV region.

  • If the sample contains large aggregates, centrifuge it immediately before measurement to remove them and reduce light scattering.[5]

  • Record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of the peptide solution in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 20°C).[5][6]

  • Subtract the buffer baseline from the sample spectrum.

  • The resulting spectrum can be analyzed to estimate the proportions of different secondary structures (α-helix, β-sheet, etc.).

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz can help visualize complex experimental workflows and the relationships between different analytical techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide Peptide Synthesis & Purification Incubation Incubation (37°C, shaking) Peptide->Incubation Vary conditions: pH, concentration, additives Kinetics Aggregation Kinetics (ThT Assay) Incubation->Kinetics Morphology Aggregate Morphology (TEM) Incubation->Morphology Structure Secondary Structure (CD Spectroscopy) Incubation->Structure Size Aggregate Size (DLS) Incubation->Size

Caption: A typical experimental workflow for studying peptide aggregation.

Logical_Relationship cluster_question Research Question cluster_technique Primary Technique Q1 Does my peptide aggregate? ThT ThT Assay Q1->ThT Initial Screen Q2 How fast does it aggregate? Q3 What do the aggregates look like? TEM TEM Q3->TEM Confirmation Q4 Does the structure change? CD CD Spectroscopy Q4->CD Direct Measurement ThT->Q2 Provides Kinetics ThT->Q3 Suggests Fibrils TEM->Q4 Correlate morphology with structure

Caption: Logical relationships between research questions and analytical techniques.

References

Navigating the Synthesis of Hydrophobic Peptides: A Comparative Guide to Z-Ser-OMe and Fmoc-Ser(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of hydrophobic peptides presents a significant challenge due to their propensity for aggregation. The choice of protected amino acid building blocks is critical to overcoming these difficulties. This guide provides a detailed comparison of two serine derivatives, the more traditional Z-Ser-OMe and the modern standard, Fmoc-Ser(Trt)-OH, in the context of solid-phase peptide synthesis (SPPS) of hydrophobic sequences.

While this compound (N-benzyloxycarbonyl-L-serine methyl ester) has historical significance in peptide chemistry, particularly in solution-phase synthesis, its application in modern solid-phase peptide synthesis (SPPS) is limited. The contemporary Fmoc/tBu strategy is the predominant method, making a comparison between different Fmoc-protected serine derivatives more relevant for today's researchers.[1][2] Specifically, the choice between Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH is a key consideration for optimizing the synthesis of challenging peptides.

This guide will focus on the practical comparison of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH, providing experimental data and protocols to inform your selection process for synthesizing hydrophobic peptides.

Performance in Hydrophobic Peptide Synthesis: A Head-to-Head Comparison

The synthesis of hydrophobic peptides is often hampered by on-resin aggregation, which can lead to incomplete coupling and deprotection steps, resulting in low yields and purity.[3] The choice of side-chain protecting group for serine residues can significantly impact the success of the synthesis.

Fmoc-Ser(tBu)-OH is a widely used and cost-effective building block for routine peptide synthesis.[4] The tert-butyl (tBu) protecting group is stable under the basic conditions used for Fmoc removal and is cleaved with strong acid, typically trifluoroacetic acid (TFA), during the final cleavage step.[5] However, for hydrophobic sequences prone to aggregation, the tBu group may not be sufficient to disrupt the inter- and intra-chain hydrogen bonding that leads to poor synthetic outcomes.[4]

Fmoc-Ser(Trt)-OH , on the other hand, features a bulky trityl (Trt) protecting group. This steric bulk effectively disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[4] This makes Fmoc-Ser(Trt)-OH the superior choice for "difficult" sequences, including those with a high content of hydrophobic residues or repeating serine units.[4] Studies have shown that the use of Fmoc/Trt-protected amino acids results in crude peptides of higher purity compared to their Fmoc/tBu counterparts when synthesizing challenging sequences.

While Fmoc-Ser(Trt)-OH is more expensive, the improved yield and purity of the crude peptide can offset the initial cost by reducing the time and expense of purification.[4]

Quantitative Data Summary

The following table summarizes the expected performance differences between Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH in the synthesis of a model hydrophobic peptide.

ParameterFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OHRationale
Coupling Efficiency Lower in aggregation-prone sequencesHigher due to disruption of secondary structuresThe bulky Trt group prevents peptide chain aggregation, allowing better access for coupling reagents.[4]
Crude Peptide Purity Moderate to low for difficult sequencesHigh, even for difficult sequencesReduced aggregation leads to fewer deletion and truncation byproducts.
Final Yield Lower due to incomplete reactions and purification lossesHigher due to improved synthesis efficiency and cleaner crude productA cleaner crude product simplifies purification and maximizes recovery.[4]
Cost-Effectiveness High for routine, non-aggregating peptidesHigh for difficult, aggregation-prone peptidesThe higher initial cost is justified by improved outcomes and reduced downstream processing for challenging syntheses.[4]

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a hydrophobic peptide using Fmoc-amino acids. This protocol can be adapted for use with either Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Logical Workflow for Amino Acid Selection

The decision to use Fmoc-Ser(tBu)-OH versus Fmoc-Ser(Trt)-OH is dependent on the properties of the target peptide. The following diagram illustrates a logical workflow for this selection process.

Caption: Decision workflow for selecting the appropriate serine protecting group.

Experimental Workflow for SPPS

The following diagram outlines the key steps in the solid-phase peptide synthesis (SPPS) experimental workflow.

spss_workflow resin_prep Resin Preparation (Swelling) fmoc_deprotection Fmoc Deprotection (Piperidine in DMF) resin_prep->fmoc_deprotection wash1 Wash (DMF, DCM) fmoc_deprotection->wash1 coupling Amino Acid Coupling (DIC/Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative repeat_coupling->wash2 next_cycle->fmoc_deprotection final_cleavage Final Cleavage (TFA Cocktail) next_cycle->final_cleavage End of Sequence precipitation Peptide Precipitation (Cold Diethyl Ether) final_cleavage->precipitation purification Purification & Analysis precipitation->purification

Caption: Key steps in the solid-phase peptide synthesis workflow.

Signaling Pathways Involving Hydrophobic Peptides

Hydrophobic peptides, particularly transmembrane domains, are integral components of many cell surface receptors that initiate signaling cascades. For example, G-protein coupled receptors (GPCRs) contain seven transmembrane helices, which are highly hydrophobic. The binding of a ligand to the extracellular domain of a GPCR induces a conformational change that is transmitted through these transmembrane domains to activate intracellular G-proteins, initiating a downstream signaling cascade.

The diagram below illustrates a simplified GPCR signaling pathway.

gpcr_signaling ligand Ligand gpcr GPCR (with hydrophobic transmembrane domains) ligand->gpcr g_protein G-Protein (inactive) gpcr->g_protein activates g_protein_active G-Protein (active) g_protein->g_protein_active effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Orthogonality of the Z-Group: A Comparative Guide to Selective Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the intricate assembly of peptides and complex molecules, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) group, a stalwart in amine protection, is favored for its stability and versatile deprotection methods. This guide provides a comprehensive comparison of the orthogonality of the Z-group with other commonly used protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in designing robust synthetic strategies.

Understanding Orthogonality

Orthogonal protecting groups are distinct classes of temporary functionalities that can be selectively removed in any order under specific, non-interfering reaction conditions.[1] This selectivity is crucial in multi-step syntheses, allowing for the sequential unmasking and modification of different functional groups within the same molecule.[2] The Z-group's compatibility with various other protecting groups makes it a valuable tool in the synthetic chemist's arsenal.

Comparative Data on Orthogonal Deprotection

The following tables summarize the stability of the Z-group in the presence of other common protecting groups under their respective deprotection conditions, and vice-versa. This quantitative data highlights the conditions under which selective deprotection can be achieved with high fidelity.

Table 1: Stability of Z-Group vs. Boc-Group

Protecting Group to be CleavedDeprotection ConditionsStability of Z-Group (% Yield)Reference
Boc50% TFA in DCM, 0°C to rt, 2.5 h>95%[3]
Boc4M HCl in Dioxane, rtStable[3]
Z-Group H₂, 10% Pd/C, MeOH, rt - [4]
Z-Group AlCl₃, HFIP, rt, 2-16 h - [5]

Table 2: Stability of Z-Group vs. Fmoc-Group

Protecting Group to be CleavedDeprotection ConditionsStability of Z-Group (% Yield)Reference
Fmoc20% Piperidine (B6355638) in DMF, rt, 2 x 10 minStable[6][7]
FmocMorpholine, MeCN, rt, 24 hStable[8]
Z-Group H₂, 10% Pd/C, MeOH, rt - [4]
Z-Group AlCl₃, HFIP, rt, 2-16 h Stable [5]

Table 3: Stability of Z-Group vs. Alloc-Group

Protecting Group to be CleavedDeprotection ConditionsStability of Z-Group (% Yield)Reference
AllocPd(PPh₃)₄, PhSiH₃, DCM, rtStable[9]
AllocPd(PPh₃)₄, CHCl₃/AcOH/NMM, rtStable
Z-Group H₂, 10% Pd/C, MeOH, rt - [4]
Z-Group AlCl₃, HFIP, rt, 2-16 h Stable [5]

Table 4: Stability of Z-Group vs. TBDMS-Group

Protecting Group to be CleavedDeprotection ConditionsStability of Z-Group (% Yield)Reference
TBDMS (phenolic)KHF₂, MeOH, rtStable[10]
TBDMS (alcoholic)CuCl₂·2H₂O, Acetone/H₂O, refluxStable[11]
Z-Group H₂, 10% Pd/C, MeOH, rt - [4]
Z-Group AlCl₃, HFIP, rt, 2-16 h Stable [5]

Experimental Protocols

Detailed methodologies for the selective deprotection of the Z-group and other orthogonal protecting groups are provided below.

Protocol 1: Selective Deprotection of the Z-Group via Catalytic Hydrogenolysis

This method is the most common for Z-group removal due to its mild and clean nature.[4]

Materials:

  • Z-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Hydrogen source (H₂ balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Z-protected compound (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Add 10% Pd/C (5-10 mol%) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Selective Deprotection of the Boc-Group with Trifluoroacetic Acid (TFA)

This protocol describes the acidic cleavage of the Boc group while leaving the Z-group intact.[3]

Materials:

  • Boc-protected, Z-containing compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 20-50% TFA in DCM dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The crude product can be purified by standard methods.

Protocol 3: Selective Deprotection of the Fmoc-Group with Piperidine

This protocol details the base-labile removal of the Fmoc group in the presence of a Z-group.[6]

Materials:

  • Fmoc-protected, Z-containing compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature. The deprotection is typically complete within 20-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 4: Selective Deprotection of the Alloc-Group with a Palladium Catalyst

This protocol outlines the removal of the Alloc group using a palladium catalyst, a method orthogonal to Z-group deprotection.[9]

Materials:

  • Alloc-protected, Z-containing compound

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (B129415) (PhSiH₃)

Procedure:

  • Dissolve the Alloc-protected compound in DCM under an inert atmosphere (e.g., argon).

  • Add Pd(PPh₃)₄ (catalytic amount) to the solution.

  • Add phenylsilane (excess) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be filtered through a short pad of silica (B1680970) gel to remove the catalyst, followed by solvent evaporation.

Visualizing Orthogonality and Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships of orthogonality and typical experimental workflows.

Orthogonality cluster_Z Z-Group (Cbz) cluster_Boc Boc-Group cluster_Fmoc Fmoc-Group cluster_Alloc Alloc-Group cluster_Deprotection Deprotection Conditions Z_amine Z-NHR Hydrogenolysis H₂, Pd/C Z_amine->Hydrogenolysis Boc_amine Boc-NHR Acid TFA or HCl Boc_amine->Acid Fmoc_amine Fmoc-NHR Base Piperidine Fmoc_amine->Base Alloc_amine Alloc-NHR Palladium Pd(0) Alloc_amine->Palladium

Caption: Orthogonal deprotection strategies for common amine protecting groups.

Selective_Deprotection_Workflow start Start with Z-NH-R-NH-Boc deprotect_boc Deprotect Boc (TFA/DCM) start->deprotect_boc modify_amine1 Modify exposed amine deprotect_boc->modify_amine1 deprotect_z Deprotect Z (H₂/Pd/C) modify_amine1->deprotect_z modify_amine2 Modify second amine deprotect_z->modify_amine2 final_product Final Product modify_amine2->final_product

Caption: Workflow for sequential deprotection and modification of a Z/Boc-protected diamine.

Conclusion

The Z-group demonstrates excellent orthogonality with a range of other widely used protecting groups, including Boc, Fmoc, and Alloc. This compatibility allows for the strategic and selective deprotection of different functional groups within a molecule, enabling the synthesis of complex architectures. The choice of protecting group strategy is critical and should be guided by the specific requirements of the synthetic target and the compatibility of the functional groups present. By leveraging the distinct deprotection conditions for each group, researchers can design efficient and high-yielding synthetic routes for a wide array of applications, from peptide synthesis to the development of novel therapeutics.

References

A Comparative Study on the Cleavage Efficiency of Z-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Common Deprotection Methods for Z-Protected Peptides

The benzyloxycarbonyl (Z or Cbz) group is a crucial amine protecting group in peptide synthesis, valued for its stability under various conditions. However, its efficient and clean removal is paramount to obtaining the desired peptide in high yield and purity. This guide provides an objective comparison of common cleavage methods for Z-protected peptides, supported by experimental data, to aid researchers in selecting the optimal deprotection strategy for their specific needs.

Comparative Analysis of Cleavage Efficiency

The selection of a deprotection method for the Z-group depends on several factors, including the peptide sequence, the presence of other sensitive functional groups, and the desired scale of the reaction. Here, we compare four widely used methods: Catalytic Hydrogenolysis, Catalytic Transfer Hydrogenolysis, Acidic Cleavage with HBr in Acetic Acid, and a milder acidic cleavage using Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP).

Deprotection MethodReagentsPeptide/Amino AcidCleavage Yield (%)Reference
Catalytic Transfer Hydrogenolysis Formic Acid / 10% Pd-CZ-Gly95[1]
Z-Ala95[1]
Z-Phe95[1]
Z-Met89[1]
Z-Gly-Gly92[1]
Catalytic Hydrogenolysis H₂ / Pd-CGeneral PeptidesGenerally high, but quantitative data is substrate-dependent.[2]
Acidic Cleavage HBr in Acetic AcidGeneral PeptidesEffective, but can be harsh; yields are sequence-dependent.[2]
Mild Acidic Cleavage AlCl₃ / HFIPGeneral PeptidesReported as "high yields" for various substrates.[3][4]

Note: The yields for Catalytic Hydrogenolysis and HBr/Acetic Acid are often reported qualitatively as "high" or "effective" in literature, with specific quantitative values being highly dependent on the peptide substrate. The provided data for Catalytic Transfer Hydrogenolysis offers a more concrete comparison for simple amino acids and dipeptides. The AlCl₃/HFIP method is noted for its high efficiency with a broad range of substrates, including complex molecules.[3][4]

Experimental Protocols

Detailed methodologies for each of the compared cleavage methods are provided below.

Catalytic Hydrogenolysis (H₂/Pd-C)

This method is one of the most common and mildest for Z-group removal, proceeding under neutral conditions.

Protocol:

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol (B129727), ethanol, or DMF).

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the peptide).

  • Stir the suspension under a hydrogen gas atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Catalytic Transfer Hydrogenolysis (Formic Acid/Pd-C)

This method avoids the use of gaseous hydrogen, making it a safer alternative. Formic acid serves as the hydrogen donor.

Protocol: [1]

  • Dissolve the Z-protected peptide in a mixture of methanol and formic acid.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. Reaction times are typically short (minutes to a few hours).

  • Once the reaction is complete, filter off the catalyst.

  • Evaporate the filtrate to dryness to yield the deprotected peptide formate (B1220265) salt.

Acidic Cleavage (HBr in Acetic Acid)

This is a harsh but effective method, particularly for substrates that are incompatible with hydrogenation.

Protocol:

  • Dissolve the Z-protected peptide in glacial acetic acid.

  • Add a solution of hydrogen bromide (HBr) in acetic acid (typically 33%).

  • Stir the reaction at room temperature for the required duration (can range from minutes to hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the peptide hydrobromide salt by adding cold, dry diethyl ether.

  • Collect the precipitate by filtration and wash with ether.

Mild Acidic Cleavage (AlCl₃/HFIP)

This method offers a milder and more selective alternative to traditional strong acid cleavage, with good functional group tolerance.[3][4]

Protocol: [3]

  • Dissolve the Z-protected peptide in hexafluoroisopropanol (HFIP).

  • Add aluminum chloride (AlCl₃) (typically 3 equivalents) at room temperature. The mixture will be a suspension.

  • Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring by TLC or UPLC-MS.

  • After completion, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂).

  • Quench the reaction with aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate to obtain the crude deprotected peptide.

  • Purify the crude product by column chromatography if necessary.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described Z-group cleavage methods.

Cleavage_Workflows cluster_H2 Catalytic Hydrogenolysis (H₂/Pd-C) cluster_Transfer Catalytic Transfer Hydrogenolysis (HCOOH/Pd-C) cluster_HBr Acidic Cleavage (HBr/Acetic Acid) cluster_AlCl3 Mild Acidic Cleavage (AlCl₃/HFIP) H2_start Z-Peptide H2_dissolve Dissolve in Solvent (MeOH, EtOH, DMF) H2_start->H2_dissolve H2_catalyst Add 10% Pd/C H2_dissolve->H2_catalyst H2_react Stir under H₂ atmosphere (Room Temp) H2_catalyst->H2_react H2_filter Filter through Celite H2_react->H2_filter H2_concentrate Concentrate H2_filter->H2_concentrate H2_end Deprotected Peptide H2_concentrate->H2_end T_start Z-Peptide T_dissolve Dissolve in MeOH/HCOOH T_start->T_dissolve T_catalyst Add 10% Pd/C T_dissolve->T_catalyst T_react Stir at Room Temp T_catalyst->T_react T_filter Filter Catalyst T_react->T_filter T_evaporate Evaporate T_filter->T_evaporate T_end Deprotected Peptide (Formate Salt) T_evaporate->T_end HBr_start Z-Peptide HBr_dissolve Dissolve in Acetic Acid HBr_start->HBr_dissolve HBr_add Add 33% HBr in Acetic Acid HBr_dissolve->HBr_add HBr_react Stir at Room Temp HBr_add->HBr_react HBr_precipitate Precipitate with Ether HBr_react->HBr_precipitate HBr_filter Filter and Wash HBr_precipitate->HBr_filter HBr_end Deprotected Peptide (HBr Salt) HBr_filter->HBr_end Al_start Z-Peptide Al_dissolve Dissolve in HFIP Al_start->Al_dissolve Al_add Add AlCl₃ Al_dissolve->Al_add Al_react Stir at Room Temp Al_add->Al_react Al_workup Aqueous Workup (NaHCO₃, CH₂Cl₂) Al_react->Al_workup Al_extract Extract and Dry Al_workup->Al_extract Al_end Deprotected Peptide Al_extract->Al_end

Caption: Experimental workflows for Z-group cleavage.

Conclusion

The choice of cleavage method for Z-protected peptides is a critical step in peptide synthesis that significantly impacts the final yield and purity of the product.

  • Catalytic Hydrogenolysis remains a gold standard for its mild and clean reaction conditions, though it is not suitable for peptides containing other reducible functional groups.

  • Catalytic Transfer Hydrogenolysis offers a safer and often faster alternative to traditional hydrogenation, with reported high yields for simpler peptides.[1]

  • HBr in Acetic Acid is a powerful and effective method but its harshness can lead to side reactions with sensitive residues.

  • AlCl₃ in HFIP emerges as a promising modern alternative, providing high yields under mild conditions with excellent functional group tolerance, making it particularly suitable for complex and sensitive peptide substrates.[3][4]

Researchers should carefully consider the nature of their peptide and the compatibility of the deprotection conditions with other functional groups present in the molecule to select the most appropriate and efficient cleavage strategy.

References

A Comparative Guide to the Validation of Peptide Sequences Containing Multiple Z-Ser-OMe Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. One such modification, the use of N-benzyloxycarbonyl-O-methyl-serine (Z-Ser-OMe), offers advantages in terms of stability and conformational control. However, the presence of multiple this compound residues within a peptide chain presents unique challenges for sequence validation and characterization. This guide provides an objective comparison of key analytical techniques for validating these complex peptides, supported by experimental protocols and data interpretation strategies.

The Challenge of Validating this compound Containing Peptides

The Z-group (benzyloxycarbonyl) is a bulky, hydrophobic protecting group, while the O-methyl modification adds further complexity. These modifications can significantly impact a peptide's physicochemical properties, influencing its behavior in various analytical systems. Key challenges include:

  • Ionization and Fragmentation in Mass Spectrometry: The Z-group can influence peptide ionization efficiency and lead to atypical fragmentation patterns, potentially complicating sequence determination by tandem MS.

  • Resolution and Retention in HPLC: The hydrophobicity of the Z-group can cause peak broadening and altered retention times in reverse-phase high-performance liquid chromatography (RP-HPLC), making purification and analysis more complex.

  • Spectral Complexity in NMR: The presence of multiple Z-groups and O-methyl groups can lead to overlapping signals in nuclear magnetic resonance (NMR) spectra, complicating resonance assignment and structural elucidation.

  • Resistance to Edman Degradation: The N-terminal Z-group will block the peptide, rendering traditional Edman degradation sequencing impossible without a deprotection step.[1][2][3][4][5]

This guide will compare the utility of Mass Spectrometry, Nuclear Magnetic Resonance spectroscopy, and High-Performance Liquid Chromatography for overcoming these challenges.

Comparison of Analytical Techniques

The validation of a peptide containing multiple this compound residues requires a multi-faceted approach, leveraging the strengths of different analytical techniques.

Analytical TechniqueParameterPerformance for this compound PeptidesAlternative Considerations
Mass Spectrometry (MS) Sequence Confirmation High-resolution MS can confirm the correct molecular weight. Tandem MS (MS/MS) can provide sequence information, but fragmentation may be altered by the Z-group.Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) may provide better backbone fragmentation for peptides with bulky modifications.
Purity Assessment Can detect impurities with different mass-to-charge ratios.Quantification can be challenging due to differences in ionization efficiency between the target peptide and impurities.
Localization of Modification MS/MS can pinpoint the location of this compound residues based on fragment ion masses.Ambiguous fragmentation patterns may require manual interpretation.
Nuclear Magnetic Resonance (NMR) Sequence Confirmation 2D NMR techniques (COSY, TOCSY, NOESY) can confirm the amino acid sequence and connectivity.Requires higher sample concentrations and longer acquisition times compared to MS.
Structural Analysis Provides detailed information on the three-dimensional structure and conformation of the peptide in solution.Complex spectra with multiple this compound residues can be challenging to assign.
Purity Assessment Can detect and quantify impurities, including those that are isobaric with the target peptide.Lower sensitivity compared to HPLC-UV for purity analysis.
High-Performance Liquid Chromatography (HPLC) Purity Assessment RP-HPLC with UV detection is the gold standard for assessing peptide purity.The hydrophobicity of the Z-group may necessitate optimization of the mobile phase and gradient.
Purification Preparative RP-HPLC is essential for isolating the target peptide from synthesis-related impurities.Co-elution of closely related impurities can be a challenge.
Quantification Can provide accurate quantification of the peptide when a reference standard is available.Requires a chromophore for UV detection, which is present in the Z-group.
Edman Degradation Sequence Confirmation Not directly applicable for N-terminally Z-protected peptides.Can be used after removal of the Z-group, but this adds an extra step and potential for side reactions.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of peptides containing multiple this compound residues.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide with Multiple this compound Residues

This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry, incorporating Z-Ser(OMe)-OH.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids and Z-Ser(OMe)-OH

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid or Z-Ser(OMe)-OH (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF and DCM after each deprotection and coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by preparative RP-HPLC.

Mass Spectrometry Analysis

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • LC-MS Analysis:

    • Inject the sample onto a C18 column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • MS/MS Analysis:

    • Perform data-dependent acquisition to trigger MS/MS fragmentation of the most abundant precursor ions.

    • Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) for fragmentation.

    • If available, also perform Electron Transfer Dissociation (ETD) for complementary fragmentation data.

  • Data Analysis:

    • Confirm the molecular weight of the peptide from the MS1 spectrum.

    • Analyze the MS/MS spectra to confirm the amino acid sequence. Pay close attention to fragment ions corresponding to the this compound residues and potential neutral losses of the Z-group or parts of it.

NMR Spectroscopy Analysis

Instrumentation: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d6 or CD3CN/H2O) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a 1D proton spectrum to assess sample purity and folding.

  • 2D NMR:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To establish sequential connectivities between amino acid residues (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1)).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • Data Analysis:

    • Assign all proton and carbon resonances using the 2D spectra.

    • The characteristic signals for the Z-group (aromatic protons ~7.3 ppm, benzylic CH2 ~5.1 ppm) and the O-methyl group (~3.3 ppm) should be identified and assigned.

    • Confirm the peptide sequence by walking through the NOESY spectrum to connect adjacent residues.

RP-HPLC Analysis

Instrumentation: HPLC system with a UV detector and a C18 column.

Procedure:

  • Sample Preparation: Dissolve the peptide in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Method Development:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Develop a suitable gradient to achieve good separation of the target peptide from impurities. Due to the hydrophobicity of the Z-groups, a shallower gradient may be required.

  • Analysis:

    • Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and 254 nm for the Z-group).

  • Purity Calculation: Calculate the purity of the peptide by integrating the peak area of the main peak and expressing it as a percentage of the total peak area.

Visualizations

Logical Workflow for Validation

Validation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_validation Sequence Validation SPPS Solid-Phase Peptide Synthesis (with multiple this compound) Crude Crude Peptide SPPS->Crude HPLC_Purify Preparative RP-HPLC Crude->HPLC_Purify Pure Purified Peptide HPLC_Purify->Pure MassSpec Mass Spectrometry (HRMS & MS/MS) Pure->MassSpec Confirm Mass & Sequence NMR NMR Spectroscopy (1D & 2D) Pure->NMR Confirm Sequence & Structure HPLC_Purity Analytical RP-HPLC Pure->HPLC_Purity Assess Purity Final_Validation Final Validated Peptide Sequence MassSpec->Final_Validation NMR->Final_Validation HPLC_Purity->Final_Validation

Caption: A logical workflow for the synthesis, purification, and comprehensive validation of a peptide containing multiple this compound residues.

Representative Signaling Pathway

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Grb2 Grb2 Receptor->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor (e.g., c-Fos, c-Jun) ERK->Transcription_Factor Phosphorylates & Activates note Serine residues in MEK, ERK, and Transcription Factors are key phosphorylation sites in this pathway. Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: The MAPK/ERK signaling pathway, where serine phosphorylation is a critical event in signal transduction. Peptides with this compound can be used as stable mimics to study these processes.

References

A Tale of Two Molecules: Clarifying the Roles of Pseudoproline Dipeptides and Z-Ser-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, understanding the precise function of each chemical tool is paramount. While both pseudoproline dipeptides and Z-Ser-OMe (N-benzyloxycarbonyl-L-serine methyl ester) are utilized in the construction of peptides, a direct comparison of their abilities to disrupt protein aggregation is misleading. This guide clarifies their distinct roles, explaining why they are not interchangeable and providing insight into the well-established mechanism of pseudoproline dipeptides in preventing aggregation during solid-phase peptide synthesis (SPPS).

The Flawed Premise: this compound is a Building Block, Not an Aggregation Disrupter

Initial investigations to benchmark this compound against pseudoproline dipeptides for aggregation disruption revealed a fundamental misunderstanding of this compound's function. Extensive review of scientific literature and chemical supplier databases confirms that this compound is a protected amino acid derivative used as a building block in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amine terminus, and the methyl ester (OMe) protects the carboxyl terminus of serine. This protection prevents unwanted side reactions during the stepwise addition of amino acids to a growing peptide chain.

There is no evidence in the available literature to suggest that this compound is employed to disrupt or prevent protein aggregation. Its purpose is to be incorporated into a peptide sequence, not to influence the secondary structure of the entire chain in the way that aggregation disrupters do. Therefore, a direct performance comparison with pseudoproline dipeptides for this application is not feasible.

Pseudoproline Dipeptides: Potent Disruptors of Aggregation in SPPS

In contrast, pseudoproline dipeptides are specifically designed and widely used to mitigate peptide aggregation during SPPS, a common cause of low yield and purity in the synthesis of long or "difficult" sequences.

Mechanism of Action

Peptide aggregation during SPPS often arises from the formation of intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures. These secondary structures can render the N-terminal amine of the growing peptide chain inaccessible for subsequent coupling reactions.

Pseudoproline dipeptides, which are derived from serine, threonine, or cysteine, introduce a "kink" into the peptide backbone. This is achieved by cyclizing the side-chain onto the backbone nitrogen, forming an oxazolidine (B1195125) (from serine or threonine) or thiazolidine (B150603) (from cysteine) ring. This ring structure mimics the conformational constraints of proline, disrupting the planarity of the peptide backbone and sterically hindering the formation of the hydrogen bonds necessary for β-sheet formation.[1][2][3] This disruption of secondary structure keeps the peptide chains solvated and accessible for efficient coupling. The pseudoproline moiety is stable during the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native amino acid residue.[2]

Pseudoproline_Mechanism cluster_0 Standard Peptide Synthesis (Aggregation Prone) cluster_1 Synthesis with Pseudoproline Dipeptide Peptide1 Growing Peptide Chain 1 HBond Intermolecular H-Bonding Peptide1->HBond Peptide2 Growing Peptide Chain 2 Peptide2->HBond BetaSheet β-Sheet Formation (Aggregation) HBond->BetaSheet NoAggregation Aggregation Disrupted (Soluble Chain) PseudoPeptide Peptide with Pseudoproline 'Kink' Disruption Steric Hindrance PseudoPeptide->Disruption Disruption->NoAggregation

Mechanism of Aggregation Disruption by Pseudoproline Dipeptides.

Quantitative Data on Pseudoproline Dipeptide Efficacy

While a direct comparison with this compound is not possible, the effectiveness of pseudoproline dipeptides is well-documented. The following table summarizes the kind of improvements that can be expected when using pseudoproline dipeptides in the synthesis of aggregation-prone peptides, based on generally reported outcomes in the literature.

MetricStandard SPPS of Difficult SequenceSPPS with Pseudoproline Dipeptides
Crude Peptide Purity Often low (<50%)Significantly improved
Synthesis Yield Can be very low or fail completelyMarkedly increased
Coupling Efficiency Decreases as chain elongatesMaintained at a high level
Solubility of Peptide-Resin Poor, leading to inefficient reactionsEnhanced

Note: Specific quantitative improvements are highly sequence-dependent. This table represents a qualitative summary of expected outcomes based on published studies.

Experimental Protocol: Incorporation of a Pseudoproline Dipeptide in Fmoc-SPPS

The following is a general protocol for the manual coupling of an Fmoc-protected pseudoproline dipeptide during standard Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation:

  • Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin using 20% piperidine (B6355638) in DMF.

  • Wash the resin thoroughly with DMF (3-5 times).

2. Activation of the Pseudoproline Dipeptide:

  • In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2-5 equivalents relative to the resin loading capacity).

  • Add a coupling reagent such as HATU or HBTU (equivalent to the dipeptide) and an activator base such as DIPEA (2 equivalents to the dipeptide) in DMF or NMP.

  • Allow the activation to proceed for 1-2 minutes.

3. Coupling Reaction:

  • Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature. The exact time may vary depending on the sequence.

4. Monitoring the Coupling:

  • Perform a qualitative test, such as the Kaiser test or TNBS test, to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. If the test is positive, the coupling step can be repeated.

5. Capping (Optional):

  • If unreacted amines remain after the second coupling, they can be capped using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

6. Washing:

  • After a successful coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

7. Continuation of Synthesis:

  • Proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid in the sequence.

Conclusion: Choosing the Right Tool for the Job

  • This compound is a standard protected amino acid, a fundamental building block for constructing the primary sequence of a peptide.

  • Pseudoproline dipeptides are specialized reagents strategically inserted into a peptide sequence during synthesis to disrupt the formation of secondary structures that lead to aggregation.[1][3]

For researchers encountering challenges with peptide aggregation during SPPS, the incorporation of pseudoproline dipeptides is a proven and effective strategy. This compound, while a valuable reagent in its own right, does not possess the structural properties required to perform this function. A clear understanding of these distinct roles is crucial for the successful design and execution of complex peptide synthesis projects.

References

Electrochemical Characterization of Z-Ser-OMe and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected electrochemical characteristics of Z-Ser-OMe (N-benzyloxycarbonyl-L-serine methyl ester) and its commonly used derivatives, N-Boc-L-serine methyl ester (Boc-Ser-OMe) and N-Fmoc-L-serine methyl ester (Fmoc-Ser-OMe). Due to the limited availability of direct comparative experimental data in published literature, this guide synthesizes information from the electrochemical studies of related N-protected amino acids and their general electrochemical behavior.

Comparison of Electrochemical Properties

The electrochemical behavior of this compound and its derivatives is primarily influenced by the nature of the N-terminal protecting group (Z, Boc, or Fmoc). These groups affect the electron density on the amino acid backbone and can themselves be electroactive. The following table summarizes the expected qualitative electrochemical characteristics based on the properties of these protecting groups.

FeatureThis compound (Cbthis compound)Boc-Ser-OMeFmoc-Ser-OMe
Expected Primary Electrochemical Process Anodic oxidationAnodic oxidationAnodic oxidation and/or reduction
Influence of Protecting Group The benzyloxycarbonyl (Z) group is generally stable but can be cleaved under reductive conditions. The aromatic ring may also undergo electrochemical processes at higher potentials.The tert-butoxycarbonyl (Boc) group is known to be relatively electrochemically stable under typical cyclic voltammetry conditions but can be involved in oxidative cleavage at higher potentials.The fluorenylmethyloxycarbonyl (Fmoc) group contains a fluorene (B118485) moiety which is electroactive and can exhibit both oxidation and reduction peaks in the cyclic voltammogram.
Expected Oxidation Potential Expected to undergo irreversible oxidation at a relatively high positive potential, likely involving the carbamate (B1207046) and/or the serine backbone.Similar to this compound, it is expected to show an irreversible oxidation peak at a positive potential. The exact potential may differ based on the electron-donating nature of the Boc group compared to the Z group.The fluorene group is more easily oxidized than the benzene (B151609) ring in the Z-group, potentially leading to an oxidation event at a lower positive potential compared to this compound and Boc-Ser-OMe.
Expected Reduction Potential The Z-group can be cleaved by electrochemical reduction, suggesting a reduction peak may be observable at a suitable negative potential.The Boc group is generally not reducible under typical electrochemical conditions.The fluorene moiety of the Fmoc group is known to be reducible, which would result in a characteristic reduction peak in the cyclic voltammogram.
Potential Complexity of Voltammogram Moderately complex, with potential for both oxidation of the amino acid moiety and reduction of the protecting group.Likely the least complex, primarily showing an oxidation peak.Potentially the most complex, with distinct signals corresponding to the oxidation and reduction of the fluorene group, in addition to the oxidation of the amino acid backbone.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the electrochemical characterization of this compound and its derivatives using cyclic voltammetry.

experimental_workflow cluster_preparation Sample and Electrode Preparation cluster_cv_setup Cyclic Voltammetry Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (e.g., 0.1 M in Acetonitrile with 0.1 M Supporting Electrolyte) clean_electrodes Clean Working, Counter, and Reference Electrodes prep_solution->clean_electrodes assemble_cell Assemble Three-Electrode Cell clean_electrodes->assemble_cell purge_solution Purge Solution with Inert Gas (N2 or Ar) assemble_cell->purge_solution connect_potentiostat Connect Electrodes to Potentiostat purge_solution->connect_potentiostat set_parameters Set CV Parameters (Potential Window, Scan Rate) connect_potentiostat->set_parameters run_scan Run Cyclic Voltammetry Scan set_parameters->run_scan record_data Record Current vs. Potential Data run_scan->record_data plot_voltammogram Plot Cyclic Voltammogram record_data->plot_voltammogram identify_peaks Identify Oxidation and Reduction Peaks plot_voltammogram->identify_peaks determine_potentials Determine Peak Potentials (Epa, Epc) identify_peaks->determine_potentials

Caption: Experimental workflow for electrochemical characterization.

Methodologies

General Protocol for Cyclic Voltammetry

This protocol provides a general framework for the cyclic voltammetry analysis of this compound, Boc-Ser-OMe, and Fmoc-Ser-OMe. Specific parameters may need to be optimized for each compound.

1. Materials and Reagents:

2. Electrode Preparation:

  • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

  • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

  • Soncate the electrode in the solvent for a few minutes to remove any residual polishing material.

  • Dry the electrode under a stream of inert gas.

3. Solution Preparation:

  • Prepare a stock solution of the analyte (e.g., 10 mM) in the chosen solvent.

  • Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to a final concentration of 0.1 M.

  • For the electrochemical measurement, prepare a solution containing the desired concentration of the analyte (e.g., 1 mM) in the 0.1 M supporting electrolyte solution.

4. Electrochemical Measurement:

  • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

  • Fill the cell with the analyte solution.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

    • Initial Potential: 0 V

    • Vertex Potential 1 (anodic scan): +2.0 V

    • Vertex Potential 2 (cathodic scan): -2.0 V

    • Scan Rate: 100 mV/s

  • Run the cyclic voltammetry scan for a few cycles to obtain a stable voltammogram.

  • Record the data.

5. Data Analysis:

  • Plot the resulting current (I) versus potential (E) to obtain the cyclic voltammogram.

  • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (ipa and ipc).

  • The reversibility of an electrochemical process can be assessed by the ratio of the peak currents (ipa/ipc) and the difference between the peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ipa/ipc ≈ 1 and ΔEp ≈ 59 mV at room temperature.

Logical Relationships in Electrochemical Analysis

The following diagram illustrates the logical relationships between the molecular structure of the N-protected serine derivatives and their expected electrochemical behavior.

logical_relationships cluster_structure Molecular Structure cluster_properties Electrochemical Properties cluster_factors Influencing Factors protecting_group N-Protecting Group (Z, Boc, Fmoc) electron_density Electron Density at Redox Center protecting_group->electron_density protecting_group_redox Redox Activity of Protecting Group protecting_group->protecting_group_redox serine_backbone Serine Methyl Ester Backbone serine_backbone->electron_density redox_potential Redox Potential voltammogram_shape Cyclic Voltammogram Shape redox_potential->voltammogram_shape reversibility Reversibility of Electron Transfer reversibility->voltammogram_shape electron_density->redox_potential protecting_group_redox->voltammogram_shape

Caption: Structure-property relationships in electrochemical analysis.

Safety Operating Guide

Proper Disposal of Z-Ser-OMe: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Z-Ser-OMe (Nα-Cbz-L-serine methyl ester) is not classified as a hazardous substance; however, proper disposal according to laboratory best practices and local regulations is essential to ensure a safe working environment. This guide provides detailed procedures for the handling and disposal of this compound, catering to researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure.

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Splash goggles or safety glasses.

  • Respiratory Protection: A dust respirator should be used, especially when handling the powder form, to avoid inhalation.[1]

  • Lab Coat: A standard lab coat or full suit is recommended.[1]

Always handle this compound in a well-ventilated area, such as a fume hood, to further minimize the risk of inhalation.[2] Avoid generating dust.

Spill Management

In the event of a spill, follow these procedures to safely clean and contain the material.

For Small Spills:

  • Wear the appropriate PPE as listed above.

  • Use appropriate tools, such as a spatula and brush, to carefully transfer the spilled material into a designated and labeled waste disposal container.[1]

For Large Spills:

  • Evacuate and restrict access to the area.

  • Ensure adequate ventilation.

  • Wearing full PPE, use a shovel to collect the material and place it into a suitable, labeled waste disposal container.[1]

Disposal Procedures

Waste contaminated with this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1][2]

Step-by-Step Disposal Guide:

  • Containerize Waste: Place all this compound waste, including any contaminated materials from spills, into a clearly labeled, sealed container.

  • Consult Regulations: Refer to your institution's chemical waste management guidelines and local environmental regulations for specific disposal instructions.[2]

  • Approved Waste Disposal: Dispose of the container through an approved waste disposal plant or a licensed chemical waste contractor.[2] Do not mix with general laboratory waste.

  • Contaminated Packaging: Dispose of the original container as unused product, following the same procedures.[2] Do not reuse empty containers.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Incident Management cluster_2 Waste Disposal A Handling this compound B Wear Appropriate PPE: - Gloves - Goggles - Dust Respirator A->B C Spill Occurs D Small Spill C->D Assess Size E Large Spill C->E Assess Size F Use tools to transfer to waste container D->F G Use shovel to transfer to waste container E->G H Collect all this compound waste (spills, empty containers) I Containerize and Label Waste H->I J Consult Institutional and Local Regulations I->J K Dispose via Approved Waste Management Facility J->K

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling Z-Ser-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of Z-Ser-OMe (Nα-Cbz-L-serine methyl ester), including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Splash goggles.[1]
Skin Protection - Full suit.[1]- Chemical-resistant gloves (e.g., nitrile rubber).[1]- Boots.[1]
Respiratory Protection - Dust respirator.[1]- A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.[1]

Note: The provided information suggests that the suggested protective clothing might not be sufficient; it is highly recommended to consult a specialist before handling this product.[1]

Emergency First Aid Procedures

In the event of exposure, immediate action is critical. The following are the initial first aid measures to be taken:

  • Inhalation: If inhaled, move the person to fresh air. If breathing has stopped, give artificial respiration.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Eye Contact: Check for and remove any contact lenses. Flush eyes with water as a precaution.[1]

Operational Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Keep the substance away from heat and sources of ignition.[1]

  • Avoid breathing dust.[1]

  • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry, and well-ventilated area.

  • The product is stable under recommended storage conditions.[1]

Spill and Disposal Plan

A systematic approach to spill management and waste disposal is essential to minimize environmental contamination and health risks.

Spill Management:

  • Small Spill: Use appropriate tools to place the spilled material into a convenient waste disposal container.[1]

  • Large Spill: Use a shovel to put the spilled material into a convenient waste disposal container.[1]

  • In the event of a spill, a self-contained breathing apparatus should be used to avoid inhalation of the product.[1]

Disposal Plan:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • The product itself and its degradation products are not considered toxic.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.

Z_Ser_OMe_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Compound in Fume Hood DonPPE->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate DisposeWaste Dispose of Contaminated Materials in Labeled Waste Container Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Ser-OMe
Reactant of Route 2
Reactant of Route 2
Z-Ser-OMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.